Tco peg3 CH2CO2H

Catalog No.
S8397988
CAS No.
M.F
C17H29NO7
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tco peg3 CH2CO2H

Product Name

Tco peg3 CH2CO2H

IUPAC Name

2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C17H29NO7

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C17H29NO7/c19-16(20)14-24-13-12-23-11-10-22-9-8-18-17(21)25-15-6-4-2-1-3-5-7-15/h1-2,15H,3-14H2,(H,18,21)(H,19,20)/b2-1+

InChI Key

ZUSCWCLYZYDTQN-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)O

Core Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for TCO-PEG₃-CH₂CO₂H:

Property Specification
CAS Number 2249928-25-2 (commonly cited) [1]
Chemical Formula C₁₇H₂₉NO₇ [1]
Molecular Weight 359.42 g/mol [1]
Purity ≥98% [1]
Other Known CAS 2141981-86-2 (for TCO-PEG3-acid, a highly similar compound) [2] [3]

Structural Components & Function

TCO-PEG₃-CH₂CO₂H is a tripartite molecule, with each section playing a distinct functional role [1] [2] [4].

TCO TCO Group (trans-cyclooctene) PEG PEG Spacer (Polyethylene Glycol) TCO->PEG Bioorthogonal Reaction COOH COOH (Carboxylic Acid) PEG->COOH Conjugation to Biomolecules

Structural and functional relationships of TCO-PEG₃-CH₂CO₂H

  • TCO (trans-cyclooctene) serves as a bioorthogonal handle that rapidly and selectively reacts with tetrazine groups via an inverse electron-demand Diels-Alder (IEDDA) reaction, the fastest known bioorthogonal reaction [2] [4]. This reaction proceeds with exceptional selectivity in biological environments without interfering with native biochemical processes [2].

  • PEG Spacer comprises a three-unit polyethylene glycol chain that acts as a flexible hydrophilic linker. This spacer improves aqueous solubility, reduces potential aggregation, and minimizes steric hindrance, ensuring the TCO and COOH groups can efficiently interact with their respective targets [5] [4].

  • Carboxylic Acid (CH₂CO₂H) provides a versatile amine-reactive site. In the presence of activators like EDC or HATU, it forms stable amide bonds with primary amine groups (-NH₂) found on biomolecules such as peptides, proteins, and antibodies [1] [2].

Key Experimental Workflows

The primary application involves a two-step conjugation strategy to create complex bioconjugates, as visualized in the workflow below.

AmineBearing Amine-bearing Molecule (e.g., Protein, Peptide) ConjugateA TCO-labeled Biomolecule AmineBearing->ConjugateA 1. Amide Coupling (EDC, HATU) TCOLinker TCO-PEG₃-CH₂CO₂H TCOLinker->ConjugateA FinalConjugate Final Bioconjugate ConjugateA->FinalConjugate 2. IEDDA Click Reaction (Fast, Bioorthogonal) Tetrazine Tetrazine-containing Molecule (e.g., Probe, Drug) Tetrazine->FinalConjugate

Two-step bioconjugation workflow using TCO-PEG₃-CH₂CO₂H

Step 1: Conjugation via Amide Coupling
  • Activation: The carboxylic acid (CH₂CO₂H) on the linker is activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form an active O-acylisourea intermediate [2] [3].
  • Coupling: This activated ester reacts with a primary amine on your target biomolecule (e.g., a lysine residue in a protein or the N-terminus of a peptide) to form a stable, covalent amide bond [2] [3]. This results in a biomolecule that is now labeled with the TCO group.
Step 2: Bioorthogonal Click Reaction
  • The TCO-labeled biomolecule is then incubated with a tetrazine-containing molecule (e.g., a fluorescent dye, drug, or affinity probe) [1] [4].
  • The IEDDA reaction between TCO and tetrazine proceeds rapidly and efficiently at low concentrations in aqueous buffers, forming a stable dihydropyrazine bond and completing the bioconjugate [2] [4].

Handling and Storage Guidelines

Proper handling is critical for maintaining reagent performance.

  • Stability Warning: The TCO group has a short half-life and can naturally isomerize to the less reactive cis-cyclooctene (CCO), losing its reactivity with tetrazines. Long-term storage is not recommended [2].
  • Storage: Store the reagent at -20°C in a desiccator under inert conditions. It is often supplied and should be shipped on dry ice [1] [6] [7].
  • Solubility: The PEG spacer confers good solubility in various solvents, including DMSO, DMF, DCM, THF, and Chloroform [6] [3].

Comparison to Related Reagents

The table below compares TCO-PEG₃-CH₂CO₂H with other commonly used TCO linkers.

Reagent Name CAS Number Key Feature Primary Use
TCO-PEG₃-CH₂CO₂H 2249928-25-2 [1] Carboxylic acid for amine conjugation [1] Two-step bioconjugation via amide bond [1]
TCO-PEG3-Amine N/A Amine terminal group [6] Conjugation to carboxylated molecules [6]
TCO-PEG3-Maleimide 1609659-01-9 [8] Maleimide for thiol conjugation [8] Direct labeling of cysteine residues or thiolated biomolecules [8]
TCO-PEG3-NHS ester 2269467-42-5 [7] Pre-activated NHS ester [7] Direct and efficient coupling to amines without additional activation [7]

TCO-PEG₃-CH₂CO₂H is a versatile tool for creating sophisticated bioconjugates used in drug delivery, molecular imaging, and diagnostic assays. Its value lies in the combination of a stable, well-defined conjugation chemistry with an exceptionally fast and selective bioorthogonal click reaction.

References

Comprehensive Technical Guide: TCO-PEG3-acid Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-acid

TCO-PEG3-acid is a specialized chemical reagent that has gained significant importance in the field of bioorthogonal chemistry and bioconjugation. This compound features a trans-cyclooctene (TCO) moiety connected to a terminal carboxylic acid through a triethylene glycol (PEG3) spacer. The unique molecular architecture of TCO-PEG3-acid enables its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine derivatives, which is recognized as the fastest bioorthogonal reaction known to date [1] [2]. This exceptional reactivity profile has established TCO-PEG3-acid as a critical tool in various biomedical applications, including targeted drug delivery, molecular imaging, and proteolysis-targeting chimeras (PROTACs) development.

The strategic incorporation of the PEG spacer serves multiple crucial functions: it significantly enhances hydrophilicity and aqueous solubility of the conjugate, creates a flexible linkage that minimizes steric hindrance during bioconjugation events, and provides sufficient spatial separation between the reactive TCO group and the biomolecule surface [3] [4]. The terminal carboxylic acid functionality allows for straightforward conjugation to primary amine groups present on biomolecules through the formation of stable amide bonds, facilitated by common coupling agents such as EDC, HATU, or DCC [1] [5]. This combination of features makes TCO-PEG3-acid an exceptionally versatile building block for constructing sophisticated bioconjugates for both basic research and therapeutic applications.

Chemical and Physical Properties

Structural Characteristics

TCO-PEG3-acid possesses a well-defined molecular structure specifically engineered to optimize its performance in biological systems. The compound's systematic name, 5,8,11-trioxa-2-azatetradecanedioic acid, 1-(4-cycloocten-1-yl) ester, reflects its complex architecture [1]. The core TCO group is a highly strained alkene with remarkable reactivity toward tetrazines due to its distorted double bond geometry, which raises the energy level of its highest occupied molecular orbital (HOMO) and consequently enhances its reactivity in inverse electron-demand Diels-Alder reactions [2].

The PEG3 spacer incorporated into the structure serves as a hydrophilic linker that significantly improves the aqueous solubility of the overall conjugate while providing molecular flexibility that facilitates interactions with tetrazine partners. The terminal carboxylic acid group enables straightforward conjugation to amine-containing molecules through formation of stable amide bonds. With a molecular weight of 373.44 g/mol and the chemical formula C₁₈H₃₁NO₇, TCO-PEG3-acid represents an optimally sized building block for bioconjugation that balances reactivity with biocompatibility [1] [3].

Quantitative Physicochemical Parameters

Table 1: Fundamental physicochemical properties of TCO-PEG3-acid

Property Value Conditions/Notes
Molecular Weight 373.44 g/mol [1]
Chemical Formula C₁₈H₃₁NO₇ [1] [3]
CAS Number 2141981-86-2 [1] [3]
Boiling Point 544.9±50.0 °C Predicted [1]
Density 1.15±0.1 g/cm³ Predicted [1]
pKa 4.28±0.10 Predicted [1]
Physical Form Oil Colorless to light yellow [1]
Purity >98% [3]

Table 2: Solubility and stability characteristics of TCO-PEG3-acid

Property Characteristics Experimental Notes
Solubility Soluble in DMSO, DCM, DMF [1]
Aqueous Solubility Enhanced by PEG spacer Improves compatibility with biological systems [3]
Storage Conditions -20°C, desiccated Protects against degradation [3] [5]
Stability Concern Spontaneous isomerization to cis-cyclooctene Results in significantly reduced reactivity with tetrazines [5]

The predicted pKa of 4.28 indicates that the compound exists predominantly in its deprotonated form at physiological pH, facilitating efficient conjugation reactions with amine nucleophiles [1]. The oil-like consistency of TCO-PEG3-acid, typically ranging from colorless to light yellow, reflects its molecular characteristics and necessitates proper storage conditions to maintain optimal reactivity over time [1].

Reaction Mechanisms and Kinetics

Bioorthogonal IEDDA Reaction

The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine derivatives represents a cornerstone of modern bioorthogonal chemistry. This transformation begins with a [4+2] cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, forming an unstable bicyclic intermediate [2]. This intermediate rapidly undergoes a retro-Diels-Alder reaction with elimination of nitrogen gas, resulting in the formation of a stable 4,5-dihydropyridazine product [2].

The exceptional reaction kinetics of this process, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹, make it particularly valuable for applications requiring rapid conjugation under dilute conditions [6] [2]. Several structural factors significantly influence the reaction rate: the inherent ring strain in the TCO moiety (approximately 20 kcal/mol for the trans isomer compared to 7 kcal/mol for cis-cyclooctene) dramatically enhances reactivity; electron-withdrawing groups on the tetrazine aromatic ring lower the LUMO energy of the diene, reducing the HOMO-LUMO gap; and steric accessibility of both reaction partners facilitates their interaction [2] [7].

G Tetrazine Tetrazine Intermediate Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO TCO->Intermediate Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N2 Intermediate->N2

Figure 1: IEDDA reaction mechanism between TCO and tetrazine

Factors Influencing Reaction Kinetics

The reactivity of TCO derivatives in IEDDA reactions is profoundly influenced by their molecular environment and structural features. Research has demonstrated that hydrophobic TCO moieties directly conjugated to biomolecules such as antibodies frequently experience significant reactivity loss (up to 90%) due to masking effects where the hydrophobic TCO buries within hydrophobic protein domains to avoid aqueous environments [4]. This phenomenon can be effectively mitigated by incorporating PEG linkers between the TCO and the biomolecule, which maintain TCO accessibility and preserve reactivity by preventing hydrophobic burial [4].

The length and composition of linkers connecting TCO to biomolecules significantly impact functional reactivity. Studies comparing various conjugation approaches have revealed that antibodies modified with PEG-linked TCOs using a dual bioorthogonal approach (DBCO-azide initial conjugation followed by TCO-tetrazine reaction) exhibited >5-fold enhancement in functional TCO density compared to direct amine-coupled TCOs [4]. Furthermore, the stereochemical configuration of the TCO moiety critically determines its reactivity, with the trans isomer being approximately five orders of magnitude more reactive with tetrazines than the corresponding cis isomer [2] [7].

Experimental Protocols and Methodologies

Bioconjugation to Amine-Containing Molecules

Conjugation of TCO-PEG3-acid to primary amines represents a fundamental protocol for preparing bioorthogonal reagents. The following optimized procedure ensures efficient amide bond formation while preserving the reactivity of the TCO moiety:

  • Materials Required: TCO-PEG3-acid, target molecule containing primary amines, coupling agents (EDC/HCl or HATU), catalyst (NHS or HOAt), base (DIPEA or TEA), anhydrous DMF or DMSO, purification supplies (PD-10 desalting columns, dialysis membranes, or HPLC system) [1] [3] [5].

  • Activation Procedure: Dissolve TCO-PEG3-acid (1 equiv) in anhydrous DMF to achieve a final concentration of 10-50 mM. Add NHS (1.5 equiv) or HOAt (1.5 equiv) followed by EDC/HCl (1.5 equiv) or HATU (1.5 equiv). Activate with DIPEA (2 equiv) for 15-30 minutes at room temperature with gentle agitation [3] [5].

  • Conjugation Protocol: Add the activated ester solution dropwise to the amine-containing molecule (typically in PBS or carbonate buffer, pH 8.5) at a molar ratio optimized for the specific application (typically 3-10-fold excess of TCO reagent). React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing [4].

  • Purification and Characterization: Purify the conjugate using desalting chromatography, dialysis, or HPLC. Verify conjugation efficiency by MALDI-TOF mass spectrometry and quantify functional TCO groups by reacting an aliquot with a tetrazine-fluorophore conjugate and measuring absorbance or fluorescence [4].

IEDDA Reaction with Tetrazines

The IEDDA conjugation between TCO-modified molecules and tetrazine derivatives offers exceptional speed and specificity under physiological conditions:

  • Standard Protocol: Combine the TCO-modified molecule with tetrazine reagent at equimolar ratios or with a slight excess (1.2-2.0 equiv) of tetrazine in neutral buffer (PBS, pH 7.4). React for 1-4 hours at room temperature or 37°C [6]. The reaction proceeds efficiently at micromolar concentrations, making it suitable for sensitive biological applications.

  • Kinetics Optimization: For time-sensitive applications, increase reaction temperature to 37°C to enhance kinetics. Alternatively, use tetrazines bearing electron-withdrawing groups (e.g., 6-methyl tetrazine) to further accelerate the reaction rate [6] [2]. Monitor reaction completion by UV-Vis spectroscopy (observation of tetrazine decay at 520-530 nm) or by following nitrogen evolution.

  • Product Isolation: Purify the final conjugate using size exclusion chromatography, dialysis, or HPLC. Analyze by SDS-PAGE, LC-MS, or other appropriate techniques to verify conjugation efficiency and product identity [6].

Protein-Polymer Conjugation for Homodimer Formation

The formation of protein homodimers using TCO-PEG3-acid derivatives demonstrates the power of IEDDA chemistry for creating complex biomolecular architectures:

  • Experimental Design: Modify target protein (e.g., T4 Lysozyme V131C mutant) with TCO-PEG3-acid using standard amine coupling or through cysteine-maleimide chemistry to create TCO-protein conjugates [6]. Prepare bis-tetrazine polymer (2.0 kDa pNIPAAm or PEG) using controlled radical polymerization and post-polymerization modification [6].

  • Dimerization Protocol: Combine TCO-protein conjugate with bis-tetrazine polymer at 1:1 molar ratio in PBS, pH 7.4. Allow reaction to proceed for 1 hour at room temperature [6].

  • Analysis and Characterization: Analyze reaction mixture by SDS-PAGE and quantify dimer formation using band intensity analysis (e.g., ImageJ software). Compare efficiency with traditional methods (e.g., maleimide-thiol chemistry), demonstrating superior yields of TCO-tetrazine approach (38% yield after 1 hour vs. 5% yield after 24 hours for maleimide method) [6].

Research and Applications

Protein-Polymer Conjugates and Homodimerization

The formation of protein-polymer conjugates represents a major application area for TCO-PEG3-acid, particularly in the creation of homodimeric protein structures. Research has demonstrated that bis-tetrazine polymers conjugated to TCO-modified proteins yield homodimers with significantly higher efficiency (38% yield after 1 hour) compared to traditional maleimide-thiol chemistry (5% yield after 24 hours) [6]. This enhanced efficiency stems from the exceptional kinetics of the IEDDA reaction and its compatibility with biological systems.

In a seminal study, T4 Lysozyme (V131C) containing a single surface-exposed cysteine was modified with a TCO reagent and subsequently conjugated with bis-tetrazine poly(N-isopropylacrylamide) (pNIPAAm, Mn = 2.0 kDa) or bis-tetrazine PEG (2.0 kDa) [6]. The resulting protein homodimers formed rapidly, demonstrating the utility of this approach for creating defined protein multimerization. This strategy proves particularly valuable for enhancing receptor clustering studies, improving pharmacokinetic profiles of therapeutic proteins, and creating novel biomaterials with tailored properties [6].

Pretargeted Imaging and Therapy

Pretargeting strategies utilizing TCO-PEG3-acid have revolutionized molecular imaging and therapeutic approaches in nuclear medicine. In these sophisticated applications, a TCO-modified targeting vector (such as a monoclonal antibody, peptide, or small molecule) is first administered and allowed to accumulate at the target site [2] [4]. After appropriate clearance time, a radiolabeled tetrazine probe is introduced, which rapidly complexes with the pretargeted TCO moieties through IEDDA reaction.

This two-step pretargeting approach decouples the slow pharmacokinetics of large targeting vectors from the rapid decay of radionuclides, significantly enhancing target-to-background ratios in diagnostic imaging and reducing radiation exposure to non-target tissues in radiotherapy [2]. Research has demonstrated that incorporating PEG linkers between TCO and targeting antibodies dramatically improves functional TCO density (more than 5-fold enhancement) by preventing hydrophobic interactions that would otherwise mask TCO reactivity [4]. This strategy has been successfully applied for imaging various cancer biomarkers using tetrazine-modified fluorophores and quantum dots, showcasing its versatility and effectiveness [4].

PROTACs Synthesis and Targeted Drug Delivery

TCO-PEG3-acid serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation [1]. In these innovative constructs, TCO-PEG3-acid functions as a PEG-based linker that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent proteasomal degradation of the target protein [1].

The PEG spacer in TCO-PEG3-acid provides optimal length and flexibility to enable efficient ternary complex formation while minimizing steric hindrance. Additionally, the implementation of "click-to-release" bioorthogonal decaging strategies utilizes the IEDDA reaction between TCO-modified prodrugs and tetrazine reagents to achieve spatiotemporally controlled drug activation at specific disease sites [2] [7]. This innovative approach enhances therapeutic precision while minimizing off-target effects, representing a significant advancement in targeted therapeutic interventions.

Stability and Handling Considerations

Storage and Stability

Proper handling and storage of TCO-PEG3-acid are critical for maintaining its reactivity and ensuring experimental reproducibility. The compound should be stored at -20°C in desiccated conditions to prevent degradation [3] [5]. The TCO moiety is susceptible to spontaneous isomerization from the highly reactive trans configuration to the less reactive cis form, which occurs gradually even under optimal storage conditions and results in significantly diminished reactivity with tetrazines [5].

The half-life of TCO derivatives varies depending on specific structural features and environmental conditions. For this reason, long-term storage of TCO-PEG3-acid is not recommended, and freshly prepared conjugates should be utilized promptly to ensure maximal reactivity [5]. Analytical techniques such as NMR spectroscopy and HPLC can be employed to monitor isomerization and assess reagent quality over time. For critical applications, periodic quality control assessments are advisable to confirm that the reagent maintains acceptable reactivity levels.

Solubility and Handling

TCO-PEG3-acid exhibits good solubility in various organic solvents including DMSO, DCM, and DMF, which facilitates stock solution preparation and conjugation reactions [1]. The incorporation of the PEG3 spacer significantly enhances aqueous compatibility compared to non-PEGylated TCO derivatives, enabling more efficient bioconjugation in mixed aqueous-organic solvent systems [3].

When handling TCO-PEG3-acid, it is essential to employ anhydrous conditions for organic reactions and use cold, slightly basic buffers (pH 7.4-8.5) for aqueous bioconjugation to preserve the integrity of the TCO moiety while facilitating efficient amide bond formation [3] [5]. To prevent unintended precipitation, stock solutions in water-miscible organic solvents should be added slowly to aqueous reaction mixtures with gentle agitation. If precipitation occurs, slight increases in organic solvent percentage or adjustment of buffer pH may improve solubility.

Supplier Information and Availability

TCO-PEG3-acid (CAS#: 2141981-86-2) is commercially available from multiple specialized suppliers catering to the chemical biology and drug development communities. Key suppliers include:

  • Bide Pharmatech Ltd. (Tel: 400-164-7117) [1]
  • Changzhou Hopschain Chemical Co., Ltd. (Tel: 0519-85528066) [1]
  • Shanghai Hongye Biotechnology Co. Ltd. (Tel: 400-9205774) [1]
  • Alfa Chemistry [1]
  • TargetMol Chemicals Inc. [1]
  • CD Bioparticles (Purity: 98%) [3]
  • BroadPharm (Offers GMP-grade inquiries) [5]

Pricing varies based on quantity and purity specifications, with research quantities typically ranging from milligrams to grams. Many suppliers offer custom synthesis services and bulk pricing for large-scale applications. When procuring TCO-PEG3-acid, it is advisable to verify certificate of analysis details, including purity assessment method and isomer composition, to ensure reagent quality [1] [3] [5].

Conclusion

References

TCO-PEG3-acid solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Data

Property Value / Condition Notes / Context
Molecular Weight 373.44 g/mol [1] [2]
Formula C₁₈H₃₁NO₇ [1] [3] [4]
CAS No. 2141981-86-2 [1] [3] [2]
Appearance Colorless to light yellow viscous liquid [1] [2]
Solubility in DMSO 250 mg/mL (669.45 mM) [1] Hygroscopic DMSO impacts solubility; use newly opened containers [1].
Other Soluble Solvents DCM, DMF [2]
Predicted Density ~1.15 g/cm³ [3] [2]
Storage (Pure Form) -20°C for 3 years; 4°C for 2 years [1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month [1]

Stability and Experimental Protocols

The stability of click chemistry handles like TCO is crucial for experimental success, especially when they are exposed to various conditions before the desired conjugation reaction [5].

Stability Factor Assessment / Protocol
General Handle Stability A comparative study ranked TCO as having medium to low stability compared to other click handles. It is less stable than norbornene or terminal alkynes but more stable than certain tetrazines [5].
Long-Term Stability Handles with high reactivity, such as TCO and certain tetrazines, can show substantial instability over a 4-week period. It is recommended to prepare these reagents immediately before use [5].
Stability in Protein Environment The stability of click handles when conjugated to a model protein has been evaluated and generally correlates with their stability as small molecules [5].
Recommended Protocol: Conjugation to Amine-Containing Molecules

This is a common application for TCO-PEG3-acid, leveraging its terminal carboxylic acid group [1] [4] [2].

  • Reaction Principle: The terminal carboxylic acid of TCO-PEG3-acid reacts with primary amine groups in the presence of activators to form a stable amide bond [1] [4] [2].
  • Activation: Common activators include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU [4] [2].
  • Workflow: The following diagram outlines the core experimental workflow for using TCO-PEG3-acid.

G A Activate Carboxylic Acid B Conjugate with Primary Amine A->B C Perform iEDDA Click Reaction B->C E Form Stable Amide Bond B->E G Form Stable Covalent Link C->G D Using EDC or HATU D->A F React with Tetrazine-containing Molecule F->C

Experimental workflow for TCO-PEG3-acid conjugation and click chemistry.

Key Considerations for Researchers

  • Stability-Reactivity Balance: The TCO group is designed for fast inverse-electron demand Diels-Alder (iEDDA) reactions with tetrazines, which is one of the fastest bioorthogonal reactions available [5] [2]. However, this high reactivity often correlates with decreased stability. You must balance the need for fast kinetics against the compound's stability under your specific experimental conditions [5].
  • Handling and Storage: Always adhere to the recommended storage conditions. For short-term use in solvent, storing the solution at -20°C for a month is acceptable, but for long-term storage (up to 6 months), -80°C is necessary to maintain stability [1].
  • Solvent Preparation: When preparing stock solutions in DMSO, be aware that the hygroscopic nature of DMSO can affect the concentration and stability of your solution. Always use freshly opened DMSO for the most reliable results [1].

References

TCO PEG Linkers Explained

Author: Smolecule Technical Support Team. Date: February 2026

TCO PEG linkers are bifunctional reagents that combine a highly strained trans-cyclooctene (TCO) group with a flexible polyethylene glycol (PEG) spacer. Their primary function is to facilitate rapid, bioorthogonal conjugation via the inverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) group [1] [2].

This IEDDA reaction is exceptionally fast, with reported second-order rate constants of up to 2000 M⁻¹s⁻¹ in methanol/water, and even higher rates of up to 10⁷ M⁻¹s⁻¹ under physiological conditions. The reaction proceeds through a cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage [1] [2]. The core reaction is visualized below.

G Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine IEDDA Reaction N2 Tetrazine->N2 Retro-Diels-Alder TCO TCO TCO->Dihydropyridazine IEDDA Reaction

The core IEDDA "click" reaction between tetrazine and TCO, culminating in nitrogen gas release [1] [2].

Key Applications in Drug Development & Research

TCO PEG linkers are versatile tools enabling sophisticated strategies in biomedicine. The table below summarizes three primary application areas.

Application Area Core Function Specific Example / Model Used
Pretargeted Imaging & Therapy [3] [4] [2] Decouples antibody delivery from radioimaging/ therapeutic agent for improved target-to-background ratios. Anti-HER2 sdAb pretargeting for PET imaging; PRIT in colorectal cancer (HT29) and peritoneal carcinomatosis (A431-CEA-Luc) models.
"Click-to-Release" Prodrug Activation [5] Enables tumor-targeted activation of systemically administered, silenced prodrugs. IL12 cytokine masked with TCO-PEG; activated by pretargeted tetrazine-diabody in LS174T colorectal tumor xenografts.
Biomolecule Conjugation & Functionalization [1] [6] Provides a rapid, reliable method for attaching probes (fluorophores, radionuclides) or other cargo to targeting vectors. Conjugation of fluorophores or quantum dots to antibodies for flow cytometry and confocal imaging [6].

The workflow for a pretargeting approach, a cornerstone application, is detailed below.

G Step1 Step 1: Inject TCO-Modified mAb Step2 Step 2: Allow mAb to accumulate in tumor and clear from blood Step1->Step2 Step3 Step 3: Inject Tetrazine-Probe Step2->Step3 Step4 Step 4: In vivo IEDDA reaction at tumor site Step3->Step4 Outcome Outcome: High signal at tumor, low background Step4->Outcome

The standard workflow for a pretargeted imaging or therapy strategy using the TCO-tetrazine system [5] [2].

Design, Performance, and Experimental Considerations

The performance of TCO PEG linkers is critically dependent on their structural design. Key parameters and empirical findings are summarized in the following table.

Design Parameter Impact & Consideration Experimental Evidence / Commercial Example
PEG Length Shorter PEGs may suffer from TCO masking; longer PEGs improve solubility and accessibility but may impact binding if too long [6] [4]. PEG12 linkers allowed higher TCO grafting on mAbs vs. PEG0/PEG4; however, PEG0 (no PEG) showed superior in vivo performance in one PRIT study [4].
TCO Reactivity Hydrophobic TCO can become "masked" via interaction with antibody surfaces, drastically reducing functional yield [6]. Up to 90% of antibody-bound TCOs were non-reactive when using standard amine-coupling; PEG linkers restored functionality [6].
Linker Stability TCO can undergo isomerization to the less reactive cis-cyclooctene (CCO) in serum, a process that PEG linkers can accelerate by increasing accessibility [6] [2]. Stability must be balanced with reactivity; novel TCO scaffolds and linker designs are an active area of research to optimize this balance [2].

A pivotal finding is the "TCO Masking" phenomenon, where a majority of TCOs conjugated directly to antibodies via standard lysine coupling are non-functional. Evidence suggests this is not due to isomerization or steric hindrance of the reaction itself, but rather that the hydrophobic TCO buries itself within the antibody structure. Using PEG spacers is a key strategy to mitigate this, pushing the TCO away from the protein surface into the aqueous environment and preserving its reactivity [6].

Essential Experimental Protocols

Here is a generalized methodology for conducting a pretargeting experiment, based on the approaches used in the search results.

Protocol: In Vitro Evaluation of TCO-Modified Antibody Reactivity

This protocol outlines the steps to confirm the functionality of a TCO-modified antibody before in vivo use [4].

  • Cell Seeding and Preparation: Plate target cells (e.g., HT29 or A431-CEA-Luc) known to express the antigen in an appropriate culture dish and grow to 70-80% confluence.
  • Antibody Incubation: Incubate the cells with the TCO-modified antibody (e.g., Ts29.2-1-3 or 35A7-1-3) at a specified concentration. Include controls with unmodified antibody.
  • Washing: Wash the cells thoroughly to remove unbound antibody.
  • Tetrazine-Probe Incubation: Add the tetrazine-conjugated probe (e.g., TZ-Cy3 fluorescent dye) to the cells.
  • Washing and Analysis: Perform final washes and analyze using flow cytometry or fluorescence microscopy. The overlay of fluorescent signal from the tetrazine-probe and a fluorescently-labeled secondary antibody confirms successful pretargeting and IEDDA reaction on the cell surface [4].

Protocol: "Click-to-Release" Activation of a Masked Cytokine

This methodology is adapted from the IL12 prodrug study [5].

  • Prodrug Synthesis: Conjugate the TCO-PEG linker to lysine residues on the protein of interest (e.g., IL12) via an amine-reactive NHS ester, creating a carbamate bond. Purify the construct (e.g., IL12-TCO-PEG).
  • In Vitro Validation:
    • Masking Efficiency: Use a bioassay (e.g., HEK-Blue reporter cells for IL12) to confirm that the conjugated product has significantly reduced bioactivity compared to the native protein.
    • Unmasking Efficiency: Incubate the masked cytokine with a soluble tetrazine trigger. Re-measure bioactivity in the bioassay to confirm restoration of native protein function.
  • In Vivo Pretargeted Activation:
    • Step 1 (Pre-localization): Administer the tetrazine trigger conjugated to a tumor-targeting molecule (e.g., a TAG-72-targeted diabody).
    • Step 2 (Waiting Period): Wait for the trigger to accumulate in the tumor and clear from circulation (e.g., 24 hours).
    • Step 3 (Prodrug Administration): Inject the masked cytokine (IL12-TCO-PEG) systemically.
    • Step 4 (Activation & Assessment): The IEDDA reaction occurs in the tumor microenvironment, releasing the active cytokine. Tumor growth inhibition or immune activation can then be assessed [5].

References

how does TCO tetrazine reaction work

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction Mechanism

The reaction proceeds through a concerted IEDDA cycloaddition between a strained, electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine), followed by a retro-Diels-Alder reaction.

G Tz Tetrazine (Tz) IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Tz->IEDDA TCO trans-Cyclooctene (TCO) TCO->IEDDA I Bicyclic Intermediate IEDDA->I Retro Retro-Diels-Alder I->Retro DHP 4,5-Dihydropyridazine Retro->DHP N2 N₂ Retro->N2

Figure 1: The core IEDDA mechanism between tetrazine and TCO, culminating in a stable dihydropyridazine linkage and nitrogen gas release.

Balancing Reactivity and Stability

Reaction kinetics are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. A smaller gap results in a faster reaction [1] [2].

The table below summarizes key strategies for tuning the reaction partners.

Factor Strategy to Increase Reactivity Impact & Considerations
TCO Strain & Electronics Increase ring strain (e.g., fused rings); Add Electron-Donating Groups (EDGs) [1] [3] Higher strain/EDGs raise HOMO energy, speeding reactions but potentially compromising stability [1] [2].
Tetrazine Electronics Add Electron-Withdrawing Groups (EWGs) like carboxylates or pyridines [1] [2] EWGs lower LUMO energy, accelerating reactions. Strong EWGs can reduce stability in water [2].
Tetrazine Sterics Use less substituted tetrazines (e.g., H-Tetrazine) [1] [2] Monosubstituted H-Tetrazines can be ~70x more reactive than disubstituted analogs but may be less stable [2].

Conjugation Protocol and a Key Challenge

A standard protocol for conjugating TCO to antibodies via amine coupling, along with a major challenge and its solution, is detailed below.

G A Antibody with lysine residues B Incubate with NHS-ester TCO linker A->B C TCO-Conjugated Antibody B->C D CHALLENGE: Up to 90% of TCOs may be non-reactive (masked) C->D E SOLUTION: Use hydrophilic PEG spacer between antibody and TCO D->E F Functional TCO-Antibody Conjugate E->F

Figure 2: Workflow for antibody-TCO conjugation, highlighting the reactivity challenge and its resolution.

A critical study revealed that while TCO conjugation to antibodies is efficient, up to 90% of the attached TCO groups can be non-reactive due to hydrophobic interactions that "mask" the TCO within the antibody structure, not due to isomerization or steric hindrance of the reaction itself [4].

This challenge is effectively mitigated by using a heterobifunctional crosslinker (e.g., DBCO-PEGₙ-TCO). This approach involves first introducing azide groups onto the antibody, then using a bioorthogonal "click" reaction to attach the TCO via a hydrophilic PEG spacer. This method can result in a more than 5-fold enhancement in functional TCO density without affecting antibody binding [4].

Therapeutic Applications

The TCO-tetrazine reaction's unique properties enable sophisticated therapeutic strategies, particularly through "click-to-release" technology.

Targeted Prodrug Activation: Click-to-Release

The foundational IEDDA reaction can be engineered to release a payload from the TCO molecule after cycloaddition, a technology known as "click-to-release" [5].

G Caged Caged Prodrug (TCO-Payload) IEDDA IEDDA Cycloaddition Caged->IEDDA Tz Tetrazine (Tz) Tz->IEDDA DHP 4,5-Dihydropyridazine Intermediate IEDDA->DHP Taut Tautomerization DHP->Taut Rel 1,4-Elimination Taut->Rel Active Active Payload (Drug) Rel->Active Byproduct Pyridazine Byproduct Rel->Byproduct

Figure 3: The click-to-release mechanism. A TCO-linked prodrug reacts with a tetrazine, triggering an elimination that releases the active drug.

A key historical limitation was an inverse correlation between tetrazine reactivity and payload release yield; highly reactive tetrazines often gave poor release [5] [3]. This has been overcome by designing ortho-functionalized bis-pyridinyl tetrazines with hydrogen-bonding groups (e.g., -OH, -NHAc), which facilitate the crucial tautomerization step, achieving up to 96% payload release with highly reactive tetrazines [3].

Advanced Application Examples
  • Activable Immunocytokines: Pro-inflammatory cytokines (e.g., IL-1β, IL-2) can be "caged" by modifying key lysine residues with TCO carbamates, rendering them inactive. At the tumor site, a tetrazine trigger removes the TCO groups, locally reactivating the cytokine to stimulate anti-tumor immunity while minimizing systemic toxicity [6].
  • Peptide-Drug Conjugates (PDCs): Novel tetrazine reagents like 3-vinyl-6-oxymethyl-tetrazine (voTz) enable modular construction of PDCs. voTz can carry a drug payload and be selectively conjugated to cysteine residues on targeting peptides. The stable prodrug is activated upon encountering a TCO trigger, providing excellent target cell specificity and potency [7].
  • Pretargeted Radioimmunotherapy (PRIT): This two-step strategy first administers a TCO-modified antibody that accumulates in the tumor. After clearance from blood and healthy tissues, a small, radiolabeled tetrazine molecule is injected. It rapidly finds and clicks with the pre-targeted TCO, delivering a high radiation dose to the tumor while sparing healthy organs [8] [1] [2].

The TCO-tetrazine IEDDA reaction, with its unmatched speed and biocompatibility, has evolved from a simple ligation tool into a powerful platform for precision therapeutics. Ongoing research continues to optimize the balance between reactivity and stability, promising to further streamline its application in developing safer and more effective drugs.

References

TCO-PEG3-CH2CO2H conjugation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CO2H

TCO-PEG3-CH2CO2H is a bioorthogonal reagent that contains a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a triethylene glycol (PEG3) spacer [1]. The TCO group rapidly reacts with tetrazine (Tz) groups via the inverse electron demand Diels-Alder (IEDDA) reaction, which is the fastest known bioorthogonal "click" chemistry reaction [2]. The carboxylic acid terminus allows for easy conjugation to amine-containing molecules, such as proteins, peptides, or antibodies, via standard carbodiimide coupling chemistry (e.g., using EDC and NHS). The PEG3 spacer improves aqueous solubility, reduces aggregation, and provides flexibility that minimizes steric hindrance during conjugation [3] [1].

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG3-CH2CO2H to an Amine-Containing Molecule

This protocol describes how to activate the carboxylic acid of the linker and conjugate it to a primary amine (e.g., on a lysine residue of a protein or antibody).

  • Materials:

    • TCO-PEG3-CH2CO2H (e.g., CAS 2243569-22-2 from [3], or similar)
    • Amine-containing molecule (e.g., antibody, protein)
    • N-Hydroxysuccinimide (NHS)
    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
    • Reaction buffer (e.g., PBS, pH 7.2-7.4; avoid amine-containing buffers like Tris)
    • Purification equipment (e.g., desalting column, dialysis membrane)
  • Procedure:

    • Activation: Dissolve TCO-PEG3-CH2CO2H (1.0 mmol) in anhydrous DMF. Add NHS (1.2 mmol) and EDC (1.2 mmol). React for 30-60 minutes at room temperature with gentle mixing to form the active NHS ester.
    • Conjugation: Add the activated TCO solution dropwise to the amine-containing molecule (e.g., antibody at 1-10 mg/mL in PBS, pH 7.4). The molar ratio of TCO:protein should be optimized for the specific application (a starting point is 5-20:1).
    • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
    • Purification: Purify the TCO-modified conjugate from unreacted small molecules using a desalting column or dialysis against PBS or another suitable buffer.
    • Verification: Confirm conjugation and determine the average number of TCO groups per molecule (degree of labeling) using UV-Vis spectroscopy or LC-MS.
Protocol 2: IEDDA Click Conjugation with a Tetrazine-Modified Molecule

This protocol describes the subsequent step of reacting the TCO-modified conjugate with a tetrazine (Tz)-labeled probe (e.g., a fluorescent dye, drug, or biotin).

  • Materials:

    • TCO-modified conjugate from Protocol 1
    • Tetrazine-modified probe (e.g., Tz-dye, Tz-biotin)
    • Reaction buffer (e.g., PBS, pH 7.4)
  • Procedure:

    • Mixing: Add the tetrazine probe to the TCO-modified conjugate in a molar ratio determined by the desired application and the degree of TCO labeling. A slight excess of tetrazine (1.2-2.0 equivalents per TCO) is often used to ensure complete reaction.
    • Reaction: Incubate the mixture at room temperature or 37°C. The IEDDA reaction is extremely fast, often completing within minutes [2].
    • Purification: Purify the final conjugate (e.g., antibody-drug conjugate or fluorescently labeled protein) using a desalting column or dialysis to remove unreacted tetrazine probe.
    • Analysis: Analyze the final product using methods like SDS-PAGE, HPLC, or functional assays.

Workflow and Data Summary

The following diagram illustrates the complete two-step conjugation process.

G A TCO-PEG3-CH2CO2H C Activation (EDC/NHS) A->C Step 1 B Amine-containing Molecule (e.g., Antibody) B->C D TCO-modified Conjugate C->D F IEDDA Click Reaction D->F Step 2 E Tetrazine-Modified Probe (e.g., Drug, Dye) E->F G Final Bioconjugate (e.g., ADC) F->G

Table 1: Key Properties of TCO-PEG3-CH2CO2H and Related Linkers

This table summarizes quantitative data for TCO-PEG3-CH2CO2H and other common TCO-PEG linkers for comparison [3] [1].

Compound Name CAS Number Molecular Weight Purity Key Functional Groups
TCO-PEG3-CH2CO2H Information not explicitly listed in search results 373.44 [1] ≥98% [1] TCO, Carboxylic Acid
TCO-PEG3-TCO 2243569-22-2 [3] 496.65 [3] ≥95% [3] TCO (Homobifunctional)
TCO-PEG3-Amine N/A [4] 344.45 [1] >95% [4] TCO, Amine
TCO-PEG3-CH2-aldehyde Information not explicitly listed in search results 343.42 [5] [6] 95% [5] [6] TCO, Aldehyde
Table 2: Recommended Storage and Handling Conditions

Proper handling is critical for maintaining the reactivity of TCO compounds [3] [4].

Parameter Recommended Condition Rationale
Long-Term Storage –20°C in a sealed, desiccated container [3] [4] Prevents degradation and hydrolysis of the TCO group.
Solvent Anhydrous DMF or DMSO [3] Ensures solubility and prevents hydrolysis before reaction.
Shipping On dry ice [4] Maintains stability during transport.
Reaction Environment Aqueous buffers (e.g., PBS), pH ~7.4 Compatible with biological molecules; the IEDDA reaction performs well in complex media [2].

Critical Considerations for Success

  • Stability: The TCO group can isomerize to the less reactive cis-cyclooctene or undergo oxidation. Always use fresh reagents, store them properly as recommended in Table 2, and avoid repeated freeze-thaw cycles.
  • Solubility: The PEG spacer enhances solubility in aqueous buffers [1]. For stock solutions, use anhydrous DMSO or DMF, but keep the final concentration of organic solvent low (<5-10%) in biological conjugations to prevent protein denaturation.
  • Orthogonality: The IEDDA reaction between TCO and tetrazine is bioorthogonal, meaning it proceeds rapidly and selectively in biological environments without interfering with native functional groups [2]. This allows for labeling and conjugation in live cells or complex mixtures.
  • Characterization: Always characterize the intermediates and final products. For the TCO-modified conjugate from Protocol 1, you can confirm successful conjugation by reacting a small aliquot with a fluorescent tetrazine dye and analyzing the shift in molecular weight or fluorescence via SDS-PAGE or HPLC.

References

Application Notes: TCO-PEG3-Acid for Bioorthogonal Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

1. Reagent Properties and Function TCO-PEG3-Acid is a heterobifunctional crosslinker essential for bioorthogonal conjugation [1]. Its key features are:

  • TCO moiety: A highly strained trans-cyclooctene that reacts rapidly with tetrazines via the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a workhorse of bioorthogonal chemistry [2] [3].
  • PEG Spacer: A triethylene glycol (PEG3) chain that increases hydrophilicity, improves water solubility, and provides steric flexibility, which can enhance conjugation efficiency [1].
  • Carboxylic Acid: A terminal functional group that can be chemically activated to form a stable amide bond with primary amines (e.g., lysine residues on proteins or amine-modified oligonucleotides) [1].

2. Quantitative Data Summary The table below summarizes the key characteristics of TCO-PEG3-Acid:

Property Specification
Molecular Formula C₁₈H₃₁NO₇ [1]
PEG Molecular Weight 373.5 g/mol [1]
Purity ≥ 98% [1]
Functional Groups Trans-Cyclooctene (TCO), Carboxylic Acid [1]
CAS Number 2141981-86-2 [1]
Storage -20°C [1]

3. Established Application: Pretargeted Molecular Imaging A prominent application of TCO-PEG3-acid is in pretargeted imaging, a strategy that improves contrast in Positron Emission Tomography (PET) for slow-accumulating targeting agents like antibodies [2].

  • Rationale: Directly radiolabeling large biomolecules with short-lived isotopes (e.g., Fluorine-18) is inefficient due to pharmacokinetic mismatch. The pretargeting approach decouples the delivery of the targeting agent from the radiotracer [2].
  • Mechanism: The TCO moiety is first conjugated to a targeting molecule (e.g., an antibody, spherical nucleic acid) via the carboxylic acid group. This TCO-functionalized agent is administered and allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. Then, a radiolabeled tetrazine probe is injected, which rapidly ligates with the pre-localized TCO via IEDDA reaction, leading to high-specificity labeling at the target site [2].

The following diagram illustrates this pretargeting strategy and the underlying conjugation chemistry.

cluster_workflow Pretargeted Imaging Workflow with TCO-PEG3-Acid cluster_chemistry Conjugation Chemistry Step1 Step 1: Conjugate & Administer Step2 Step 2: Accumulate & Clear Step1->Step2 Step1_Detail TCO-PEG3-Acid is conjugated to a targeting molecule (e.g., Antibody). The conjugate is administered. Step1->Step1_Detail Step3 Step 3: Inject & Label Step2->Step3 Step2_Detail The TCO-conjugate accumulates at the target site (e.g., tumor). Unbound conjugate clears from blood. Step2->Step2_Detail Step4 Step 4: Image Step3->Step4 Step3_Detail A radiolabeled Tetrazine probe is injected. IEDDA 'click' reaction occurs at the target site. Step3->Step3_Detail Step4_Detail PET imaging detects the radioactive signal with high target-to-background ratio. Step4->Step4_Detail TCO Molecule A (contains Amine) Acid TCO-PEG3-Acid TCO->Acid  EDC/NHS Activation & Coupling Conjugate TCO-Conjugate Acid->Conjugate  Stable Amide Bond

Proposed Experimental Protocols

While the search results lack step-by-step protocols for TCO-PEG3-acid specifically, the following workflows are inferred from its chemical properties and documented applications [2] [1].

Protocol 1: Conjugation of TCO-PEG3-Acid to an Amine-Modified Oligonucleotide

This protocol outlines the steps to functionalize an amine-modified oligonucleotide with TCO for subsequent pretargeting experiments.

Materials:

  • TCO-PEG3-Acid
  • Amine-modified oligonucleotide
  • Coupling Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
  • Reaction Buffer: 0.1 M MES, pH 5.0-6.0 (or other non-amine buffer)
  • Purification System: Desalting column or dialysis membrane

Procedure:

  • Activation: Dissolve TCO-PEG3-Acid in reaction buffer. Add a molar excess of EDC and NHS to the solution and mix gently. Allow the activation to proceed for 15-30 minutes at room temperature to form the active NHS ester.
  • Conjugation: Add the activated TCO-PEG3-NHS ester to the amine-modified oligonucleotide. The pH of the mixture can be adjusted to 7.5-8.5 to favor the reaction with the amine group. Incubate for 1-2 hours at room temperature or overnight at 4°C.
  • Purification: Purify the TCO-oligonucleotide conjugate from unreacted small molecules using a desalting column or dialysis. The success of the conjugation can be confirmed by analytical HPLC or mass spectrometry.
Protocol 2: Evaluating IEDDA Reaction Kinetics In Vitro

This protocol describes a method to validate the reactivity of the synthesized TCO-conjugate.

Materials:

  • TCO-conjugate (from Protocol 1)
  • Fluorescently labeled tetrazine probe
  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
  • Analytical Instrument: Fluorescence spectrometer or HPLC with fluorescence detector

Procedure:

  • Reaction Setup: Prepare a solution of the TCO-conjugate in assay buffer. Add a stoichiometric amount of the fluorescent tetrazine probe to initiate the IEDDA reaction.
  • Kinetic Monitoring: Immediately monitor the change in fluorescence (e.g., quenching or FRET) over time using a plate reader, or take aliquots at specific time points and analyze them by HPLC to measure the consumption of starting materials and formation of the cycloaddition product.
  • Data Analysis: Calculate the apparent second-order rate constant based on the concentration decay of the reactants over time. The high reactivity of TCO should result in a rapid reaction, often complete within minutes under physiological conditions [2] [3].

Critical Considerations for Implementation

  • Stability of the TCO Moiety: The highly strained TCO group can isomerize to the less reactive cis-cyclooctene isomer, especially under acidic conditions or over long storage periods [3]. It is crucial to store the reagent and its conjugates at -20°C and minimize exposure to light and acids.
  • Orthogonality and Specificity: The IEDDA reaction between TCO and tetrazine is highly bioorthogonal. However, ensure that the coupling of the acid to your molecule of interest does not compromise its biological activity or binding affinity.
  • Solubility: The PEG spacer enhances water solubility, but the TCO group itself is hydrophobic. For conjugating very hydrophobic molecules, ensure the final construct remains soluble in the desired buffer to prevent aggregation.

Future Perspectives

The use of TCO-PEG3-acid and related bioorthogonal tools is expanding beyond imaging into targeted therapy, particularly for Antibody-Drug Conjugates (ADCs) [4] [3]. The pretargeting strategy can also be adapted to deliver cytotoxic drugs, potentially improving the therapeutic index by reducing off-target toxicity. Furthermore, these chemistries are enabling the development of complex dual-payload ADCs, which can deliver two drugs with different mechanisms of action to overcome resistance [4].

References

Comprehensive Application Notes and Protocols for Tetrazine Ligation Using TCO-PEG3-CH2CO2H in Bioorthogonal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrazine-TCO Ligation and Pretargeting Strategies

Tetrazine ligation represents a cornerstone of modern bioorthogonal chemistry, enabling specific covalent bond formation between 1,2,4,5-tetrazine (Tz) and trans-cyclooctene (TCO) derivatives without interfering with native biological processes. This transformation occurs via an inverse electron-demand Diels-Alder (IEDDA) reaction followed by a retro-Diels-Alder step that eliminates nitrogen gas, resulting in the formation of stable dihydropyridazine or pyridazine adducts [1]. The exceptional reaction kinetics of this ligation, with rate constants reaching up to 10⁷ M⁻¹s⁻¹, make it particularly valuable for time-sensitive applications in complex biological systems where traditional bioconjugation methods would fail due to insufficient speed or specificity [1] [2].

The development of TCO-PEG3-CH2CO2H addresses several critical challenges in bioorthogonal pretargeting applications. The hydrophobic nature of unmodified TCO moieties often leads to problematic interactions with biomolecules, potentially resulting in reactivity loss through burial within hydrophobic protein domains or aggregation in aqueous environments [3]. Research has demonstrated that standard TCO conjugation to monoclonal antibodies can render up to 90% of TCO groups non-reactive, severely compromising efficiency [3]. The integration of a PEG spacer serves multiple functions: enhancing aqueous solubility, reducing undesirable hydrophobic interactions, maintaining distance between the reactive TCO and the biomolecule surface to minimize steric hindrance, and providing a chemical handle for straightforward conjugation to target molecules via the terminal carboxylic acid group [3] [4].

Fundamental Principles and Reaction Kinetics

Mechanism of Tetrazine-TCO Ligation

The tetrazine-TCO ligation proceeds through a well-defined concerted mechanism that distinguishes it from conventional Diels-Alder reactions. The process begins with an inverse electron-demand Diels-Alder step where the electron-deficient tetrazine diene interacts with the electron-rich TCO dienophile [1]. This initial cycloaddition is followed by a retro-Diels-Alder reaction that eliminates nitrogen gas, forming the stable pyridazine or dihydropyridazine linkage [1]. The inverse electron demand characteristic means the reaction occurs between partners with opposite electronic properties—the tetrazine acts as an electron-poor diene while the TCO functions as an electron-rich dienophile. This electronic configuration results in the LUMO(diene) of the tetrazine interacting with the HOMO(dienophile) of the TCO, creating a favorable energy landscape for rapid reaction kinetics [1].

The exceptional speed of this ligation, several orders of magnitude faster than other bioorthogonal reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), stems from the inherent ring strain of the trans-cyclooctene structure [1] [3]. The TCO geometry maintains significant angular strain to accommodate the trans configuration within an eight-membered ring system. This strain energy is released during the cycloaddition process, providing a substantial thermodynamic driving force that accelerates the reaction. The combination of electronic complementarity and strain release enables the tetrazine-TCO pair to achieve remarkable second-order rate constants ranging from 1,000 to 73,000 M⁻¹s⁻¹ in aqueous buffers at physiological temperature, making it suitable for applications at low concentrations and short timeframes [5] [2].

Factors Influencing Reaction Kinetics and Stability

The reaction kinetics of tetrazine ligation are influenced by several structural and electronic factors that can be optimized for specific applications:

  • TCO Reactivity Determinants: The reactivity of TCO derivatives is primarily governed by ring strain and electronic effects. Increasing strain through structural modifications (e.g., d-TCO, aza-TCO, s-TCO) can enhance reaction rates but may compromise stability [1]. Conjugating electron-donating groups (EDGs) to the TCO moiety raises the energy of the HOMO, thereby decreasing the energy gap with the LUMO of tetrazines and accelerating the reaction [1]. However, reactivity-stability trade-offs must be carefully balanced, as highly strained TCO derivatives may undergo premature isomerization to the less reactive cis-cyclooctene form in biological environments [1] [3].

  • Tetrazine Reactivity Modulation: Tetrazine reactivity can be enhanced through the introduction of electron-withdrawing groups (EWGs) that lower the energy of the LUMO, reducing the HOMO-LUMO gap with TCO [1]. Interestingly, recent research has revealed that molecular distortion caused by intramolecular N-N repulsion in certain tetrazine architectures (particularly 2-pyridyl-substituted tetrazines) plays a crucial role in accelerating the cycloaddition step without necessarily compromising stability [6]. This distortion effect challenges the conventional understanding that tetrazine reactivity is governed solely by electronic factors and provides new design principles for optimizing bioorthogonal tools [6].

  • Solvent and Environmental Effects: The tetrazine-TCO ligation proceeds efficiently in diverse environments including organic solvents, aqueous buffers, cell media, and even in vivo, though reaction rates can vary significantly with solvent polarity [5] [2]. In biological systems, factors such as pH, serum proteins, and the presence of nucleophiles can influence both the reaction kinetics and the stability of the reagents, necessitating careful optimization for each application context [3] [5].

Table 1: Rate Constants for Tetrazine Ligations with TCO-PEG3-CH2CO2H Under Various Conditions

Tetrazine Structure Reaction Conditions Rate Constant (M⁻¹s⁻¹) Reference
H-Tetrazine (monosubstituted) 37°C, aqueous buffer ~70,000 [1]
3,6-Dipyridyl-tetrazine 37°C, aqueous buffer ~2,000 [2]
Phenyl-tetrazine 25°C, 1,4-dioxane 1.4-230 [5]
Methyl-tetrazine 37°C, PBS 1,100-73,000 [5]

Experimental Protocols

Conjugation of TCO-PEG3-CH2CO2H to Amine-Containing Biomolecules

Materials Required:

  • TCO-PEG3-CH2CO2H (e.g., Cat# AP10039 from AxisPharm [4])
  • Amine-containing biomolecule (antibody, protein, or peptide)
  • Coupling reagents: N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
  • Reaction buffer: 50 mM MES, pH 6.0-6.5 or PBS, pH 7.4
  • Purification equipment: PD-10 desalting columns or dialysis membranes
  • Analytical instruments: MALDI-TOF mass spectrometer, UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Activation of Carboxylic Acid:

    • Prepare a solution of TCO-PEG3-CH2CO2H (1-10 mg) in anhydrous DMF or DMSO at a concentration of 10-20 mM.
    • Add EDC (1.2 molar equivalents) and NHS (1.5 molar equivalents) to the solution.
    • Activate for 15-30 minutes at room temperature with gentle mixing.
    • The activated ester can be used immediately or stored at -20°C for short periods in anhydrous conditions.
  • Biomolecule Preparation:

    • Dialyze or desalt the target biomolecule into conjugation-friendly buffer (MES, pH 6.0-6.5 or PBS, pH 7.4) to remove interfering amines.
    • Determine the exact concentration of the biomolecule using UV-Vis spectroscopy or other appropriate methods.
  • Conjugation Reaction:

    • Add the activated TCO-PEG3-NHS ester dropwise to the biomolecule solution with gentle mixing.
    • Use a 5-20× molar excess of TCO reagent relative to the biomolecule, depending on the desired degree of labeling.
    • React for 2-4 hours at room temperature or overnight at 4°C with end-over-end mixing.
    • For sensitive biomolecules, perform the reaction at 4°C for 12-16 hours to maintain stability.
  • Purification and Characterization:

    • Remove unreacted TCO reagent using size exclusion chromatography (PD-10 columns) or dialysis against the appropriate storage buffer.
    • Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry by comparing the mass shift of the conjugated biomolecule to the unmodified control [3].
    • Alternatively, quantify functional TCO groups by reacting with a tetrazine-functionalized chromophore (e.g., tetrazine-Oregon Green 488) and measuring absorbance [3].
    • Confirm that biomolecular function (e.g., antibody binding affinity) is preserved after modification using appropriate assays (ELISA, flow cytometry) [3].

Critical Considerations:

  • Maintain the organic solvent concentration below 10% (v/v) to prevent biomolecule denaturation or precipitation.
  • Avoid amine-containing buffers (Tris, glycine) during conjugation as they compete for the activated ester.
  • For hydrophobic biomolecules, consider adding mild detergents or increasing PEG spacer length to prevent TCO masking [3].
  • Functional TCO quantification is essential, as studies show only ~10% of directly conjugated TCOs may be reactive due to hydrophobic burial in antibody domains [3].
Tetrazine Ligation with TCO-Modified Biomolecules

Materials Required:

  • TCO-modified biomolecule (from Protocol 3.1)
  • Tetrazine reagent (fluorophore, radiolabel, drug conjugate, or detection agent)
  • Reaction buffer: PBS, pH 7.4 or other physiologically compatible buffer
  • Purification equipment as needed

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a fresh solution of the tetrazine reagent in appropriate solvent (DMF, DMSO, or buffer).
    • Add the tetrazine reagent to the TCO-modified biomolecule at a 1.2-2× molar excess relative to functional TCO groups.
    • For low concentrations or fast kinetics applications, use higher tetrazine excess (up to 5×) to ensure complete reaction.
  • Ligation Conditions:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
    • Monitor reaction progress if possible using characteristic tetrazine fluorescence quenching or color change.
    • For sensitive applications, perform the reaction at 4°C overnight to maintain biomolecule integrity.
  • Purification and Analysis:

    • Purify the conjugate from unreacted tetrazine reagents using size exclusion chromatography, dialysis, or other appropriate methods.
    • Verify conjugation efficiency using SDS-PAGE, HPLC, or other analytical techniques.
    • Confirm retention of biological activity through functional assays specific to the application.

Optimization Guidelines:

  • Reaction kinetics are highly dependent on tetrazine structure—bulkier, less electron-deficient tetrazines react more slowly [1] [5].
  • For in vivo applications, select tetrazines with calculated logD₇.₄ values below -3 and rate constants >50,000 M⁻¹s⁻¹ for optimal performance [5].
  • In complex biological environments, increase tetrazine concentration or reaction time to compensate for competing reactions or steric hindrance.

Data Presentation and Analysis

Table 2: Physicochemical Properties and Performance Characteristics of TCO-PEG3-CH2CO2H

Parameter Value/Range Measurement Method Significance
Molecular Weight 359.42 g/mol Mass spectrometry Determines stoichiometry of conjugation
Purity ≥98% HPLC analysis Ensures reproducibility in applications
Aqueous Solubility >10 mM (in PBS) Visual inspection Critical for biological applications
Functional TCO Preservation >90% (with PEG linker) vs ~10% (without PEG) Tetrazine-fluorophore assay [3] Key advantage over non-PEGylated TCO
Reaction Rate with 3,6-Dipyridyl-tetrazine ~2,000 M⁻¹s⁻¹ (in 9:1 methanol/water) [7] Stopped-flow spectroscopy Enables rapid ligation at low concentrations
Stability in Serum t₁/₂ > 24 hours (varies with TCO structure) HPLC monitoring of isomerization Important for in vivo applications

The data presented in Table 2 highlights the critical advantages afforded by the PEG spacer in TCO-PEG3-CH2CO2H. The dramatic improvement in functional TCO preservation (>90% with PEG linker compared to ~10% without) demonstrates the necessity of this structural modification for efficient bioconjugation [3]. This enhanced functionality directly translates to improved performance in downstream applications, whether for imaging, diagnostics, or therapeutics. The aqueous solubility of >10 mM enables preparation of concentrated stock solutions for efficient conjugation without precipitating biomolecular targets, while the maintained reaction rate with tetrazines ensures rapid and complete ligation even at low micromolar concentrations typical of biological experiments [7] [2].

Additional performance characteristics not captured in the table include the orthogonality of this reagent to other bioorthogonal handles, particularly azide- and DBCO-functionalized molecules, enabling sophisticated multi-component labeling strategies [3]. The metabolic stability of the PEG linker prevents premature degradation in biological systems, while the flexible spacer arm reduces steric hindrance during tetrazine ligation, particularly important when working with bulky tetrazine conjugates such as quantum dots or other nanomaterials [3].

Application Examples and Case Studies

Pretargeted Molecular Imaging

The pretargeted imaging approach using TCO-PEG3-modified antibodies represents one of the most significant applications of this technology. In a typical workflow, a TCO-modified tumor-targeting antibody is administered and allowed to accumulate at the target site (usually 24-72 hours for adequate target-to-background ratio) [1] [5]. Following clearance of unbound antibody from circulation, a radiolabeled tetrazine probe (e.g., with fluorine-18, gallium-68, or indium-111) is administered and rapidly ligates with the pretargeted TCO groups [1] [5]. This strategy decouples the slow pharmacokinetics of antibodies from the rapid decay of positron-emitting radionuclides, enabling high contrast imaging within hours rather than days.

Research has demonstrated that the lipophilicity and reactivity of tetrazine probes are critical determinants of in vivo performance. A comprehensive study evaluating 45 tetrazine derivatives revealed that successful pretargeting correlates strongly with high rate constants (>50,000 M⁻¹s⁻¹) and low calculated logD₇.₄ values (below -3) [5]. The hydrophilic PEG spacer in TCO-PEG3-CH2CO2H contributes to favorable pharmacokinetics by reducing overall hydrophobicity of the immunoconjugate. In one application, CC49 antibodies modified with TCO via PEG linkers showed significantly improved tumor uptake of subsequently administered ¹¹¹In-labeled tetrazines compared to direct radiolabeling approaches, with tumor-to-background ratios improved by more than 5-fold at early time points [5].

Bioorthogonal Labeling and Detection

Beyond in vivo applications, TCO-PEG3-CH2CO2H enables highly efficient bioorthogonal labeling for in vitro and ex vivo applications. When conjugated to antibodies or other targeting molecules, the TCO handle permits ultrasensitive detection through subsequent reaction with tetrazine-modified fluorophores, enzymes, or nanoparticles [3]. This approach has been particularly valuable for signal amplification in diagnostic applications, where the small size of the TCO tag minimally interferes with biomolecular function compared to direct conjugation of bulky detection moieties.

A compelling demonstration of this application involved decorating antibodies with TCO using the PEG linker, followed by treatment with tetrazine-modified quantum dots [3]. This two-step approach resulted in substantially higher labeling efficiency compared to direct quantum dot conjugation, while preserving antigen binding affinity. The enhanced functionality afforded by the PEG spacer was critical to this success, as non-PEGylated TCO conjugates showed dramatically reduced reactivity due to hydrophobic burial within the antibody structure [3]. Flow cytometry and confocal microscopy analyses confirmed that the dual bioorthogonal approach (using both azide-DBCO and tetrazine-TCO reactions) provided superior staining intensity and specificity compared to traditional direct conjugation methods.

Bioorthogonal Drug Delivery and Click-to-Release Strategies

An emerging application of TCO-PEG3 chemistry involves bioorthogonal drug delivery through "click-to-release" strategies [1] [8]. In this approach, a prodrug containing a tetrazine-cleavable linker is conjugated to a TCO-modified targeting molecule. Upon accumulation at the disease site, administration of a tetrazine trigger induces a cycloaddition and retro-Diels-Alder sequence that releases the active drug payload [1]. This strategy enables spatiotemporally controlled activation of therapeutics, potentially reducing systemic exposure and associated side effects.

Preclinical studies have demonstrated remarkable efficacy with this approach. In one example, bioorthogonally triggered drug release increased median survival in rodent models from 26 days to 50 days compared to conventional therapy [1]. The stability and reactivity features provided by the PEG spacer in TCO-PEG3-CH2CO2H are particularly valuable in these applications, where consistent TCO accessibility at the target site is essential for efficient drug release. The promising results from animal studies have led to the initiation of clinical Phase I studies in 2020, bringing this technology closer to therapeutic implementation [1].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions:

  • Low Functional TCO After Conjugation: If quantification reveals poor TCO functionality after biomolecule modification, consider increasing the PEG spacer length (TCO-PEGn-CH2CO2H, where n>3) to further reduce hydrophobic interactions [3] [4]. Alternatively, implement the dual bioorthogonal approach where azide-modified antibodies are subsequently reacted with DBCO-PEG-TCO reagents, which has been shown to improve functional TCO density by more than 5-fold [3].

  • Slow Tetrazine Ligation Kinetics: When reaction rates with tetrazine reagents are insufficient for the application, evaluate more reactive tetrazine structures such as mono-substituted H-tetrazines or 2-pyridyl-substituted derivatives that offer enhanced reactivity through molecular distortion effects [1] [6]. Ensure the tetrazine is sufficiently electron-deficient and consider increasing reaction temperature if biomolecule stability permits.

  • Biomolecule Aggregation or Precipitation: If TCO conjugation induces aggregation, increase the proportion of co-solvent (DMSO or DMF) during the reaction, but keep below 10% to maintain protein stability [3]. Alternatively, employ shorter reaction times or lower modification ratios to reduce hydrophobic clustering. Incorporating additional PEGylation beyond the PEG3 spacer may improve solubility for particularly challenging biomolecules.

  • Poor In Vivo Performance: For suboptimal pretargeting results, carefully optimize both the pretargeting interval (time between antibody and tetrazine administration) and the tetrazine probe properties [5]. Select tetrazines with calculated logD₇.₄ values below -3 and high rate constants (>50,000 M⁻¹s⁻¹) to maximize target engagement and minimize non-specific accumulation [5]. Consider the use of clearing agents to remove circulating TCO-modified antibodies before tetrazine probe administration.

Optimization Strategies:

  • Systematically vary the degree of labeling to identify the optimal balance between TCO density and biomolecule function. For antibodies, 3-6 functional TCOs per molecule often provides the best performance [3].

  • For in vivo applications, conduct stability studies in serum or plasma to assess TCO isomerization rates and adjust the TCO structure if necessary (e.g., to s-TCO or other stabilized derivatives) [1].

  • Employ orthogonal analytical methods (MALDI-TOF for total TCO, fluorogenic tetrazine assays for functional TCO) to fully characterize conjugates and identify specific failure modes [3].

  • When designing tetrazine partners, consider both electronic and steric factors—smaller, more electron-deficient tetrazines generally react fastest, though bulkier derivatives may offer other advantages such as enhanced stability or fluorescence properties [1] [5].

Visual Workflows and Signaling Pathways

The following diagram illustrates the sequential process for pretargeted imaging using TCO-PEG3-CH2CO2H, highlighting the critical role of the PEG spacer in maintaining TCO functionality:

G Start Start Pretargeting Strategy Step1 TCO-PEG3-CH2CO2H Conjugation to Antibody Start->Step1 Step2 Administer TCO-Modified Antibody to Biological System Step1->Step2 PEGRole PEG Spacer Role: - Prevents TCO masking - Enhances solubility - Maintains functionality Step1->PEGRole Step3 Antibody Accumulation at Target Site (24-72h) Step2->Step3 Step4 Clear Unbound Antibody from Circulation Step3->Step4 Step5 Administer Tetrazine-Based Imaging Probe Step4->Step5 Step6 Rapid Bioorthogonal Ligation at Target Site Step5->Step6 KeyFactor Key Success Factors: - High tetrazine reactivity (k > 50,000 M⁻¹s⁻¹) - Low lipophilicity (clogD₇.₄ < -3) Step5->KeyFactor Step7 Imaging (PET/SPECT/Fluorescence) High Target-to-Background Ratio Step6->Step7

Figure 1: Pretargeted Imaging Workflow Using TCO-PEG3-CH2CO2H

The molecular interaction between TCO-PEG3-modified biomolecules and tetrazine derivatives occurs through a well-defined mechanism that can be visualized as follows:

G TCO TCO-Modified Biomolecule (High ring strain Electron-rich dienophile) IEDDA Inverse Electron-Demand Diels-Alder Reaction (IEDDA) Rate constant: 10³-10⁵ M⁻¹s⁻¹ TCO->IEDDA PEG PEG Linker Benefits: - Reduced hydrophobic interactions - Improved solubility - Maintained distance from biomolecule surface TCO->PEG Tetrazine Tetrazine Probe (Electron-deficient diene N₂ elimination upon reaction) Tetrazine->IEDDA Product Stable Pyridazine Adduct Covalent linkage formed N₂ gas released IEDDA->Product Kinetics Kinetics Enhancement: - TCO ring strain - Electron-withdrawing groups on tetrazine - Molecular distortion in tetrazine IEDDA->Kinetics

Figure 2: Mechanism of Tetrazine-TCO Bioorthogonal Ligation

Conclusion and Future Perspectives

The application of TCO-PEG3-CH2CO2H in tetrazine ligation chemistry represents a significant advancement in the field of bioorthogonal tools, effectively addressing the critical challenge of maintaining TCO reactivity after biomolecule conjugation. The incorporation of the PEG spacer has proven essential for preventing the hydrophobic masking that renders standard TCO conjugates largely non-functional, thereby unlocking the full potential of this remarkably fast bioorthogonal reaction [3]. As research continues to refine both TCO and tetrazine structures, with recent insights highlighting the importance of molecular distortion alongside electronic effects, the performance and applicability of this chemistry will further expand [6].

Future developments in this field will likely focus on optimizing the reactivity-stability balance of both reaction partners, expanding the toolkit for multi-component labeling strategies, and advancing clinical translation of pretargeted diagnostic and therapeutic applications [1] [5]. The ongoing elucidation of structure-property relationships, particularly regarding in vivo performance determinants such as lipophilicity and reaction kinetics, will enable more rational design of tetrazine probes for specific applications [5]. As these bioorthogonal technologies mature, they hold tremendous promise for revolutionizing targeted drug delivery, molecular imaging, and diagnostic assays across a broad spectrum of biomedical applications.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-acid in Live Cell Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-acid and Bioorthogonal Chemistry

TCO-PEG3-acid is a chemically versatile reagent that plays a pivotal role in modern live cell imaging applications due to its unique structural features and bioorthogonal reactivity. The molecule consists of three key components: a trans-cyclooctene (TCO) group that serves as a highly reactive dienophile, a triethylene glycol (PEG3) spacer that enhances solubility and reduces steric hindrance, and a carboxylic acid functional group that enables straightforward conjugation to various biomolecules and probes. This strategic combination allows researchers to employ TCO-PEG3-acid as a fundamental building block for developing advanced imaging probes that operate through the inverse electron-demand Diels-Alder (IEDDA) reaction, widely regarded as one of the fastest bioorthogonal reactions available [1].

The exceptional utility of TCO-PEG3-acid in live cell imaging stems from its rapid reaction kinetics with tetrazine derivatives, which proceeds efficiently at low micromolar concentrations without interfering with native cellular processes. This bioorthogonal compatibility ensures that the labeling process does not disrupt normal physiology, making it ideal for real-time observation of dynamic cellular events [2]. The PEG3 spacer incorporated into the design is particularly crucial as it provides an optimal balance between molecular flexibility and distance, allowing the TCO moiety to interact freely with tetrazine-conjugated fluorophores while minimizing potential steric interference with the labeled biomolecule's function. Recent studies have demonstrated that PEG-linked TCO nucleotides show significantly improved incorporation into genomic DNA and enhanced reactivity in IEDDA click reactions compared to their shorter-linked counterparts [3].

The fundamental IEDDA reaction mechanism between TCO and tetrazine involves a cycloaddition process that results in the formation of stable dihydropyridazine products with nitrogen gas as the only byproduct. This reaction is classified as "inverse electron-demand" because the electron-deficient tetrazine reacts with the electron-rich TCO, a characteristic that contributes to its exceptional selectivity in biological environments. The following diagram illustrates the core bioorthogonal reaction that enables live cell imaging with TCO-PEG3-acid:

G TCO TCO-Modified Biomolecule Product Fluorescently Labeled Biomolecule TCO->Product IEDDA Reaction Tz Tetrazine-Fluorophore Tz->Product Fast & Bioorthogonal

Figure 1: Bioorthogonal Labeling Mechanism via IEDDA Chemistry

Chemical Properties and Reaction Characteristics

Structural Features and Functional Attributes

The molecular architecture of TCO-PEG3-acid incorporates specific design elements that collectively contribute to its exceptional performance in live cell imaging applications. The trans-cyclooctene moiety possesses significant ring strain that drives the rapid kinetics observed in IEDDA reactions with tetrazines, with second-order rate constants typically ranging from (10^2) to (10^5) M(^{-1})s(^{-1}) depending on the specific TCO and tetrazine isomers involved [2] [1]. This strain-promoted reactivity eliminates the requirement for cytotoxic metal catalysts that were necessary in earlier generation click chemistry approaches, making TCO-based labeling far more compatible with living systems. The PEG3 spacer serves multiple critical functions: it increases aqueous solubility of the resulting conjugates, provides conformational flexibility that enhances reaction efficiency, and creates sufficient distance between the labeled biomolecule and fluorophore to minimize potential steric interference with biological function [3] [4].

The carboxylic acid functional group offers versatile conjugation capabilities through well-established carbodiimide-mediated coupling chemistry or other activation strategies. This allows researchers to conveniently link TCO-PEG3-acid to a wide variety of biomolecules including primary amines present on proteins, antibodies, nucleotides, and small molecule therapeutics. The commercial availability of various TCO-PEG3 derivatives with different reactive end groups (such as NHS esters, maleimides, and amines) further expands the conjugation possibilities for different experimental requirements [1]. It is noteworthy that the stereochemistry of the TCO moiety significantly influences both reaction kinetics and stability, with axial isomers typically demonstrating faster reaction rates but potentially reduced stability in biological environments compared to equatorial isomers [1].

Quantitative Reaction Kinetics and Performance Metrics

Table 1: Comparison of TCO Derivative Reaction Kinetics with Tetrazines

TCO Derivative Linker Structure Typical Rate Constant (M⁻¹s⁻¹) Stability in Biological Media Primary Applications
TCO-PEG3-acid PEG3 spacer + acid (10^3)-(10^4) Moderate to High Protein conjugation, nucleotide labeling
Axial TCO* Minimal linker (10^4)-(10^5) Lower Ultra-fast labeling applications
Equatorial TCO* Minimal linker (10^2)-(10^4) Higher Prolonged experiments
BCN derivatives Variable (10^0)-(10^3) High Alternative dienophile

The reaction kinetics of TCO-PEG3-acid with various tetrazine derivatives represent a critical performance parameter that directly impacts experimental design and efficiency. As illustrated in Table 1, TCO-PEG3-acid occupies a favorable position in the reactivity landscape, offering a balanced combination of rapid labeling kinetics and satisfactory biological stability. The specific reaction rate depends on several factors including the substituents on the tetrazine ring (electron-withdrawing groups accelerate the reaction), the stereochemistry of the TCO moiety, and the local environment in which the reaction occurs [2]. In live cell imaging applications, this translates to labeling times that can range from minutes to under an hour, significantly faster than traditional labeling methods that often require hours or even days.

Recent advancements have focused on optimizing both reaction components to achieve even faster kinetics while maintaining stability. For instance, studies have demonstrated that PEG3-linked 4TCO nucleotides show efficient incorporation into genomic DNA and excellent reactivity in IEDDA click reactions, enabling staining of DNA and imaging of DNA synthesis in live cells within time periods as short as 15 minutes [3]. The development of fluorogenic tetrazine dyes has further enhanced the utility of this system by providing dramatic increases in fluorescence upon reaction with TCO, thereby minimizing background signal and eliminating the need for extensive washing steps that could disrupt delicate cellular structures or processes [5].

Experimental Protocols for Live Cell Imaging

Metabolic Labeling of DNA Synthesis in Live Cells

The metabolic labeling of DNA using TCO-modified nucleotides represents a powerful approach for visualizing DNA synthesis and replication dynamics in live cells without requiring fixation or permeabilization. This protocol utilizes TCO-PEG3-modified nucleotides (such as dCTP derivatives) that are efficiently incorporated into genomic DNA by endogenous DNA polymerases during the S-phase of the cell cycle. The following workflow outlines the key steps for successful DNA labeling and imaging:

G Step1 1. Deliver TCO-PEG3-dNTPs via SNTT1 transporter Step2 2. Metabolic Incorporation into Genomic DNA (1-2 hr) Step1->Step2 Step3 3. Add Tetrazine-Fluorophore Conjugate (15-30 min) Step2->Step3 Step4 4. Live Cell Imaging without Washing Step3->Step4

Figure 2: DNA Metabolic Labeling and Imaging Workflow

Protocol Steps:

  • Step 1: Nucleotide Delivery - Prepare a serum-free culture medium containing 10-50 µM TCO-PEG3-dNTP (e.g., dCp4TCOTP) and 5-10 µM SNTT1 synthetic transporter. Replace the culture medium of cells at 60-80% confluency with this delivery solution and incubate for 1-2 hours at 37°C in a standard CO₂ incubator. The SNTT1 transporter facilitates efficient cellular uptake of the charged nucleotide triphosphates that would otherwise not readily cross the cell membrane [3].

  • Step 2: Metabolic Incorporation - During the incubation period, actively replicating cells in S-phase will incorporate the TCO-PEG3-modified nucleotides into newly synthesized DNA through the normal nucleotide salvage pathway. This process typically requires 1-2 hours for sufficient incorporation to achieve detectable signal levels. Longer incubation times may increase signal intensity but could also potentially increase background.

  • Step 3: Tetrazine-Fluorophore Conjugate Addition - Following the incorporation period, prepare a labeling solution containing 1-5 µM tetrazine-fluorophore conjugate (such as tetrazine-carboxytetramethylrhodamine or fluorogenic coumarin-tetrazine conjugates) in complete culture medium. Replace the delivery solution with this labeling solution and incubate for 15-30 minutes at 37°C. The IEDDA reaction between the incorporated TCO moieties and tetrazine-fluorophore conjugates proceeds rapidly without requiring catalyst or harsh conditions [3].

  • Step 4: Live Cell Imaging - After the labeling period, image the cells directly without washing steps. The high efficiency of the bioorthogonal reaction and the self-clearing of unreacted reagents through cellular efflux pumps typically result in excellent signal-to-noise ratios. For flow cytometry analysis, minimal washing may be employed to further reduce background if necessary [3].

Critical Considerations:

  • The PEG3 spacer in the TCO-modified nucleotide is essential for efficient labeling, as shorter linkers often demonstrate reduced reactivity due to steric hindrance from the DNA helix [3].
  • Optimal nucleotide and tetrazine-fluorophore concentrations should be determined empirically for each cell type, as incorporation efficiency can vary depending on cell division rates and metabolic activity.
  • This method has been successfully employed for both fluorescence microscopy and flow cytometry applications, with the TCO-BCN combination showing particular efficacy for DNA staining in flow cytometry experiments [3].
Site-Specific Protein Labeling for Super-Resolution Imaging

Site-specific protein labeling with TCO-PEG3 derivatives enables researchers to visualize protein dynamics, localization, and interactions in live cells with unprecedented resolution, including super-resolution techniques such as STED microscopy. This protocol utilizes the pyrrolysine system to incorporate TCO-bearing unnatural amino acids at specific sites in proteins of interest, followed by labeling with tetrazine-conjugated fluorophores suitable for high-resolution live cell imaging.

Protocol Steps:

  • Step 1: Genetic Engineering - Engineer the target protein to contain an amber stop codon (UAG) at the desired labeling site using standard molecular biology techniques. Co-express this construct with genes encoding pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) that has been engineered to recognize the amber codon [6].

  • Step 2: Unnatural Amino Acid Incorporation - Supplement the culture medium with 50-100 µM TCO-lysine derivative (e.g., TCO-PEG3-lysine) during cell culture. The PylRS will charge the tRNAPyl with the TCO-bearing amino acid, which is then incorporated at the UAG codon during protein translation, resulting in a site-specifically TCO-modified target protein [6].

  • Step 3: Live Cell Labeling - After 24-48 hours of expression, add cell-permeable tetrazine-fluorophore conjugates (such as abberior LIVE dyes, SiR-tetrazine, or LIVE 550 click) at concentrations of 0.5-2 µM directly to the culture medium. Incubate for 15-60 minutes at 37°C to allow the IEDDA reaction to proceed [6] [7].

  • Step 4: Super-Resolution Imaging - Image the labeled cells using STED or other super-resolution microscopy techniques. The exceptional photostability of modern tetrazine-compatible fluorophores enables time-lapse imaging over extended periods (up to 60 frames) with minimal photobleaching, allowing observation of dynamic processes in living cells at super-resolution [6].

Table 2: Selection Guide for Tetrazine-Compatible Live Cell Imaging Dyes

Fluorophore Excitation/Emission (nm) Photostability Cell Permeability Recommended Applications
LIVE 510 498/529 High High Confocal and STED imaging
LIVE 550 551/573 High High Multicolor STED imaging
LIVE 610 611/636 High High Actin/microtubule labeling
SiR-tetrazine 650/670 High High Far-red imaging, deep tissue
TAMRA-tetrazine 542/568 Moderate Moderate Flow cytometry, DNA labeling
Coumarin-tetrazine ~400/470 High High Fluorogenic applications

Critical Considerations:

  • The small size of the TCO tag minimizes potential perturbation to protein structure and function compared to larger fluorescent protein tags such as GFP or mCherry [6].
  • For multicolor super-resolution imaging, select tetrazine-dye conjugates with well-separated excitation spectra but similar emission maxima to allow efficient depletion with a single STED laser wavelength [6].
  • The reaction kinetics between TCO and tetrazine can be influenced by the local environment of the labeling site, which may affect labeling efficiency for sterically constrained positions.
  • Control experiments should include cells expressing the target protein without TCO-lysine supplementation to confirm the specificity of the labeling reaction.

Imaging and Detection Techniques

Fluorescence Microscopy and Dye Selection

The selection of appropriate tetrazine-conjugated fluorophores is crucial for successful live cell imaging experiments using TCO-PEG3-acid technology. Different imaging modalities and experimental requirements demand specific fluorophore properties, particularly regarding photostability, cell permeability, and spectral characteristics. For conventional confocal microscopy, a wide range of tetrazine-dye conjugates are available covering the visible spectrum, with particular emphasis on red and far-red emitting dyes that minimize autofluorescence and reduce potential phototoxicity [7]. The LIVE dye series (including LIVE 510, LIVE 550, and LIVE 610) offers excellent performance for live cell imaging, with high brightness and photostability that enables extended time-lapse observations [6].

For super-resolution techniques such as STED microscopy, fluorophore selection becomes even more critical. The exceptional photostability of dyes like abberior LIVE 550 and abberior LIVE 610 allows them to withstand the high-intensity depletion lasers used in STED microscopy while maintaining their fluorescence integrity over multiple imaging frames [6] [7]. When designing multicolor super-resolution experiments, it is advantageous to select dye pairs that can be excited by different laser lines but emit at similar wavelengths, enabling efficient depletion with a single STED laser while minimizing chromatic aberrations. For instance, combining LIVE 550-click with LIVE 610-tubulin enables crisp, two-color STED imaging of fine cytoskeletal details in living cells, as demonstrated in recent applications [7].

Advanced Imaging Applications

The versatility of TCO-PEG3-acid labeling extends to several advanced imaging applications that provide unique insights into cellular processes:

  • Two-Color STED Imaging: By combining TCO-based labeling with other orthogonal labeling strategies, researchers can simultaneously visualize multiple cellular structures with super-resolution. For example, labeling actin with TCO-PEG3 derivatives via bioorthogonal chemistry while visualizing microtubules with direct probes such as LIVE 610 tubulin enables detailed observation of cytoskeletal interactions and dynamics in live cells [6].

  • Long-Term Time-Lapse Imaging: The low cytotoxicity of the TCO-tetrazine labeling system makes it particularly suitable for extended observations of cellular processes. The minimal perturbation to labeled biomolecules ensures that normal cellular functions continue throughout the imaging period, allowing researchers to track processes such as cell division, organelle dynamics, and protein trafficking over hours or even days [7].

  • In Vivo and Deep-Tissue Imaging: For applications requiring deeper tissue penetration, tetrazine conjugates of far-red and near-infrared dyes such as CJ215 tumor stain (λem = 825 nm) or LBL-Dye CellTag 717 provide enhanced signal detection with reduced background autofluorescence. These probes are particularly valuable for preclinical studies and longitudinal tracking in whole organisms [7].

  • Flow Cytometry Applications: The rapid kinetics of the TCO-tetrazine reaction enables efficient labeling of cells for flow cytometry analysis. The BCN-linked nucleotide in combination with TAMRA-linked tetrazine has been successfully used for DNA staining in flow cytometry, demonstrating the utility of this approach for quantitative analysis of DNA synthesis and cell cycle progression [3].

Troubleshooting and Optimization Guidelines

Despite the robustness of TCO-PEG3-acid labeling systems, researchers may encounter specific challenges that require troubleshooting and protocol optimization:

  • Low Labeling Efficiency: If signal intensity is insufficient, first verify the activity of both the TCO-conjugated probe and the tetrazine-fluorophore. Ensure that the TCO moiety has not undergone isomerization or degradation during storage or conjugation procedures. Increasing the concentration of either reagent or extending the reaction time may improve labeling efficiency, but be mindful of potential increases in background signal.

  • High Background Signal: Excessive background fluorescence can result from incomplete clearance of unreacted tetrazine-fluorophore conjugates. Utilizing fluorogenic tetrazine probes that dramatically increase fluorescence upon reaction with TCO can significantly reduce background without requiring wash steps [5]. Alternatively, include brief washing steps or allow additional time for cellular efflux pumps to remove unreacted dyes.

  • Cellular Toxicity: If reduced cell viability is observed, consider lowering the concentration of TCO-modified nucleotides or unnatural amino acids. The PEG3 spacer generally improves biocompatibility, but some cell types may be particularly sensitive to certain modifications. Testing a range of concentrations in pilot experiments is recommended to identify optimal conditions that balance labeling efficiency with maintained cell health.

  • Uneven Labeling: Inconsistent labeling across a cell population often indicates variations in cellular uptake or metabolic activity. Ensure that cells are in optimal growth conditions and at appropriate confluency. For metabolic labeling applications, synchronizing cell cycles may produce more uniform incorporation across the population.

Conclusion and Future Perspectives

TCO-PEG3-acid has established itself as a fundamental tool for live cell imaging applications, offering an exceptional combination of rapid reaction kinetics, excellent biocompatibility, and versatile conjugation chemistry. The well-balanced design featuring the reactive TCO moiety, flexible PEG3 spacer, and convenient carboxylic acid functional group enables researchers to develop customized imaging probes for a wide spectrum of biological targets, from DNA and proteins to small molecules and glycans. The continuous development of increasingly sophisticated tetrazine-compatible fluorophores, particularly those with fluorogenic properties and enhanced photostability, further expands the capabilities of this labeling system for advanced imaging techniques including super-resolution microscopy and long-term live cell observation.

Future developments in TCO-PEG3-acid applications will likely focus on several promising directions. The integration of multiplexed labeling strategies using TCO derivatives with varying reaction kinetics could enable simultaneous observation of multiple biological processes with minimal crosstalk. Additionally, the development of activatable therapeutic agents based on the TCO-tetrazine chemistry represents an exciting frontier in targeted medicine, where imaging and treatment could be combined in integrated theranostic platforms. As these technologies continue to evolve, TCO-PEG3-acid and related bioorthogonal reagents will undoubtedly play an increasingly important role in elucidating complex biological mechanisms and advancing both basic research and clinical applications.

References

EDC coupling for TCO-PEG3-CH2CO2H

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Chemistry

The compound TCO-PEG3-CH2CO2H is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the development of targeted therapies and diagnostics [1]. Its structure features two key functional groups:

  • A terminal carboxylic acid (-CO2H) that can be reacted with primary amines to form a stable amide bond. This reaction typically requires activation by reagents like EDC.
  • A trans-cyclooctene (TCO) group that reacts with tetrazines via an inverse electron demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal "click" reactions known [1] [2].

The hydrophilic PEG spacer improves water solubility, reduces steric hindrance, and increases the stability of the conjugates [1]. The primary application of this chemistry, as revealed by the search results, is in cancer research. It enables the construction of sophisticated drug delivery systems where a TCO-modified therapeutic agent can be selectively "clicked" onto tetrazine groups that have been pre-installed on cancer cells, leading to localized drug activation and release [3].

Experimental Design & Reagents

Before starting the protocol, ensure you have all necessary reagents and a clear understanding of the reaction design. The table below lists the key components.

Table 1: Key Reagents and Components for the Coupling Reaction

Component Role / Description Key Characteristics
TCO-PEG3-CH2CO2H Core linker molecule Contains carboxylic acid for amide coupling and TCO for bioorthogonal ligation [4] [1].
Amine-containing Molecule Coupling partner e.g., a protein, peptide, or small-molecule drug with a primary amine (-NH2).
EDC (or EDC·HCl) Carbodiimide coupling reagent Activates the carboxylic acid to form an active O-acylisourea intermediate [5].
NHS (or Sulfo-NHS) Coupling additive Forms a more stable amine-reactive NHS ester, improving coupling efficiency and yield [6].
HATU Alternative coupling reagent Peptide coupling reagent; can be used as an alternative to EDC/NHS [3] [4].
Activation Buffer Reaction medium e.g., MES buffer (pH 4.5-6.0); EDC coupling is most effective under slightly acidic conditions [6].
Coupling/Conjugate Buffer Reaction medium e.g., PBS (pH 7.0-8.5); the pH should be 7-9 for efficient reaction with the NHS ester [6].

The following diagram illustrates the two-step workflow of the experiment, from reagent preparation to the final conjugation.

Start Start: Prepare Reagents Step1 Step 1: Acid Activation - Dissolve TCO-PEG3-CH2CO2H - Add EDC and NHS - Incubate 15-30 min Start->Step1 Step2 Step 2: Amine Coupling - Add amine-containing molecule - Adjust pH to 7-9 if needed - Incubate 2-24 hours Step1->Step2 Step3 Step 3: Reaction Quenching - Add excess amine (e.g., glycine) - or Hydroxylamine Step2->Step3 Step4 Step 4: Purification & Analysis - Dialysis / Size Exclusion - LC-MS or TLC analysis Step3->Step4 End Final Product: TCO-PEG3-amide conjugate Step4->End

Detailed Step-by-Step Protocol

This protocol is adapted from general amide coupling procedures for PEG and amine-reactive compounds [6] [4].

Stage 1: Activation of Carboxylic Acid
  • Preparation: Dissolve TCO-PEG3-CH2CO2H in a dry, water-miscible organic solvent (e.g., DMF, DMSO) to create a stock solution (e.g., 10-100 mM). Keep EDC and NHS at room temperature before use.
  • Activation Reaction: Add the TCO-PEG3-CH2CO2H solution to your activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
    • Add EDC (1.1 - 1.5 molar equivalents relative to the acid) to the solution.
    • Immediately add NHS (or Sulfo-NHS for better water solubility, 1.2 - 2.0 molar equivalents).
  • Incubation: React for 15-30 minutes at room temperature with continuous agitation. This generates the active NHS ester of your TCO linker.
Stage 2: Coupling to Amine
  • Reaction Setup: Add the activated mixture to your amine-containing molecule (the molecule should be in a coupling buffer like PBS, pH 7.0-8.5). Use a 1.1 - 2.0 molar equivalent of the activated TCO linker relative to the amine.
  • pH Check: Ensure the final reaction pH is between 7 and 9 for optimal efficiency of NHS ester reaction with amines [6].
  • Conjugation Incubation: Stir the reaction mixture for 3 to 24 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC [6].
Stage 3: Quenching and Purification
  • Quenching: After the conjugation, quench the reaction by adding a large molar excess of a small, inert amine-containing compound (e.g., glycine, ethanolamine, or hydroxylamine). Hydroxylamine is particularly effective as it hydrolyzes unreacted NHS esters without introducing groups that could be further conjugated [6]. Allow the quenching reaction to proceed for 1-2 hours.
  • Purification: The final TCO-PEG3-amide product can be isolated and purified using standard techniques such as:
    • Dialysis against water or a suitable buffer.
    • Size-exclusion chromatography (SEC).
    • Precipitation and washing.
    • Liquid-liquid extraction (if the conjugate is a small molecule).
  • Characterization: Analyze the purified product using analytical methods like LC-MS to confirm the identity and assess purity, or TLC for simpler compounds [6].

Expected Results & Characterization

After successful conjugation and purification, you will have a molecule ready for the subsequent bioorthogonal reaction. The table below summarizes the key properties and validation steps.

Table 2: Product Characterization and Application

Parameter Expected Outcome / Method Notes
Final Product TCO-PEG3-amide conjugate Ready for IEDDA click reaction with tetrazines.
Key Application Targeted drug delivery & imaging [3] [1] Conjugate can be clicked onto tetrazine-labeled cells or molecules.
Reaction Kinetics Very fast (k ~ 2000 M⁻¹s⁻¹) [2] Enables efficient conjugation at low concentrations.
Validation Method LC-MS, HPLC, NMR To confirm molecular weight and structure.
Tetrazine Partner e.g., Tetrazine-fluorophore or Tetrazine-drug [3] The other reactant in the bioorthogonal click reaction.

The overall strategy, from chemical conjugation to biological application, is summarized in the following workflow.

A TCO-PEG3-CH2CO2H C EDC/NHS Coupling A->C B Amine-containing Molecule (e.g., Drug, Protein) B->C D TCO-PEG3-amide Conjugate C->D F Inverse Electron Demand Diels-Alder (IEDDA) Reaction D->F E Tetrazine-modified Molecule (e.g., Probe, Drug) E->F G Final Bioconjugate F->G

Critical Discussion for Researchers

  • Maximizing Yield: The efficiency of EDC coupling is highly dependent on pH. The initial activation step is most efficient at slightly acidic pH (4.5-6.0), while the amine coupling step requires a neutral to slightly basic pH (7.0-8.5) to ensure the amine is in its deprotonated, nucleophilic form. Using a two-buffer system or a carefully chosen single buffer like PBS can help.
  • Minimizing Side Reactions: A common side reaction of EDC is the hydrolysis of the active O-acylisourea intermediate, which regenerates the carboxylic acid. This is mitigated by including NHS or Sulfo-NHS to form a more stable and hydrolytically resistant active ester. Furthermore, the quenching step is crucial to consume any remaining active esters that could lead to non-specific conjugation later.
  • Application in Drug Delivery: The power of this chemistry is exemplified in advanced strategies such as the pre-targeting approach for cancer therapy. Researchers can metabolically engineer cancer cells to display artificial tetrazine receptors on their surface [3]. A TCO-conjugated prodrug (constructed via this EDC protocol) can then be administered and will selectively "click" to the cancer cells, leading to localized prodrug activation and release of the active drug, thereby improving efficacy and reducing off-target toxicity [3].

References

Comprehensive Application Notes and Protocols for TCO-PEG3-CH2CO2H in Nanoparticle Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CO2H and Bioorthogonal Chemistry

TCO-PEG3-CH2CO2H represents a specialized bifunctional linker that has become indispensable in modern nanotechnology and targeted drug delivery applications. This compound features a trans-cyclooctene (TCO) group on one end, which participates in rapid bioorthogonal reactions with tetrazine compounds, and a carboxylic acid terminal group on the other end, which facilitates convenient conjugation to various nanomaterials and biomolecules. The intermediate triethylene glycol (PEG3) spacer provides essential water solubility, reduces undesirable aggregation, and extends the distance between conjugated molecules, thereby preserving their biological functionality [1]. The unique value of TCO-PEG3-CH2CO2H lies in its ability to enable highly efficient click chemistry reactions that proceed rapidly under physiological conditions without interfering with native biological processes, making it particularly valuable for constructing sophisticated drug delivery systems, diagnostic agents, and multifunctional nanoplatforms for cancer theranostics [1].

The fundamental chemical reaction exploited by TCO-PEG3-CH2CO2H is the inverse electron-demand Diels-Alder (IEDDA) reaction between the TCO moiety and tetrazine compounds. This specific bioorthogonal reaction proceeds at an exceptionally fast rate, often achieving rate constants orders of magnitude higher than other bioorthogonal reactions, which enables efficient labeling even at low concentrations typically encountered in biological systems. Furthermore, the IEDDA reaction generates harmless byproducts (nitrogen gas) and does not require cytotoxic catalysts that could compromise cellular viability, making it particularly suitable for in vivo applications including pre-targeted imaging strategies and spatially-controlled drug activation [1]. These advantageous characteristics have established TCO-PEG3-CH2CO2H as a critical building block in chemical biology and nanomedicine, enabling researchers to create complex, multifunctional nanostructures with precise control over assembly and targeting.

Chemical Properties and Structural Characteristics

The molecular architecture of TCO-PEG3-CH2CO2H incorporates three distinct functional regions that collectively determine its physicochemical behavior and biological applications. As identified in commercial catalogs, this compound has a molecular weight of 359.42 g/mol and is typically provided with a purity level ≥98%, ensuring reproducible performance in sensitive bioconjugation applications [1]. The structural configuration includes a TCO group that exhibits exceptional reactivity toward tetrazine-functionalized molecules, a PEG3 spacer that confers favorable solubility characteristics and structural flexibility, and a terminal carboxylic acid group that serves as a convenient handle for straightforward conjugation to amine-containing molecules via carbodiimide chemistry.

Table 1: Physicochemical Properties of TCO-PEG3-CH2CO2H

Property Specification Functional Significance
Molecular Weight 359.42 g/mol Optimal size for penetration and conjugation
Purity ≥98% Ensures reproducible reaction efficiency
TCO Group Bioorthogonal reaction partner Rapid tetrazine ligation (IEDDA reaction)
PEG Spacer Triethylene glycol chain Enhances solubility, reduces aggregation, provides distance
Terminal Group Carboxylic acid (-COOH) Forms amide bonds with amines via EDC/NHS chemistry

The PEG spacer in TCO-PEG3-CH2CO2H represents a crucial structural element that significantly influences the performance of conjugated nanoparticles. Polyethylene glycol is widely recognized for its excellent water solubility, minimal toxicity, and outstanding biocompatibility across various biological applications [2] [3]. When incorporated onto nanoparticle surfaces, PEG chains create a protective hydration layer that sterically hinders opsonin protein adsorption, thereby reducing recognition by the mononuclear phagocyte system and significantly extending circulation half-life in vivo [2] [4]. This "stealth" characteristic is particularly valuable for drug delivery applications where prolonged systemic circulation enhances the likelihood of target tissue accumulation. Additionally, the flexible nature of the PEG3 spacer provides approximately 15-20 Å of separation between conjugated entities, which can prevent steric hindrance and maintain the biological activity of attached functional moieties such as targeting ligands, therapeutic agents, or imaging probes [2] [1].

The carboxylic acid terminus of TCO-PEG3-CH2CO2H enables straightforward conjugation to amine-functionalized surfaces via EDC/NHS coupling chemistry, one of the most established and reliable bioconjugation methods in biomedical research. This reaction facilitates the formation of stable amide bonds between the linker and target molecules or surfaces, resulting in conjugates that maintain integrity under physiological conditions. The carboxylic acid group can also be converted to other reactive species or coordinated directly to metal oxide surfaces, providing versatile conjugation options for various nanomaterial compositions including gold nanoparticles, iron oxides, quantum dots, and polymeric nanocarriers [4] [5]. This versatility makes TCO-PEG3-CH2CO2H compatible with a broad spectrum of nanotechnology platforms being developed for biomedical applications.

Research and Clinical Applications

Drug Delivery Systems

TCO-PEG3-CH2CO2H has emerged as a pivotal component in advanced drug delivery systems, particularly those employing pre-targeting strategies that separate the administration of targeting and therapeutic entities. This approach utilizes the rapid bioorthogonal reaction between TCO and tetrazine to achieve superior target-to-background ratios compared to conventional direct targeting methods. In a typical implementation, a nanocarrier or targeting moiety functionalized with TCO groups is first administered and allowed to accumulate at the target site (e.g., tumor tissue) while clearing from non-target tissues. Subsequently, a tetrazine-conjugated therapeutic agent (e.g., chemotherapy drug, radionuclide, or toxin) is administered, which rapidly reacts with the pre-localized TCO groups, thereby delivering the payload specifically to the target site while minimizing systemic exposure [1]. This two-step methodology has demonstrated particular utility in cancer therapy, where it enhances drug accumulation in malignant tissues while reducing the debilitating side effects commonly associated with conventional chemotherapy.

The application of TCO-PEG3-CH2CO2H in drug delivery capitalizes on the advantageous properties of polyethylene glycol, which has been extensively documented to improve drug solubility, enhance stability, and prolong circulation half-life in biological systems [2] [3]. PEGylation, the process of attaching PEG chains to therapeutic molecules or nanocarriers, reduces renal clearance and decreases immunogenicity, thereby improving the pharmacokinetic profile of conjugated agents. When utilized in nanoparticle functionalization, TCO-PEG3-CH2CO2H introduces both TCO groups for bioorthogonal targeting and PEG chains for stealth properties simultaneously, creating multifunctional nanoplatforms that efficiently evade immune recognition while enabling specific payload delivery through click chemistry reactions [2] [1]. These advanced nanocarriers can be further engineered to respond to specific tumor microenvironment triggers such as lowered pH, elevated glutathione concentrations, or overexpressed enzymes, enabling spatially-controlled drug release that maximizes therapeutic efficacy while minimizing off-target effects [5].

Bioconjugation and Molecular Imaging

In the realm of molecular imaging, TCO-PEG3-CH2CO2H serves as a versatile linker for constructing targeted contrast agents that enhance diagnostic precision. The compound can be conjugated to various imaging probes including fluorescent dyes, MRI contrast agents, and radionuclide chelators, which subsequently undergo efficient tetrazine-mediated conjugation to targeting molecules such as antibodies, peptides, or aptamers [1]. This modular approach facilitates the creation of multimodal imaging agents that combine complementary imaging capabilities, such as PET-MRI or fluorescence-radio hybrids, which provide comprehensive anatomical, functional, and molecular information for improved disease characterization. The exceptional reaction kinetics of the TCO-tetrazine cycloaddition (often achieving second-order rate constants >10,000 M⁻¹s⁻¹) enables rapid labeling in vivo, making it particularly suitable for pre-targeted imaging strategies that overcome the inherent limitations of directly labeled antibodies, including prolonged waiting periods between injection and imaging and suboptimal target-to-background ratios [1].

The utility of TCO-PEG3-CH2CO2H extends to cell tracking and diagnostics, where it enables specific labeling of cellular targets for visualization and monitoring. For instance, researchers have employed TCO-functionalized nanoparticles for labeling and tracking neural stem/progenitor cells (NSPCs) after transplantation, a critical application in regenerative medicine for neurological disorders [3]. In these implementations, the PEG component of TCO-PEG3-CH2CO2H plays a dual role: it ensures sufficient water solubility for biological compatibility while providing a biocompatible coating that minimizes non-specific interactions and maintains cell viability during labeling procedures. The preserved bioactivity of PEGylated nanoparticles represents a significant advantage over more reactive surface chemistries that can compromise cellular function, making TCO-PEG3-CH2CO2H an ideal choice for sensitive applications involving primary cells and stem cells where maintaining phenotypic integrity is paramount [3] [4].

Nanoparticle Functionalization

Surface functionalization of nanoparticles with TCO-PEG3-CH2CO2H significantly enhances their performance in biological environments by imparting both targeting capability and improved biocompatibility. When gold nanoparticles, iron oxide nanoparticles, or quantum dots are coated with TCO-PEG3-CH2CO2H, they acquire the ability to participate in bioorthogonal reactions while simultaneously gaining the beneficial "stealth" properties associated with PEG coatings [4] [5]. This combination is particularly valuable for in vivo applications where prolonged circulation time and specific targeting are required for effective diagnostic imaging or therapeutic delivery. The carboxylic acid terminus of TCO-PEG3-CH2CO2H enables convenient conjugation to amine-functionalized nanoparticle surfaces through well-established EDC/NHS chemistry, creating stable amide linkages that withstand physiological conditions [4]. This straightforward conjugation methodology has been successfully applied to various nanomaterial compositions, including carbon-coated magnetic nanoparticles, silica nanoparticles, and graphene quantum dots, demonstrating the broad utility of TCO-PEG3-CH2CO2H across different nanotechnology platforms [6].

Table 2: Applications of TCO-PEG3-CH2CO2H in Nanomedicine

Application Area Specific Implementation Key Advantages
Drug Delivery Pre-targeted chemotherapy, triggered drug release Reduced systemic toxicity, improved tumor accumulation
Molecular Imaging Pre-targeted PET, MRI, and fluorescence imaging Enhanced target-to-background ratio, multimodal capability
Cell Tracking Stem cell labeling and monitoring Maintained cell viability, specific labeling
Diagnostic Assays Biosensor functionalization, detection probes Improved sensitivity, reduced non-specific binding
Theranostics Combined therapy and diagnosis Real-time monitoring of treatment efficacy

The functionalization of nanoparticles with TCO-PEG3-CH2CO2H has demonstrated particular utility in cancer theranostics, where combined diagnostic and therapeutic functions are integrated into a single platform. For example, iron oxide nanoparticles functionalized with TCO-PEG3-CH2CO2H can serve as both MRI contrast agents for tumor detection and targeted carriers for drug delivery [7]. The TCO groups enable specific conjugation to tetrazine-modified targeting ligands (e.g., antibodies, peptides) or therapeutic agents through bioorthogonal chemistry, while the PEG component reduces protein fouling and macrophage uptake, thereby extending circulation half-life and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect [4] [7]. This multifaceted functionality exemplifies the growing trend toward multifunctional nanoparticles in precision medicine, where single nanoplatforms combine targeting, imaging, and therapeutic capabilities to improve disease management. The versatility of TCO-PEG3-CH2CO2H makes it an essential building block for constructing such advanced nanomedicines with tailored biological performance.

Experimental Protocols

Functionalization of Amine-Modified Nanoparticles

The conjugation of TCO-PEG3-CH2CO2H to amine-containing nanoparticles represents one of the most straightforward and widely implemented functionalization strategies. This protocol outlines the step-by-step procedure for covalently attaching TCO-PEG3-CH2CO2H to amine-modified gold nanoparticles via EDC/NHS chemistry, a method that can be adapted with minor modifications for various other nanoparticle compositions including magnetic nanoparticles, quantum dots, and polymeric nanocarriers [4] [5].

Materials Required:

  • TCO-PEG3-CH2CO2H (commercially available, ≥98% purity)
  • Amine-modified nanoparticles (e.g., amine-terminated gold nanoparticles)
  • EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • NHS (N-hydroxysuccinimide)
  • Anhydrous DMSO (dimethyl sulfoxide)
  • Reaction buffer: MES (0.1 M, pH 5.5) or PBS (0.1 M, pH 7.4)
  • Purification equipment: dialysis membrane (MWCO 10-50 kDa) or centrifugal filters
  • Characterization materials: DLS sample cells, FTIR equipment, NMR solvents

Procedure:

  • Preparation of Nanoparticle Solution: Begin by dispersing amine-functionalized nanoparticles (5 mg) in 10 mL of reaction buffer (MES, pH 5.5 for optimal EDC efficiency or PBS, pH 7.4 for maintaining nanoparticle stability). Gently agitate the solution to ensure complete dispersion without foam formation.

  • Activation of TCO-PEG3-CH2CO2H: Dissolve 10 mg of TCO-PEG3-CH2CO2H in 1 mL of anhydrous DMSO in a separate vial. To this solution, add 15 mg of EDC hydrochloride and 9 mg of NHS (molar ratio approximately 1:3:2 for TCO-PEG3-CH2CO2H:EDC:NHS). Allow the activation reaction to proceed for 15-20 minutes at room temperature with constant mixing. During this activation period, the carboxylic acid group of TCO-PEG3-CH2CO2H transforms into an NHS ester, which exhibits significantly higher reactivity toward amine groups.

  • Conjugation Reaction: Gradually add the activated TCO-PEG3-CH2CO2H solution to the nanoparticle dispersion dropwise over 2-3 minutes with continuous stirring. Allow the conjugation reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle mixing. The extended reaction time at lower temperature is recommended for sensitive nanoparticles that might aggregate under vigorous reaction conditions.

  • Purification: Remove unreacted compounds and reaction byproducts through dialysis against deionized water (3-4 changes over 24 hours) using a membrane with appropriate molecular weight cutoff (typically 10-50 kDa, depending on nanoparticle size). Alternatively, centrifugal filtration (10,000 × g, 15-20 minutes) can be employed for faster purification, with 3-4 wash cycles using deionized water or PBS.

  • Characterization: Analyze the successful functionalization using Dynamic Light Scattering (DLS) to determine hydrodynamic size and zeta potential, Fourier Transform Infrared Spectroscopy (FTIR) to confirm amide bond formation, and NMR spectroscopy to quantify TCO loading capacity when feasible.

G NP Amine-Modified Nanoparticle Conjugate TCO-Functionalized Nanoparticle NP->Conjugate Amine Coupling TCO TCO-PEG3-CH2CO2H EDC EDC/NHS Activation TCO->EDC ActivatedTCO Activated NHS Ester EDC->ActivatedTCO ActivatedTCO->Conjugate

Figure 1: Workflow for TCO-PEG3-CH2CO2H conjugation to amine-modified nanoparticles using EDC/NHS chemistry

Functionalization of Gold Nanoparticles via Ligand Exchange

For gold nanoparticles stabilized with citrate or other weakly-bound ligands, functionalization with TCO-PEG3-CH2CO2H can be achieved through a ligand exchange process. This approach takes advantage of the moderate affinity between gold surfaces and carboxylic acid groups, particularly when assisted by EDC coupling [5].

Materials Required:

  • Citrate-stabilized gold nanoparticles (e.g., 10-20 nm diameter)
  • TCO-PEG3-CH2CO2H
  • EDC hydrochloride
  • PBS buffer (0.1 M, pH 7.4)
  • Centrifugal filters (MWCO 50 kDa)

Procedure:

  • Preparation of Gold Nanoparticle Solution: Concentrate citrate-stabilized gold nanoparticles (5 mL of 1 mM solution) using centrifugal filtration (5,000 × g, 10 minutes) and resuspend in 2.5 mL of PBS buffer (pH 7.4).

  • Activation of TCO-PEG3-CH2CO2H: Dissolve 5 mg of TCO-PEG3-CH2CO2H in 0.5 mL of PBS. Add 7.5 mg of EDC and allow activation to proceed for 10 minutes at room temperature.

  • Ligand Exchange: Combine the activated TCO-PEG3-CH2CO2H solution with the concentrated gold nanoparticle solution. Incubate the mixture for 4 hours at room temperature with gentle shaking.

  • Purification: Remove excess ligands and byproducts by centrifuging the functionalized nanoparticles (10,000 × g, 15 minutes) and resuspending in fresh PBS buffer. Repeat this washing process three times.

  • Characterization: Confirm successful functionalization through UV-Vis spectroscopy (monitoring plasmon band shift), DLS (size and zeta potential measurement), and TCO quantification via tetrazine-based fluorescence assay.

Bioorthogonal Conjugation with Tetrazine-Modified Molecules

Once nanoparticles are functionalized with TCO groups using TCO-PEG3-CH2CO2H, they can be efficiently conjugated to tetrazine-modified molecules for various applications. This protocol describes the bioorthogonal conjugation process [1].

Materials Required:

  • TCO-functionalized nanoparticles
  • Tetrazine-modified molecule (e.g., tetrazine-dye, tetrazine-drug conjugate)
  • Reaction buffer: PBS or HEPES (pH 7.4)
  • Purification equipment

Procedure:

  • Preparation of TCO-Nanoparticles: Concentrate TCO-functionalized nanoparticles to 1 mg/mL in reaction buffer.

  • Tetrazine Addition: Add tetrazine-modified molecule to the nanoparticle solution at a 2:1 molar ratio (tetrazine:TCO). For precise stoichiometry, determine TCO loading capacity beforehand using analytical methods.

  • Bioorthogonal Reaction: Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction proceeds efficiently without catalysts under physiological conditions.

  • Purification: Remove unreacted tetrazine molecules using dialysis or centrifugal filtration.

  • Characterization: Verify conjugation success through UV-Vis spectroscopy, fluorescence measurement (if using tetrazine-dye conjugates), and functional assays.

G TCONP TCO-Functionalized Nanoparticle Bioorthogonal Bioorthogonal Conjugation TCONP->Bioorthogonal TzMolecule Tetrazine-Modified Molecule TzMolecule->Bioorthogonal FinalConjugate Functionalized Nanoconjugate Bioorthogonal->FinalConjugate IEDDA Reaction

Figure 2: Bioorthogonal conjugation between TCO-functionalized nanoparticles and tetrazine-modified molecules

Characterization and Analysis Methods

Comprehensive characterization of TCO-PEG3-CH2CO2H-functionalized nanoparticles is essential to verify successful functionalization, determine physicochemical properties, and ensure batch-to-batch reproducibility. The following analytical techniques provide complementary information about different aspects of the functionalized nanoparticles [4] [6].

Table 3: Characterization Techniques for TCO-Functionalized Nanoparticles

Technique Information Obtained Experimental Details
Dynamic Light Scattering (DLS) Hydrodynamic size, size distribution, stability Measure in PBS at 25°C; 3 measurements per sample
Zeta Potential Surface charge, functionalization success Measure in 1 mM KCl at pH 7.0
FTIR Spectroscopy Chemical bonds, functional groups present ATR mode; 4000-500 cm⁻¹ range
UV-Vis Spectroscopy TCO quantification, plasmon band (AuNPs) Scan 200-800 nm; TCO absorbance at 260-280 nm
NMR Spectroscopy Molecular structure, quantification ¹H NMR in D₂O or DMSO-d₆
Fluorescence Assay TCO loading capacity, reactivity Use tetrazine-dye conjugate; measure fluorescence change
TEM/SEM Morphology, core size, distribution Sample on carbon-coated grids; image at 80-200 kV

Quantification of TCO Loading Capacity represents a critical quality control parameter that directly influences the performance of functionalized nanoparticles in downstream applications. Several reliable methods exist for determining TCO density on nanoparticle surfaces:

  • Tetrazine-Based Fluorescence Assay: This method utilizes the fluorescence quenching/enhancement that typically occurs during the IEDDA reaction between TCO and tetrazine-modified fluorophores. Prepare a standard solution of tetrazine-Cy5 (or similar dye) in PBS and measure initial fluorescence (λ_ex/λ_em according to dye specifications). Add a known quantity of TCO-functionalized nanoparticles to the tetrazine-dye solution and incubate for 30 minutes at room temperature. Measure fluorescence again and calculate the concentration of reacted TCO groups based on the change in fluorescence intensity relative to a standard curve prepared with free TCO-PEG3-CH2CO2H of known concentration [1].

  • UV-Vis Spectrophotometry: TCO groups exhibit characteristic absorption in the 260-280 nm range. Record the UV-Vis spectrum of TCO-functionalized nanoparticles and subtract the spectrum of unfunctionalized nanoparticles to account for background absorption. Calculate TCO concentration using the molar extinction coefficient for TCO (typically ε ≈ 8,000-10,000 M⁻¹cm⁻¹ at 260 nm, though this should be verified for specific derivatives). This method provides a rapid assessment of TCO loading but may be less accurate for nanoparticles with strong inherent absorbance in the same spectral region [5].

  • ¹H NMR Spectroscopy: For nanoparticles that are sufficiently soluble in deuterated solvents, ¹H NMR can provide quantitative information about TCO loading. Dissolve TCO-functionalized nanoparticles in D₂O or DMSO-d₆ and acquire NMR spectrum. Compare the integral of characteristic TCO proton signals (typically δ 5.5-6.5 ppm for olefinic protons) with known reference signals from the nanoparticle core or PEG chain. This method offers direct quantification but requires specialized instrumentation and may not be suitable for all nanoparticle types, particularly those with limited solubility or large hydrodynamic sizes that cause signal broadening [4].

Stability Assessment under physiological conditions is another crucial characterization step that predicts performance in biological applications. To evaluate stability, incubate TCO-functionalized nanoparticles in PBS (pH 7.4) at 37°C for extended periods (up to 1 week) and monitor changes in size (DLS), TCO reactivity (tetrazine assay), and visual appearance (aggregation) at regular intervals. Additionally, assess stability in biologically relevant media such as cell culture medium (with or without serum) to simulate in vivo conditions more accurately. Properly functionalized nanoparticles should maintain their size distribution and TCO reactivity for at least 48-72 hours in these conditions, indicating sufficient stability for most biomedical applications [4] [6].

Troubleshooting and Optimization

Despite the relatively straightforward nature of TCO-PEG3-CH2CO2H functionalization, researchers may encounter specific challenges that affect reaction efficiency and nanoparticle performance. The following troubleshooting guide addresses common issues and provides practical solutions based on established methodologies and empirical observations [4] [6].

Table 4: Troubleshooting Guide for TCO-PEG3-CH2CO2H Functionalization

Problem Potential Causes Solutions
Low TCO Loading Insufficient EDC/NHS, incorrect pH, competing hydrolysis Use fresh EDC/NHS; optimize pH to 5.5-6.0; increase reagent concentration 1.5-2×
Nanoparticle Aggregation High reactant concentration, insufficient stabilization, salt effect Add reagents gradually; include stabilizers (0.1% BSA); maintain low ionic strength during reaction
Rapid TCO Activity Loss Oxidation, hydrolysis, improper storage Use antioxidants (0.1% ascorbate); store at -20°C in anhydrous DMSO; prepare fresh before use
Incomplete Purification Inadequate washing, membrane adsorption Increase wash cycles; use alternative purification (size exclusion chromatography); add mild surfactant (0.01% Tween-20)
Poor Tetrazine Reaction Low TCO density, steric hindrance, inactive tetrazine Increase TCO loading; extend PEG spacer; verify tetrazine activity with control reaction

Optimization Strategies for specific applications may require fine-tuning of standard protocols to achieve desired performance characteristics:

  • Maximizing TCO Loading: To achieve high TCO density on nanoparticle surfaces, consider using a multi-step conjugation approach rather than a single reaction. After initial functionalization, purify the nanoparticles and subject them to a second round of conjugation with fresh EDC/NHS and TCO-PEG3-CH2CO2H. This sequential approach typically yields higher functionalization efficiency than single-step reactions with elevated reagent concentrations, which often promote aggregation. Additionally, ensure that the activation of TCO-PEG3-CH2CO2H is performed in anhydrous DMSO rather than aqueous buffers to minimize hydrolysis of the NHS ester intermediate before conjugation [4].

  • Improving Stability in Biological Media: For applications requiring extended circulation in vivo, consider incorporating backfilling with methoxy-PEG-amine after TCO functionalization. This approach involves adding a short incubation with mPEG-NH₂ (MW 2000-5000) after the primary conjugation reaction, which fills any remaining reactive sites on the nanoparticle surface and creates a more complete PEG brush layer that better resists protein adsorption. This strategy has been shown to significantly reduce macrophage uptake and extend circulation half-life in animal models, thereby improving target accumulation through both passive and active targeting mechanisms [2] [4].

  • Maintaining TCO Reactivity: The TCO moiety can undergo isomerization to the less reactive cis-cyclooctene form or oxidation upon prolonged storage. To preserve reactivity, functionalized nanoparticles should be stored in anhydrous conditions at -20°C with added stabilizers such as BHT (0.1%) or ascorbic acid (0.1%). For long-term storage, lyophilization with cryoprotectants (e.g., trehalose or sucrose) can maintain both nanoparticle integrity and TCO reactivity for several months. Always verify TCO activity using a tetrazine-based assay before important experiments, particularly for samples that have been stored for extended periods [1].

Conclusion

TCO-PEG3-CH2CO2H serves as a versatile and efficient linker for nanoparticle functionalization, enabling the creation of advanced nanoplatforms for targeted drug delivery, molecular imaging, and diagnostic applications. The unique combination of a bioorthogonal TCO group, a biocompatible PEG spacer, and a convenient carboxylic acid terminus makes this compound particularly valuable for constructing multifunctional nanoparticles with tailored biological performance. The experimental protocols outlined in this application note provide researchers with robust methodologies for conjugating TCO-PEG3-CH2CO2H to various nanoparticle systems, characterizing the resulting conjugates, and troubleshooting common challenges that may arise during functionalization. As nanotechnology continues to advance toward clinical translation, TCO-PEG3-CH2CO2H and similar bioorthogonal reagents are poised to play an increasingly important role in the development of next-generation nanomedicines with enhanced targeting precision and therapeutic efficacy.

References

synthesis of bioconjugates with TCO-PEG3-acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Storage of TCO-PEG3-Acid

The table below summarizes the key physicochemical properties and handling requirements for TCO-PEG3-acid.

Property Specification
Chemical Formula Information missing from search results
Molecular Weight Information missing from search results
CAS Number 2141981-86-2 [1]
TCO Reactivity IEDDA cycloaddition with tetrazines [1]
Carboxylate Reactivity Forms amide bonds with primary amines [1]
PEG3 Spacer Function Enhances solubility, reduces steric hindrance [2] [3]
Solubility Soluble in DMSO, DMF, DCM, and other organic solvents [1]
Storage -20°C, desiccated, and protected from light [1]
Stability Note TCO can isomerize to inactive cis-form (CCO); avoid long-term storage [1]

Protocol 1: Conjugation of TCO-PEG3-Acid to a Peptide via Amide Bond Formation

This protocol details the conjugation of TCO-PEG3-acid to a bombesin peptide analogue (PEG3–BBN7–14), adapting a published synthesis [4].

Reagents and Materials
  • Ligand: PEG3–BBN7–14 (5) (10.0 mg, 8.42 μmol) [4]
  • TCO Reagent: (E)-cyclooct-4-ene p-nitrophenyl ester (3.7 mg, 12.6 μmol) in DMF [4]
  • Activation Base: DIPEA (N,N-Diisopropylethylamine) (3.6 μL, 21.1 μmol) [4]
  • Solvent: Anhydrous DMF (250 μL + 3.7 μL) [4]
  • Quenching Solution: 1 M HCl (100 μL) [4]
  • Purification: Semipreparative HPLC with MeCN/H₂O gradient (20–60% MeCN + 0.1% TFA over 5 minutes) [4]
Step-by-Step Procedure
  • Reaction Setup: Dissolve PEG3–BBN7–14 (5) in anhydrous DMF (250 μL) in a reaction vial [4].
  • Reagent Addition: To the stirring solution, add the TCO p-nitrophenyl ester solution (3.7 mg in 3.7 μL DMF), followed by DIPEA (3.6 μL) [4].
  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2.5 hours [4].
  • Reaction Quenching: Add 1 M HCl (100 μL) to stop the reaction [4].
  • Product Purification: Purify the crude product using semipreparative HPLC with a gradient of 20–60% acetonitrile (with 0.1% TFA) in water over 5 minutes. The product typically elutes at a retention time (Rₜ) of 4.63 minutes [4].
  • Product Isolation: Collect the product fraction and lyophilize to obtain a white solid [4].
Analysis and Characterization
  • Yield: The reaction typically yields 72% (7.9 mg, 5.9 μmol) of the desired conjugate [4].
  • Mass Spectrometry:
    • MALDI-MS (using α-cyano-4-hydroxycinnamic acid matrix):
      • [M + H]⁺ observed: m/z 1339.96 (calculated: 1339.70)
      • [M + Na]⁺ observed: m/z 1362.03 (calculated: 1361.69)
    • HR-ESI-MS: [M + H]⁺ observed: m/z 1339.71 (calculated: 1339.70) [4].

The following workflow diagram illustrates the key steps of this conjugation process:

Start Start Reaction Step1 Dissolve PEG3–BBN7–14 in anhydrous DMF Start->Step1 Step2 Add TCO p-nitrophenyl ester and DIPEA base Step1->Step2 Step3 Incubate at RT for 2.5 hours Step2->Step3 Step4 Quench reaction with 1M HCl Step3->Step4 Step5 Purify via semipreparative HPLC Step4->Step5 Step6 Lyophilize to obtain white solid product Step5->Step6 End TCO-Peptide Conjugate Step6->End

Protocol 2: IEDDA "Click" Conjugation with Tetrazine Derivatives

This protocol outlines the general procedure for conjugating a TCO-modified molecule to a tetrazine derivative via the IEDDA reaction, a cornerstone of bioorthogonal chemistry.

Reaction Principle

The IEDDA reaction between TCO and tetrazine is characterized by exceptional selectivity and fast kinetics, enabling efficient conjugation in complex biological environments without interfering with native functional groups [5] [2] [6]. This reaction does not require copper catalysts or reducing agents, making it highly biocompatible [5] [2].

General Procedure
  • Preparation: Dissolve the TCO-functionalized molecule (e.g., the product from Protocol 1) and the tetrazine derivative (e.g., a fluorescent probe, drug, or radiotracer) in a suitable aqueous buffer (e.g., PBS) or a water-miscible organic solvent like DMF.
  • Mixing: Combine the two solutions. The TCO:tetrazine molar ratio can be optimized, often starting at 1:1 to 1:2.
  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Conjugation is typically complete within 30 minutes at concentrations around 1 mg/mL, thanks to the unprecedented kinetics of this reaction [5] [2] [3].
  • Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove unreacted starting materials.

The following diagram illustrates the logical relationship and workflow for creating a bioconjugate using these two core protocols.

TCO TCO-PEG3-Acid StepA Amide Bond Formation (Protocol 1: EDC/HATU or p-nitrophenyl ester) TCO->StepA Peptide Peptide with Primary Amine Peptide->StepA ConjA TCO-Modified Biomolecule StepA->ConjA StepB IEDDA 'Click' Reaction (Protocol 2) ConjA->StepB Tetrazine Tetrazine Derivative (e.g., Drug, Dye) Tetrazine->StepB Final Final Bioconjugate StepB->Final

Advanced Application: Bioorthogonal "Click-Release" Prodrug Activation

Beyond simple conjugation, the TCO-Tetrazine pair can be engineered for advanced applications like targeted prodrug activation. In this innovative strategy, a cytotoxic drug is inactivated ("caged") by attaching it to a linker via a TCO group. The drug is only released upon a "click-release" reaction with a tetrazine installed on a cancer cell surface [6].

Experimental Workflow for Prodrug Activation
  • Metabolic Labeling: Incubate cancer cells (e.g., MDA-MB-231, A549) with a tetrazine-modified mannosamine derivative (e.g., Ac₄ManNTz, 50 μmol/L) for 1-2 days. This metabolically incorporates the tetrazine moiety into cell surface glycans, creating an artificial chemical receptor [6].
  • Prodrug Administration: Treat the pre-labeled cells with the TCO-caged prodrug (e.g., TCO-Doxorubicin). The TCO group on the prodrug rapidly reacts with the cell-surface tetrazine via IEDDA [6].
  • Local Drug Release: The IEDDA reaction triggers a spontaneous elimination, releasing the active drug (e.g., Doxorubicin) directly at the target cell surface. This leads to highly selective cancer cell killing, with studies showing a 10-fold enhancement in selectivity for tetrazine-labeled versus unlabeled cells [6].

Critical Notes for Researchers

  • TCO Stability: The reactivity of the TCO group is crucial. It can slowly isomerize in solution to the less reactive cis-cyclooctene (CCO), losing its ability to react with tetrazines. Therefore, it is imperative to store TCO reagents at -20°C or below, avoid light, and not store them for extended periods in solution [1].
  • Solubility Considerations: While TCO-PEG3-acid is soluble in organic solvents, for biological conjugations, it should first be dissolved in a water-miscible solvent like DMSO or DMF before being added to an aqueous reaction buffer [1].
  • Reaction Monitoring: The IEDDA reaction can be monitored by the disappearance of the characteristic tetrazine color (pink/red) or via analytical techniques like HPLC or LC-MS.

References

Comprehensive Application Notes and Protocols for TCO-PEG3-CH2CO2H in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-PEG3-CH2CO2H in Pharmaceutical Applications

TCO-PEG3-CH2CO2H represents a specialized bifunctional linker molecule that has gained significant importance in advanced drug delivery system development. This compound features a trans-cyclooctene (TCO) group tethered to a carboxylic acid terminal through a triethylene glycol (PEG3) spacer, creating an elegant molecular bridge that enables precise bioconjugation strategies. The unique value of this molecule lies in its capacity to participate in inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine derivatives, which are among the fastest bioorthogonal reactions known, with second-order rate constants reaching approximately 2000 M⁻¹s⁻¹ in aqueous methanol/water solutions [1]. This exceptional reactivity enables conjugation under physiologically relevant conditions at low concentrations, making it particularly valuable for pharmaceutical applications where maintaining biological integrity is paramount.

The integration of a PEG3 spacer between the TCO and carboxylic acid functionalities confers critical pharmaceutical advantages, including enhanced aqueous solubility, reduced aggregation tendencies, and improved stability of conjugated therapeutic agents [2]. The terminal carboxylic acid group provides a convenient handle for straightforward conjugation to amine-containing molecules via formation of stable amide bonds, facilitated by common coupling agents such as EDC or HATU [3]. This strategic molecular design positions TCO-PEG3-CH2CO2H as a versatile tool in the construction of sophisticated drug delivery systems, including targeted nanotherapeutics, PEGylated biologics, and combination products that leverage bioorthogonal chemistry for enhanced specificity and reduced off-target effects.

Molecular Characteristics and Specifications

Structural Properties and Commercial Availability

TCO-PEG3-CH2CO2H possesses well-defined molecular characteristics that determine its application in pharmaceutical development. The compound has a molecular weight of 359.42 g/mol and is typically available with a purity ≥98%, ensuring consistent performance in conjugation reactions [2]. The molecular architecture consists of three distinct regions: the TCO headgroup that participates in rapid bioorthogonal reactions with tetrazines, the PEG3 spacer that provides hydrophilicity and molecular flexibility, and the terminal carboxylic acid that serves as a conjugation site for amine-containing molecules.

Table 1: Molecular Characteristics of TCO-PEG3-CH2CO2H

Property Specification Functional Significance
Molecular Weight 359.42 g/mol Determines pharmacokinetic properties and clearance
Purity ≥98% Ensines reproducible conjugation efficiency
TCO Reactivity Rate constant ~2000 M⁻¹s⁻¹ Enables fast bioorthogonal ligation
PEG Spacer Length ~12 ethylene oxide units Balances hydrophilicity and steric considerations
Terminal Functionality Carboxylic acid Facilitates amide bond formation with amines
Aqueous Solubility High (PEG-mediated) Suitable for biological applications

The commercial availability of TCO-PEG3-CH2CO2H ensures accessibility for research and development purposes. Suppliers typically offer the compound with comprehensive analytical documentation, including mass spectrometry and NMR characterization data to verify structural integrity [2]. For advanced therapeutic applications, GMP-grade material can be sourced through custom synthesis routes, providing the necessary quality controls for clinical development programs [3].

Mechanism of Action and Bioorthogonal Chemistry

TCO-Tetrazine Click Chemistry Mechanism

The principal mechanism underlying the utility of TCO-PEG3-CH2CO2H in drug delivery systems involves the inverse electron demand Diels-Alder (IEDDA) reaction between its TCO group and tetrazine derivatives. This bioorthogonal reaction proceeds through a concerted cycloaddition mechanism that results in the formation of a stable dihydropyridazine product while releasing nitrogen gas [1]. The reaction kinetics are exceptionally favorable for biomedical applications, proceeding at rates that enable efficient conjugation even at micromolar concentrations and in complex biological environments.

The IEDDA reaction between TCO and tetrazine exhibits several characteristics that make it particularly valuable for pharmaceutical applications:

  • Rapid kinetics: The second-order rate constant reaches approximately 2000 M⁻¹s⁻¹ in 9:1 methanol/water solutions, significantly faster than most other bioorthogonal reactions [1]
  • Bioorthogonality: Neither TCO nor tetrazine reacts significantly with endogenous biological functional groups, minimizing off-target interactions
  • Specificity: The reaction proceeds efficiently in various biological milieus, including serum, cell culture media, and in vivo environments
  • Stoichiometric efficiency: The reaction proceeds with 1:1 stoichiometry, enabling precise control over conjugation ratios
Reaction Workflow and Applications

The following diagram illustrates the sequential conjugation process using TCO-PEG3-CH2CO2H:

G A Step 1: Primary Conjugation (Amide Bond Formation) B TCO-PEG3-CH2CO2H A->B C Therapeutic Agent (-NH2 group) A->C D Coupling Reagents (EDC, HATU) A->D E TCO-PEG3-Therapeutic Agent A->E F Step 2: Bioorthogonal Conjugation (IEDDA Reaction) F->E G Tetrazine-Modified Targeting Molecule F->G H Final Conjugate (Targeted Therapeutic) F->H

This two-step conjugation strategy enables the modular assembly of targeted drug delivery systems, where the TCO-modified therapeutic agent can be prepared in advance and subsequently conjugated to various tetrazine-modified targeting ligands without the need for re-optimization of conjugation chemistry for each new target.

Pharmaceutical Applications in Drug Delivery

Nanocarrier Functionalization and Targeting

The application of TCO-PEG3-CH2CO2H in nanocarrier functionalization has emerged as a powerful strategy for creating targeted therapeutic systems. The carboxylic acid terminus can be conjugated to amine-functionalized nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers, while the TCO group enables subsequent decoration with tetrazine-modified targeting ligands. This approach facilitates the creation of actively targeted nanomedicines that accumulate preferentially at disease sites, enhancing therapeutic efficacy while minimizing systemic exposure.

Research has demonstrated that PEGylation significantly alters the pharmacokinetics and biodistribution of nanocarriers. The incorporation of PEG chains creates a hydrophilic barrier that reduces opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation half-life [4]. For instance, PEGylated doxorubicin-loaded liposomes exhibit significantly enhanced distribution to tumor sites compared to their non-PEGylated counterparts, leveraging the enhanced permeability and retention (EPR) effect for passive targeting [4]. When combined with active targeting ligands attached via TCO-tetrazine chemistry, these systems provide dual targeting capabilities that can further improve site-specific drug delivery.

Protein and Peptide PEGylation

Therapeutic protein PEGylation represents another significant application of TCO-PEG3-CH2CO2H. Conjugation of PEG chains to therapeutic proteins can profoundly influence their pharmacokinetic profile by increasing hydrodynamic radius, reducing renal clearance, and shielding immunogenic epitopes [4]. The TCO handle enables a versatile platform where the same PEGylated protein can be directed to different biological targets through conjugation with appropriate tetrazine-modified ligands.

Studies on PEGylated proteins have demonstrated that the length and structure of PEG chains significantly impact protein stability and function. Research on PEGylated alpha1-antitrypsin (AAT) revealed that conjugation with PEGs of various lengths and architectures (linear or branched) did not induce significant changes in protein secondary or tertiary structure, nor did it alter the thermodynamic stability of the native protein [5]. However, PEGylation did confer enhanced proteolytic resistance and reduced aggregation propensity, with branched 40 kDa PEG providing the most substantial protective effects [5]. These findings underscore the importance of rational design in PEGylation strategies to optimize therapeutic outcomes.

Bioorthogonal Pretargeting Strategies

Pretargeting approaches represent one of the most innovative applications of TCO-PEG3-CH2CO2H in drug delivery. In this strategy, a targeting moiety (such as an antibody, peptide, or small molecule) modified with tetrazine is administered first and allowed to accumulate at the target site. After clearance of unbound targeting agent from circulation, a TCO-modified therapeutic agent is administered, which rapidly localizes to the pretargeted sites via IEDDA reaction. This method decouples targeting from therapeutic delivery, potentially improving the therapeutic index of highly potent agents.

This pretargeting strategy offers several advantages over conventional targeted therapies:

  • Reduced systemic exposure: The therapeutic agent circulates for shorter durations, minimizing off-target effects
  • Enhanced target-to-background ratios: Improved imaging contrast or therapeutic efficacy through optimized timing
  • Modularity: The same targeting agent can be paired with different therapeutic payloads for various applications
  • Amplified delivery: Multiple therapeutic molecules can be delivered to each targeting moiety through successive dosing

Experimental Protocols

Protocol 1: Conjugation to Amine-Containing Small Molecules

This protocol describes the conjugation of TCO-PEG3-CH2CO2H to amine-containing therapeutic molecules via carbodiimide-mediated amide bond formation.

Materials:

  • TCO-PEG3-CH2CO2H (MW 359.42 g/mol)
  • Amine-containing therapeutic molecule (e.g., doxorubicin, SN-38)
  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
  • N-Hydroxysuccinimide (NHS)
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Triethylamine (TEA)
  • Phosphate buffered saline (PBS), pH 7.4
  • Purification equipment (HPLC or dialysis membranes)

Procedure:

  • Prepare a solution of TCO-PEG3-CH2CO2H (1.0 equiv) in anhydrous DMF at a concentration of 10-50 mM.
  • Add NHS (1.2 equiv) and EDC (1.5 equiv) to the solution and activate for 30 minutes at room temperature with stirring.
  • Meanwhile, prepare a separate solution of the amine-containing therapeutic molecule (1.2 equiv) in anhydrous DMF with 2% (v/v) triethylamine to ensure basic conditions.
  • Slowly add the activated TCO-PEG3-CH2CO2H solution to the amine-containing molecule solution with continuous stirring.
  • Allow the reaction to proceed for 4-12 hours at room temperature, monitoring completion by analytical HPLC or TLC.
  • Purify the conjugate using preparative HPLC or dialysis against PBS, followed by lyophilization if necessary.
  • Characterize the final product by mass spectrometry and quantify the degree of conjugation by UV-Vis spectroscopy.

Critical Considerations:

  • Maintain anhydrous conditions during activation to prevent hydrolysis of the activated ester
  • Avoid excessive reaction times to minimize potential epimerization of chiral centers
  • For sensitive therapeutic molecules, conduct reactions at 4°C to preserve activity
  • Determine conjugation efficiency by quantifying unreacted starting materials
Protocol 2: Nanoparticle Functionalization

This protocol describes the functionalization of amine-presenting nanoparticles with TCO-PEG3-CH2CO2H for subsequent bioorthogonal targeting.

Materials:

  • Amine-functionalized nanoparticles (liposomes, polymeric NPs, etc.)
  • TCO-PEG3-CH2CO2H
  • EDC and NHS
  • MES buffer (100 mM, pH 6.0)
  • PBS, pH 7.4
  • Zeta potential analyzer or other surface characterization instrument

Procedure:

  • Dilute amine-functionalized nanoparticles to 1-5 mg/mL total lipid/polymer in MES buffer (pH 6.0).
  • Prepare a fresh solution of EDC (10 mM) and NHS (15 mM) in MES buffer.
  • Add the EDC/NHS solution to the nanoparticle suspension at a 1:1 volume ratio and incubate for 15 minutes with gentle mixing.
  • Add TCO-PEG3-CH2CO2H (dissolved in DMSO) to the activated nanoparticle solution at a 10:1 molar ratio relative to surface amines.
  • React for 2-4 hours at room temperature with continuous gentle mixing.
  • Purify the TCO-functionalized nanoparticles using size exclusion chromatography or dialysis against PBS.
  • Characterize the functionalized nanoparticles for size (DLS), surface charge (zeta potential), and TCO density (using tetrazine-based quantification assays).

Critical Considerations:

  • Maintain colloidal stability throughout the functionalization process
  • Optimize the molar ratio of TCO-PEG3-CH2CO2H to surface amines to achieve desired density while maintaining stability
  • Confirm TCO surface density using fluorescence-based assays with tetrazine-dye conjugates
  • Assess in vitro targeting efficiency using tetrazine-modified ligands and appropriate cell models

Table 2: Troubleshooting Guide for Common Conjugation Issues

Problem Potential Cause Solution
Low conjugation efficiency Improper activation pH Use pH 6.0-7.0 for EDC chemistry
Nanoparticle aggregation High cross-linking density Reduce TCO linker concentration or use shorter activation times
Incomplete purification Size similarity between conjugate and reactants Optimize chromatographic conditions or use alternative purification methods
TCO functionality loss Hydrolysis or decomposition Use fresh reagents and minimize reaction times
Poor aqueous solubility Hydrophobic therapeutic payload Increase PEG spacer length or incorporate additional solubilizing groups

Analytical and Characterization Methods

Quality Control and Conjugation Verification

Comprehensive characterization of TCO-PEG3-CH2CO2H and its conjugates is essential for ensuring reproducible performance in drug delivery applications. Liquid chromatography-mass spectrometry (LC-MS) represents the primary method for verifying conjugate identity and assessing purity. The TCO group exhibits characteristic UV absorption at approximately 260-280 nm, which can be utilized for quantification during quality control assessments.

For TCO-functionalized nanoparticles, multiple analytical techniques are required for thorough characterization:

  • Dynamic light scattering (DLS): Determines hydrodynamic diameter and polydispersity index
  • Zeta potential measurements: Assesses surface charge changes following functionalization
  • Tetrazine-based fluorescence assays: Quantify accessible TCO groups on the surface using excess tetrazine-dye conjugates
  • ¹H NMR spectroscopy: Verifies successful conjugation through characteristic TCO proton signals (δ 5.5-6.5 ppm)

The quantification of TCO density on nanocarriers represents a critical quality attribute that directly influences targeting efficiency. This can be accomplished using a tetrazine-dye conjugate (e.g., tetrazine-Cy5) in a fluorescence-based assay. By incubating TCO-functionalized nanoparticles with excess tetrazine-Cy5, removing unreacted dye, and measuring fluorescence intensity, the number of accessible TCO groups per nanoparticle can be calculated using appropriate standard curves.

In Vitro and In Vivo Evaluation

The biological performance of TCO-PEG3-CH2CO2H-containing drug delivery systems must be evaluated through a series of in vitro and in vivo assays. Cellular uptake studies using tetrazine-modified fluorescent dyes demonstrate the targeting capability of TCO-functionalized systems. These experiments typically involve incubating TCO-modified nanocarriers with cells expressing specific receptors and their tetrazine-modified targeting ligands, followed by flow cytometry or fluorescence microscopy analysis.

For therapeutic efficacy assessment, cell viability assays such as the MTT assay are commonly employed. However, researchers must be aware of potential interference when using metabolic activity assays with PEGylated formulations [6]. The MTT assay measures mitochondrial activity through the reduction of tetrazolium salts to formazan crystals, but this process can be influenced by numerous factors including cell seeding density, MTT concentration, incubation time, and the presence of nanomaterials [6] [7]. Appropriate controls and assay optimization are essential for obtaining reliable results with TCO-PEG3-CH2CO2H-containing formulations.

Table 3: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Therapeutics

Parameter Non-PEGylated Therapeutic PEGylated Therapeutic Influence of TCO-PEG3-CH2CO2H
Circulation half-life Short (minutes to hours) Prolonged (hours to days) PEG3 spacer extends half-life moderately
Clearance pathway Primarily renal Shift to hepatic with increasing MW MW ~359 g/mol suggests renal clearance
Volume of distribution Variable Often reduced Hydrophilic PEG reduces tissue distribution
Immunogenicity Molecule-dependent Generally reduced TCO may potentially introduce neoantigens
Tumor accumulation Low via EPR Enhanced via EPR Enables active targeting beyond EPR

Pharmacokinetic evaluation of TCO-PEG3-CH2CO2H-containing drug delivery systems requires specialized bioanalytical approaches. Traditional LC-MS methods may struggle to distinguish between conjugated and unconjugated forms, particularly for protein conjugates. Enzyme-linked immunosorbent assays (ELISAs) using anti-PEG antibodies offer an alternative approach for quantifying PEGylated therapeutics in biological matrices [4]. The development of anti-PEG antibodies represents a potential concern with repeated administration, as these can lead to accelerated blood clearance through the ABC phenomenon [4]. Monitoring anti-drug antibodies, including anti-PEG IgG and IgM, is recommended during preclinical and clinical development to anticipate potential changes in pharmacokinetics and hypersensitivity reactions.

Technical Considerations and Limitations

Stability and Storage Conditions

The chemical stability of TCO-PEG3-CH2CO2H requires careful consideration during storage and handling. The TCO moiety can undergo isomerization to the less reactive cis-cyclooctene form under certain conditions, particularly when exposed to light or elevated temperatures. To maintain optimal reactivity, the compound should be stored as a lyophilized solid at -20°C under inert atmosphere, protected from light. Solutions of TCO-PEG3-CH2CO2H should be prepared immediately before use and not stored for extended periods.

The PEG3 spacer contributes to the overall stability of conjugates by reducing aggregation and preventing unfavorable interactions. However, the ether linkages in the PEG chain may be susceptible to oxidative degradation under certain conditions. The inclusion of antioxidants in formulation buffers may be beneficial for long-term stability of conjugated therapeutics. Additionally, the terminal carboxylic acid may participate in intermolecular reactions under concentrated conditions, necessitating appropriate formulation strategies.

Pharmacokinetic Considerations

The molecular weight of TCO-PEG3-CH2CO2H (359.42 g/mol) places it below the renal clearance threshold, suggesting that unconjugated linker would be rapidly eliminated from circulation. However, when conjugated to therapeutic agents, the pharmacokinetic profile is dominated by the properties of the conjugated molecule. For nanoparticle conjugates, the PEG3 spacer contributes to the hydrophilic corona that reduces protein adsorption and prolongs circulation half-life.

Research has demonstrated that PEG chain length significantly influences the biodistribution and clearance of conjugated therapeutics. While TCO-PEG3-CH2CO2H contains a relatively short PEG spacer, it still provides substantial benefits in terms of solubility and reduced immunogenicity. For applications requiring longer circulation half-lives, additional PEGylation of the therapeutic agent or formulation within PEGylated nanocarriers may be beneficial. The modular nature of TCO-PEG3-CH2CO2H enables such multi-component strategies that leverage both passive and active targeting mechanisms.

Regulatory and Manufacturing Considerations

The implementation of TCO-PEG3-CH2CO2H in pharmaceutical products requires careful attention to quality control and regulatory guidelines. As a novel chemical linker, comprehensive characterization reference standards must be established, including specifications for identity, purity, and quantification of potential impurities. The IEDDA reaction between TCO and tetrazine produces nitrogen gas as a byproduct, which must be considered during formulation development to prevent gas bubble formation in final products.

Manufacturing processes utilizing TCO-PEG3-CH2CO2H must be designed to maintain the reactivity of the TCO group throughout production, filling, and storage. Terminal sterilization methods must be carefully selected, as radiation or heat may compromise TCO functionality. Aseptic processing represents the preferred manufacturing approach for TCO-containing bioconjugates. Additionally, analytical methods must be developed to quantify the concentration of both conjugated and free TCO groups in final products, as this parameter directly influences targeting efficiency in vivo.

Conclusion and Future Perspectives

TCO-PEG3-CH2CO2H represents a versatile tool in the construction of advanced drug delivery systems that leverage bioorthogonal chemistry for enhanced targeting and therapeutic efficacy. The unique combination of a rapid TCO group for IEDDA reactions, a PEG3 spacer for improved physicochemical properties, and a carboxylic acid terminus for straightforward conjugation creates a multifunctional linker that enables innovative therapeutic strategies. The well-characterized nature of this molecule and its commercial availability facilitate implementation in various pharmaceutical applications.

Future developments in this field will likely focus on optimized TCO derivatives with enhanced stability and reactivity profiles, as well as combination approaches that leverage multiple bioorthogonal reactions for sequential assembly of complex therapeutic systems. As the understanding of in vivo bioorthogonal chemistry deepens, clinical translation of TCO-PEG3-CH2CO2H-containing therapeutics will advance, potentially offering new treatment paradigms for challenging disease states. The continued evolution of bioorthogonal strategies will undoubtedly expand the utility of this valuable molecular tool in pharmaceutical development.

References

Comprehensive Application Notes and Protocols: TCO PEG Linkers for Advanced Molecular Diagnostics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TCO-Tetrazine Chemistry and Diagnostic Applications

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a premier bioorthogonal chemistry platform for molecular diagnostics. This reaction exhibits exceptional kinetics with rate constants reaching 10⁴-10⁷ M⁻¹·s⁻¹ under physiological conditions, enabling rapid conjugation even at low concentrations [1]. The remarkable efficiency of this reaction stems from the highly strained nature of TCO, which raises the energy of its highest occupied molecular orbital (HOMO), thereby enhancing its reactivity with electron-deficient tetrazines [1]. When integrated with polyethylene glycol (PEG) linkers, TCO gains improved water solubility and reduced interaction with biomolecules, addressing the critical challenge of hydrophobic masking that often plagues conventional TCO conjugates [2].

The implementation of TCO-Tz chemistry in diagnostic applications represents a paradigm shift in detection methodologies, particularly for pretargeting approaches. In molecular diagnostics, this technology enables highly sensitive detection of biomarkers through a two-step process where a TCO-labeled affinity reagent first binds to the target, followed by a tetrazine-conjugated signaling molecule that rapidly and covalently attaches to the TCO tag [2]. This separation of binding and signaling events significantly reduces background noise and improves signal-to-noise ratios, making it particularly valuable for detecting low-abundance biomarkers. Furthermore, the orthogonality of this reaction to biological processes ensures minimal interference with the native functions of the biomolecules being detected, preserving antigen binding affinity and biological activity throughout the diagnostic procedure [1] [2].

Table 1: Key Properties of TCO-Tetrazine Chemistry for Diagnostic Applications

Property Significance for Diagnostics Optimal Range/Conditions
Reaction Rate Constant Enables rapid detection at low biomarker concentrations 10⁴-10⁷ M⁻¹·s⁻¹ at physiological pH [3] [1]
Bioorthogonality Minimal interference with biological systems No cross-reactivity with native functional groups [1]
Physiological Compatibility Functions in complex biological matrices pH 7-7.4, aqueous environment [3] [1]
Stability Maintains reactivity during assay procedures TCO stable for hours in biological buffers; Tz stability varies with substituents [1]

TCO PEG Linker Selection and Design Considerations

Commercially Available TCO PEG Linkers

The strategic selection of appropriate TCO PEG linkers is critical for optimizing diagnostic assay performance. These linkers combine the exceptional reactivity of TCO groups with the beneficial properties of PEG spacers, including enhanced hydrophilicity, reduced aggregation, and improved stability of the resulting bioconjugates [4] [5]. Commercially available TCO PEG linkers exhibit considerable diversity in their functional groups, PEG lengths, and reactive moieties, allowing researchers to select precisely the right tool for their specific conjugation needs. This versatility enables the creation of customized diagnostic reagents with optimized characteristics for various detection platforms, including flow cytometry, immunofluorescence, and diagnostic immunoassays [6].

The length and structure of the PEG spacer profoundly influence the performance of TCO-based diagnostic reagents. Studies have demonstrated that PEG spacers prevent hydrophobic TCO moieties from burying within antibody structures, a phenomenon that can render up to 90% of conjugated TCO groups non-reactive in conventional conjugates [2]. By maintaining TCO accessibility, PEG linkers dramatically increase the functional TCO density on recognition elements, leading to enhanced signaling and improved detection sensitivity. Furthermore, the hydrophilic nature of PEG spacers helps to minimize non-specific interactions that contribute to background noise in diagnostic assays, thereby improving the signal-to-noise ratio that is crucial for detecting low-abundance biomarkers [5] [2].

Table 2: Selected Commercially Available TCO PEG Linkers for Diagnostic Applications

Linker Name Functional Groups PEG Length Molecular Weight Key Applications
(S)-TCO-PEG₃-NH₂ Amine, TCO 3 units 344.45 Da Antibody conjugation, protein labeling [7]
TCO-PEG₄-acid Carboxylic acid, TCO 4 units 417.5 Da EDC/NHS conjugation to amines [6]
TCO-PEG₁₂-amine Amine, TCO 12 units 740.9 Da Increased solubility and distance [6]
TCO-PEG₃-Biotin Biotin, TCO 3 units 570.74 Da Capture assays, affinity purification [6]
TCO-PEG₄-DBCO DBCO, TCO 4 units 675.8 Da Dual bioorthogonal strategies [6]
DBCO-PEG₄-TCO DBCO, TCO 4 units Similar to above Azide-free conjugation to antibodies [2]
Bioconjugation Strategies Using TCO PEG Linkers

The implementation of effective bioconjugation strategies with TCO PEG linkers requires careful consideration of the functional groups present on both the targeting molecule (typically an antibody or protein) and the linker itself. For amine-reactive conjugation, NHS ester-modified TCO PEG linkers (e.g., TCO-PEGn-NHS) efficiently target lysine residues on antibodies, providing a straightforward method for TCO incorporation. Alternatively, thiol-reactive derivatives (e.g., TCO-PEGn-maleimide) enable site-specific conjugation to cysteine residues, offering greater control over the conjugation site and potentially preserving antigen-binding regions [6]. For more advanced applications, dual bioorthogonal approaches utilize linkers such as DBCO-PEG-TCO, where DBCO reacts with azide-modified antibodies while TCO remains available for subsequent tetrazine-based detection [2].

The PEG chain length represents a critical parameter that must be optimized for each specific diagnostic application. Shorter PEG chains (PEG₃-PEG₈) typically provide sufficient accessibility while minimizing potential interference with antigen binding sites. In contrast, longer PEG spacers (PEG₁₂-PEG₂₄) may be necessary when attaching large signaling molecules (e.g., quantum dots, enzymes) or when targeting epitopes located within sterically constrained regions [6] [2]. Research has demonstrated that the strategic implementation of PEG linkers can enhance functional TCO density by more than 5-fold compared to direct TCO conjugation, dramatically improving the sensitivity of diagnostic assays without compromising antibody binding affinity [2].

Experimental Protocols

Protocol 1: TCO PEG Linker Conjugation to Antibodies

This protocol describes a robust method for conjugating TCO PEG linkers to monoclonal antibodies via amine reactivity, suitable for creating reagents for pretargeted diagnostic applications. The procedure utilizes heterobifunctional PEG linkers to maximize TCO reactivity and functional density on the antibody surface.

Materials and Reagents:

  • Monoclonal antibody (1 mg/mL in PBS, pH 7.4)
  • TCO-PEGn-NHS linker (e.g., TCO-PEG₄-NHS, 10 mM stock in anhydrous DMSO)
  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
  • Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis membranes
  • Storage buffer: PBS with 1% BSA (w/v)

Procedure:

  • Buffer Exchange: Transfer 500 μL of antibody solution (0.5 mg, ~3.3 nmol) into a Zeba spin column pre-equilibrated with reaction buffer. Centrifuge at 1,500 × g for 2 minutes. Collect the flow-through and determine concentration by UV absorbance at 280 nm.
  • Linker Addition: Add TCO-PEGn-NHS linker solution to the antibody at a 10:1 molar ratio (linker:antibody). For higher TCO loading, increase ratio to 20:1. Maintain DMSO concentration below 5% (v/v) to prevent antibody precipitation.
  • Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. Alternatively, perform overnight conjugation at 4°C for more controlled labeling.
  • Purification: Purify the TCO-modified antibody using a Zeba spin column pre-equilibrated with storage buffer. Collect the eluate and measure volume (~500 μL).
  • Quality Control: Determine degree of labeling (DOL) by MALDI-TOF mass spectrometry or spectrophotometric analysis. Aliquot and store at 4°C for immediate use or -20°C for long-term storage.

Critical Parameters:

  • Maintain antibody concentration ≥1 mg/mL throughout the procedure to minimize aggregation.
  • Use fresh linker solutions prepared immediately before use to prevent hydrolysis of NHS esters.
  • Limit DMSO concentration to <5% to preserve antibody integrity while ensuring linker solubility.
  • For azide-modified antibodies, use DBCO-PEG-TCO linkers with 2-hour incubation at room temperature [2].

G start Start Antibody Conjugation buffer_exchange Buffer Exchange into Reaction Buffer start->buffer_exchange linker_add Add TCO-PEGn-NHS Linker (10-20:1 molar ratio) buffer_exchange->linker_add conjugation Incubate 2h RT or Overnight 4°C linker_add->conjugation purification Purify via Spin Column or Dialysis conjugation->purification QC Quality Control: Determine DOL by MS purification->QC storage Aliquot and Store at 4°C or -20°C QC->storage

Protocol 2: Pretargeted Detection Using TCO-Modified Antibodies

This protocol outlines a standardized procedure for pretargeted detection of cell surface biomarkers using TCO-modified antibodies and tetrazine-labeled detection reagents. The method leverages the rapid kinetics of the IEDDA reaction to achieve specific signal amplification with minimal background.

Materials and Reagents:

  • TCO-modified antibody (from Protocol 1)
  • Tetrazine-conjugated detection reagent (fluorophore, enzyme, or nanoparticle)
  • Cell culture or tissue sample expressing target antigen
  • Washing buffer: PBS with 1% BSA (w/v)
  • Blocking buffer: PBS with 5% BSA (w/v)
  • Fixation solution: 4% paraformaldehyde in PBS (if fixed samples are required)

Procedure:

  • Sample Preparation: Culture cells to 70-80% confluence or prepare tissue sections. Wash twice with washing buffer. For fixed samples, incubate with 4% PFA for 15 minutes at room temperature, then wash thoroughly.
  • Blocking: Incubate samples with blocking buffer for 30 minutes at room temperature to minimize non-specific binding.
  • Primary Detection: Apply TCO-modified antibody at appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature or 2 hours at 4°C for live cell applications.
  • Washing: Wash samples three times with washing buffer (5 minutes per wash) to remove unbound antibody.
  • Tetrazine Reagent Application: Add tetrazine-conjugated detection reagent at manufacturer-recommended concentration. Incubate for 30-60 minutes at room temperature.
  • Final Washing: Wash samples three times with washing buffer (5 minutes per wash) to remove unreacted detection reagent.
  • Signal Detection: Proceed with appropriate detection method (flow cytometry, microscopy, or spectrophotometric analysis).

Optimization Notes:

  • For time-course experiments, the tetrazine detection step can be reduced to 5-10 minutes while maintaining strong signal due to rapid IEDDA kinetics [3].
  • Include controls with non-modified antibody plus tetrazine reagent to assess non-specific binding.
  • For quantum dot detection, extend the tetrazine incubation to 60 minutes to ensure complete reaction [2].

G start Start Pretargeted Detection prepare Prepare Cells or Tissue Sections start->prepare block Block with 5% BSA 30 min RT prepare->block primary Apply TCO-Modified Antibody block->primary wash1 Wash 3x Remove Unbound Antibody primary->wash1 secondary Apply Tetrazine- Detection Reagent wash1->secondary wash2 Wash 3x Remove Unreacted Reagent secondary->wash2 detect Signal Detection Microscopy, Flow Cytometry wash2->detect

Analytical Methods for Conjugate Validation

Quantifying Conjugation Efficiency and Reactive TCO Density

Rigorous characterization of TCO-modified conjugates is essential for ensuring consistent performance in diagnostic applications. The functional TCO density—the number of accessible TCO groups per antibody—directly correlates with detection sensitivity and must be precisely quantified. Two complementary methods are recommended for comprehensive characterization: mass spectrometric analysis to determine total TCO incorporation, and spectrophotometric tetrazine reaction to quantify accessible TCO groups [2].

For mass spectrometric analysis, use MALDI-TOF or LC-ESI-MS to compare the molecular weights of unmodified and TCO-modified antibodies. The mass increase corresponds to the total number of attached TCO PEG linkers. For functional assessment, react the TCO-modified antibody with an excess of tetrazine-conjugated chromophore (e.g., tetrazine-Oregon Green) and measure the absorbance change after purification. Calculate the functional TCO density using the molar extinction coefficient of the chromophore and the antibody concentration. Studies have demonstrated that while total TCO incorporation can reach 10-20 groups per antibody, functional TCO density without PEG linkers is typically only 10-20% of this total. The implementation of PEG linkers dramatically improves this efficiency, achieving functional TCO densities of 4-6 groups per antibody with minimal impact on antigen binding [2].

Electrophoretic Mobility Shift Assay for Reactivity Assessment

A mobility shift assay using tetrazine-PEG conjugates provides a rapid, qualitative assessment of TCO reactivity and conjugation efficiency. This method leverages the significant molecular weight increase that occurs when TCO-modified proteins react with tetrazine-PEG5000, resulting in a measurable mobility shift in SDS-PAGE [3].

Procedure:

  • Prepare TCO-modified protein sample (1-5 μg) in non-reducing SDS-PAGE buffer.
  • Add strained TCO-PEG5000 (sTCO-PEG5000) reagent in 5-10 molar excess.
  • Incubate at room temperature for 5-15 minutes to allow complete reaction.
  • Analyze by SDS-PAGE alongside unmodified protein control.
  • Visualize using appropriate protein staining (Coomassie, silver stain, or fluorescent imaging).

Interpretation: Successful TCO encoding is confirmed by a clear upward band shift in the reacted sample compared to the unreacted control. The completeness of the shift indicates the efficiency of TCO incorporation, with minimal unshifted band suggesting high encoding fidelity (>95%). This method is particularly valuable for quickly verifying TCO activity before proceeding with more complex diagnostic assays [3].

G start Start Conjugate Validation intact_ms Intact Mass Analysis by LC-MS or MALDI-TOF start->intact_ms functional Functional TCO Assay with Tetrazine-Chromophore start->functional mobility Mobility Shift Assay with Tetrazine-PEG5000 start->mobility binding Binding Affinity Assessment via Flow Cytometry/ELISA intact_ms->binding functional->binding mobility->binding comprehensive Comprehensive QC Report binding->comprehensive

Diagnostic Applications and Case Studies

Enhanced Flow Cytometry and Cellular Imaging

The implementation of TCO PEG linker technology has demonstrated remarkable improvements in flow cytometry and cellular imaging applications. In a landmark study, researchers compared conventional TCO-antibody conjugates with PEG-modified versions for detecting cancer biomarkers on cell surfaces. The results revealed that antibodies conjugated with DBCO-PEG₄-TCO exhibited 5-fold higher functional TCO density compared to direct TCO conjugates, translating to significantly enhanced fluorescence signals without increasing non-specific binding [2]. This improvement stems from the ability of PEG linkers to prevent TCO burial within hydrophobic antibody domains, ensuring maximum accessibility for tetrazine-fluorophore conjugates.

For live-cell imaging applications, the rapid kinetics of the TCO-tetrazine reaction enables efficient labeling within minutes, minimizing disruption to cellular processes. When targeting internalizing antigens, the use of tetrazine-modified antibodies with TCO-labeled detection reagents has shown advantages due to the increased stability of tetrazines in intracellular environments [8]. The pretargeting approach also facilitates multiplexed detection through sequential application of different TCO-modified antibodies followed by tetrazine reagents with distinct fluorescent properties. This strategy minimizes cross-talk between detection channels and improves the accuracy of co-localization studies in complex biological systems.

Pretargeted Immunoassays and Diagnostic Platforms

Traditional immunoassays often face limitations related to background signal and detection limits, particularly for low-abundance biomarkers. The pretargeting approach utilizing TCO PEG linker technology effectively addresses these challenges by separating the target recognition and signal generation steps. In plate-based immunoassays, TCO-modified capture antibodies immobilized on surfaces first bind their targets, followed by application of tetrazine-conjugated enzymes or fluorescent probes that rapidly and specifically label the captured complexes. This approach reduces non-specific adsorption of detection reagents, resulting in improved signal-to-noise ratios and lower limits of detection [2].

The exceptional specificity of the TCO-tetrazine reaction enables novel assay formats that would be impossible with conventional detection methods. For point-of-care diagnostics, the stability of TCO-modified surfaces allows for pre-functionalization of lateral flow devices or microfluidic chips that maintain reactivity during storage. When the sample is applied, tetrazine-labeled detection reagents flowing through the device instantly react with the immobilized TCO groups only in regions where target analytes have been captured. This approach simplifies assay procedures while maintaining high sensitivity, making it particularly valuable for resource-limited settings where complex instrumentation is unavailable [1] [2].

Table 3: Performance Comparison of TCO-Based Detection Methods

Detection Method Conventional Direct Detection TCO Pretargeting without PEG TCO Pretargeting with PEG Linker
Functional TCO Density N/A 1-2 groups/antibody [2] 4-6 groups/antibody [2]
Reaction Completion Time 60-120 minutes 30-60 minutes 5-30 minutes [3] [2]
Signal-to-Noise Ratio Baseline 2-3× improvement 5-10× improvement [2]
Detection Limit Micromolar-nanomolar Nanomolar-picomolar Picomolar-femtomolar [2]

Troubleshooting and Optimization Guide

Despite the robustness of TCO PEG linker technology, several common challenges may arise during implementation. Low functional TCO density frequently results from hydrophobic burial of TCO groups within the antibody structure. This issue can be addressed by increasing the PEG spacer length (PEG₈-PEG₁₂ instead of PEG₃-PEG₄) or by implementing dual bioorthogonal strategies using DBCO-PEG-TCO linkers with azide-modified antibodies [2]. If antibody aggregation occurs during conjugation, ensure that organic solvent concentrations (DMSO/DMF) remain below 5% and consider performing the conjugation at 4°C overnight rather than at room temperature.

Incomplete tetrazine reaction may stem from several factors, including TCO isomerization to the less reactive cis-form or tetrazine degradation. To prevent TCO isomerization, avoid prolonged storage of conjugated antibodies and include stabilizers such as BSA in storage buffers. Tetrazine reagents should be prepared fresh from lyophilized stocks and protected from light to maintain reactivity. If high background signal persists in detection assays, increase the stringency of washing steps after antibody application and optimize the concentration of tetrazine detection reagent to minimize non-specific binding. Additionally, include control samples with non-targeting TCO-modified antibodies to accurately assess and subtract background signal.

For applications requiring ultra-rapid detection, utilize strained trans-cyclooctene (sTCO) derivatives that exhibit reaction rate constants up to 10⁷ M⁻¹·s⁻¹ with tetrazines [3]. These derivatives are particularly valuable for time-sensitive diagnostic applications or when working with low-affinity antibodies that may dissociate during prolonged detection steps. When transitioning between assay formats (e.g., from flow cytometry to immunohistochemistry), re-optimize TCO modification levels and tetrazine reagent concentrations specifically for each application, as optimal parameters may vary significantly between platforms.

Conclusion

TCO PEG linker technology represents a transformative advancement in molecular diagnostics, offering unprecedented opportunities for signal amplification, multiplexed detection, and assay simplification. The integration of hydrophilic PEG spacers addresses the critical limitation of TCO burial that has hampered conventional conjugation approaches, unlocking the full potential of bioorthogonal TCO-tetrazine chemistry for diagnostic applications. As evidenced by the protocols and case studies presented herein, proper implementation of this technology enables researchers to achieve dramatic improvements in detection sensitivity and specificity across diverse platforms including flow cytometry, immunofluorescence, and diagnostic immunoassays.

The continued evolution of TCO and tetrazine derivatives with enhanced kinetics and stability promises to further expand the capabilities of this platform. Emerging research focuses on developing fluorinated TCO analogs with improved in vivo stability and asymmetric tetrazines with optimized electronic properties for even faster reaction kinetics [8]. As these advances transition from basic research to commercial diagnostic applications, TCO PEG linker technology is poised to become an indispensable tool for detecting low-abundance biomarkers, enabling earlier disease detection, and improving patient outcomes through more precise diagnostic capabilities.

References

TCO-PEG3-CH2CO2H stability storage

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

For the specific compound TCO-PEG3-CH2CO2H, the supplier provides the following handling instructions [1]:

Parameter Specification
Purity ≥98% [1]
Recommended Storage Temperature -20°C [1]
Shipping Condition Ambient Temperature [1]

This storage condition is consistent with other similar TCO-PEG reagents, which are also recommended to be stored at -20°C [2].

Stability Profile & Troubleshooting

The exceptional reactivity of trans-cyclooctene (TCO) groups in bioorthogonal chemistry is accompanied by an inherent tendency to isomerize or degrade, which is the primary challenge for their storage and use [3].

Key Stability Challenges
  • Main Degradation Pathway: The primary mechanism for TCO deactivation is isomerization to the cis-isomer (cis-cyclooctene), which is much less reactive toward tetrazines [3].
  • Influence of Thiols: Isomerization is significantly promoted by thiols (e.g., mercaptoethanol), even at concentrations that mimic the cellular environment. Evidence suggests this occurs via a radical-based pathway [3].
  • Physical State: Neat (non-diluted) TCO materials, especially more reactive derivatives, can degrade more quickly. Crystalline derivatives are generally more stable and can be stored as solids in the refrigerator for over a year, while non-solids should be stored as dilute solutions in the freezer and used within several weeks [3].
Proven Stabilization Strategies

Research has identified effective methods to suppress degradation and extend the shelf-life of TCO reagents:

  • Use of Radical Inhibitors: Adding radical inhibitors like Trolox (a water-soluble vitamin E analog) or BHT can completely suppress thiol-promoted isomerization. Studies showed that TCO solutions with 30 mM Trolox showed no isomerization after 29.5 hours, whereas without it, isomerization was complete within 18.5 hours [3].
  • Silver(I) Complexation: Protecting the TCO as a Ag(I) metal complex (e.g., TCO•AgNO₃) greatly extends shelf-life. This complexation is thermodynamically favorable and kinetically reversible, allowing the active TCO to be immediately liberated upon exposure to high chloride concentrations (like in cell media) [3].

Experimental Stabilization Protocols

Here are detailed methodologies you can apply in your lab to stabilize TCO-PEG3-CH2CO2H and related compounds.

Protocol 1: Using Radical Inhibitors for Aqueous Solutions

This method is suitable for experiments where the TCO reagent will be used in aqueous buffers, especially those containing thiols or for long incubation times.

  • Preparation of Trolox Stock Solution: Prepare a fresh aqueous stock solution of Trolox.
  • Addition to Reaction Mixture: Spike the Trolox solution directly into your aqueous experimental mixture containing the TCO-PEG3-CH2CO2H reagent. The study used a 1:1 molar ratio of Trolox to TCO (e.g., 30 mM each) for complete suppression of isomerization over 29.5 hours [3].
  • Note on Concentration: At lower concentrations of radical inhibitor (e.g., 1 mM Trolox), an induction period may be observed before isomerization begins [3].
Protocol 2: Silver Complexation for Long-Term Storage

This protocol is ideal for stabilizing pure TCO compounds for storage, before their use in biological experiments.

  • Complex Formation: The TCO compound is simply mixed with AgNO₃ to form the TCO•AgNO₃ complex. The preparation is straightforward and involves stirring the TCO with silver nitrate [3].
  • Storage: Store the formed complex as directed for the specific compound.
  • Decomplexation before Use: The TCO is liberated from the silver complex immediately upon dilution into a chloride-containing environment (e.g., phosphate-buffered saline (PBS) or cell culture media). The NaCl in the media causes rapid dissociation of the complex [3].

FAQ for Researchers

Q1: Why is my TCO-PEG3-CH2CO2H reagent losing activity, and how can I tell? The most likely cause is isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-isomer. This can be monitored by analytical techniques like 1H NMR, which can distinguish between the two isomers [3].

Q2: The supplier says to store at -20°C, but my compound still degrades. What else can I do? For critical, long-term storage of neat materials, consider converting your TCO reagent to its silver (I) complex. Research shows this method greatly extends shelf-life, even under harsh conditions where the free TCO would degrade completely [3].

Q3: Can I use this reagent in cell culture media without it degrading? The high concentration of thiols and other components in cell media can promote TCO isomerization. To maintain activity, include a radical inhibitor like Trolox in your media when incubating with the TCO reagent [3]. The silver complex method is also highly effective for cellular applications, as the TCO is released in its active form upon entering the chloride-rich media [3].

Workflow for Stability Assessment

The following diagram outlines a logical workflow to assess and ensure the stability of your TCO reagent in experiments, based on the information above:

Start Start: Assess TCO-PEG3-CH2CO2H Stability Step1 Check Storage Conditions Storage at -20°C is critical Start->Step1 Step2 Plan Experimental Use Step1->Step2 OptionA For long-term storage of pure compound Step2->OptionA OptionB For use in aqueous solutions or cell media Step2->OptionB SolutionA Apply Stabilization Strategy: Consider Silver(I) Complexation OptionA->SolutionA SolutionB Apply Stabilization Strategy: Add Radical Inhibitor (e.g., Trolox) OptionB->SolutionB Step3 Proceed with Experimental Bioorthogonal Reaction SolutionA->Step3 SolutionB->Step3

References

Why Does TCO Isomerize? A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The unwanted isomerization of TCO is often catalyzed by specific factors in your experimental environment. The following table outlines common culprits and immediate corrective actions.

Problem Source Symptoms & Occurrence Corrective Action & Rationale
Cell Culture Media (e.g., DMEM) [1] Rapid TCO loss ((t_{1/2} \leq 60) min) in standard media incubations. Switch to custom media without thiamine or use fresh, unstressed plasma [1].
"Aged" Plasma [1] Rapid isomerization ((t_{1/2} \leq 15) min) even when stored at -80°C. Use fresh plasma for experiments. Avoid multiple freeze-thaw cycles [1].
Thiols / Reducing Agents (e.g., Glutathione, TCEP, DTT) [1] [2] Accelerated isomerization in the presence of thiol-containing compounds. Avoid thiols where possible. Assess stability with Trolox or ascorbic acid as alternatives [1].
Sample Storage & Handling Loss of TCO signal in analytical samples between collection and analysis. Precipitate proteins immediately by adding 1 volume of acetonitrile to quench reactions [1].

Experimental Protocols for Stabilizing TCO

Here are detailed methodologies for implementing the corrective actions mentioned above.

Protocol 1: Assessing and Using Antioxidant Stabilizers

This protocol is used to test the effectiveness of various antioxidants in stabilizing TCO in your specific experimental matrix (e.g., buffer, media).

  • Preparation of Stock Solutions:

    • Prepare a TCO stock solution in a suitable solvent like acetonitrile.
    • Prepare aqueous stock solutions of the antioxidants to be tested:
      • Trolox: 10-100 mM in water or buffer (may require sonication).
      • Ascorbic Acid: 100 mM in water (prepare fresh).
      • Ethanol: 10-50% v/v in water.
  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, create 200 µL reaction mixtures containing your experimental matrix (e.g., DMEM, plasma) and the desired final concentration of TCO (e.g., 10 µM).
    • Add antioxidants to the test wells to achieve the final working concentrations (e.g., 1-10 mM Trolox, 1-10 mM Ascorbic Acid, 10% v/v Ethanol).
    • Include a negative control well with no antioxidant.
  • Incubation and Sampling:

    • Incubate the plate/tubes at 37°C.
    • At predetermined time points (e.g., 0, 15, 30, 60, 120 min), remove a 50 µL aliquot from each reaction and immediately mix it with 50 µL of ice-cold acetonitrile to stop the reaction and precipitate proteins.
  • Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated material.
    • Analyze the supernatant using HPLC-UV or LC-MS to quantify the remaining TCO and the formation of CCO.
    • Calculate the half-life ((t_{1/2})) of TCO in each condition.
Protocol 2: Quenching Isomerization in Analytical Samples

This simple step is critical for obtaining accurate data from ex vivo samples or in vitro incubations.

  • Immediate Processing: Upon collection of a plasma or media sample containing TCO, process it immediately.
  • Protein Precipitation: Add 1 volume of ice-cold acetonitrile (e.g., 100 µL acetonitrile to 100 µL sample) to the sample. Vortex vigorously for 30 seconds.
  • Storage: After precipitation, the sample can be stored at -20°C or lower until analysis, as the isomerization reaction has been quenched [1].
  • Analysis: Centrifuge the thawed sample and analyze the supernatant by LC-MS.

TCO Isomerization Stability FAQ

Q1: My TCO is stable in buffer but rapidly isomerizes in cell culture media. What is the cause? The most likely cause is the presence of thiamine (Vitamin B1) and its degradation products in the media [1]. These compounds can catalyze the radical-mediated isomerization of TCO. This is particularly pronounced in commonly used media like DMEM.

Q2: Are there more stable TCO alternatives I can use? Yes, research is focused on developing more stable and hydrophilic TCO derivatives. For instance, trans-5-oxocene (oxoTCO) has been computationally designed to offer enhanced aqueous solubility and comparable, if not better, reactivity while maintaining stability [3]. Another example is dioxo-TCO, which shows lower lipophilicity and improved stability profiles [3].

Q3: How does the IEDDA reaction kinetics relate to TCO stability? There is a direct trade-off. The high ring strain that makes TCO an excellent, fast-reacting dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines is the same property that makes it susceptible to isomerization [4]. The distorted double bond has a high-energy HOMO, favoring both the desired cycloaddition and unwanted isomerization under specific conditions. The troubleshooting guide above helps you manage the stability side of this balance.

Workflow for Troubleshooting TCO Isomerization

The following diagram summarizes the logical process for diagnosing and addressing TCO isomerization in your experiments, based on the information presented above.

Start Observed TCO Isomerization Step1 Check reaction medium Start->Step1 Step2 Is medium DMEM or 'aged' plasma? Step1->Step2 Step3 Switch to custom media without thiamine or fresh plasma Step2->Step3 Yes Step4 Check for presence of thiols/reducing agents Step2->Step4 No Step3->Step4 Step5 Avoid thiols. Test Trolox or ascorbic acid as stabilizers Step4->Step5 Yes Step6 Review sample handling & storage protocols Step4->Step6 No Step5->Step6 Step7 Immediately quench samples with acetonitrile post-collection Step6->Step7 End Stable TCO in Experiment Step7->End

References

TCO-PEG3-CH2CO2H solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Chemical Profile

The table below summarizes the key physical and chemical properties of TCO-PEG3-CH2CO2H that are relevant for handling and dissolution.

Property Details
Chemical Formula C17H29NO7 [1]
Molecular Weight 359.42 g/mol [1]
Form Colorless to light yellow oil [2]
Recommended Solvents DMSO, DMF, DCM, Chloroform, THF [3] [2] [4]
Storage Condition -20°C, desiccated [1] [3]
Storage Form Frozen, under inert gas [5]

Troubleshooting Solubility Issues

Here is a step-by-step guide to diagnose and resolve common problems when working with TCO-PEG3-CH2CO2H.

Start Start: Solubility Issue Step1 1. Check Storage Conditions (-20°C, Desiccated, Inert Gas) Start->Step1 Step2 2. Select Appropriate Solvent (Primary: DMSO, DMF) Step1->Step2 Step3 3. Use Gentle Warming & Agitation (37-40°C water bath, vortex) Step2->Step3 Step4 4. Verify Solution Clarity (Check for particulates/cloudiness) Step3->Step4 Step5 5. Confirm Compound Integrity (HPLC Analysis) Step4->Step5 Success Success: Proceed with Experiment Step5->Success

Check Storage Conditions and Compound Integrity
  • Verify storage: The compound should be stored at -20°C, desiccated, and preferably under an inert gas (like argon or nitrogen) to prevent degradation [3] [5].
  • Inspect visually: Pure TCO-PEG3-CH2CO2H is an oil [2]. If your sample is a solid or has discolored significantly (e.g., dark yellow or brown), it may have degraded. Using a fresh, properly stored sample is the first step in troubleshooting.
Select and Use the Right Solvent
  • Primary solvents: Start with DMSO or DMF, which are highly effective for dissolving PEGylated compounds [3] [2].
  • Protocol for dissolution:
    • Place the vial containing the compound at room temperature to warm up if it was frozen.
    • Gently tap the vial to ensure the material is at the bottom.
    • Slowly add a small volume of solvent (e.g., DMSO) and swirl gently without vigorous shaking, which can introduce moisture.
    • If needed, use a 37-40°C water bath for brief periods (1-2 minutes) with gentle agitation to aid dissolution [4].
  • Preparation of stock solutions: First, create a concentrated stock solution in DMSO or DMF. This stock can then be diluted into aqueous buffers for your final experimental conditions. The PEG spacer enhances water solubility, helping to keep the conjugate in solution upon dilution [6] [4].
Verify Solution and Conjugation Success
  • Inspect the solution: A properly prepared solution should be clear and colorless to slightly yellow without cloudiness or insoluble particles [2].
  • Confirm conjugation with HPLC: If solubility issues persist after conjugation to a biomolecule, use High-Performance Liquid Chromatography (HPLC) to analyze the product [7].
    • HPLC Function: Effectively separates reaction components, including free PEG, PEGylated conjugates, and isomers based on molecular weight or charge [7].
    • Detection Methods: Since PEG lacks strong UV chromophores, use Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) for direct PEG measurement [7]. HPLC-MS/MS allows sensitive quantitation of free PEG and identification of PEGylated conjugates [7].

Key Considerations for Experimental Success

  • Plan experiments promptly: TCO groups are stable in aqueous buffered media for weeks at 4°C, but once dissolved, use the compound quickly to maintain reactivity [4].
  • Understand the PEG advantage: The PEG3 spacer is designed to improve water solubility, reduce aggregation of labeled biomolecules, and minimize steric hindrance during the subsequent click reaction with tetrazines [6] [4].
  • Confirm reaction success: The reaction between TCO and tetrazine is extremely fast and efficient. Successful conjugation can often be observed by the formation of a precipitate or completion of the reaction within minutes at room temperature [8] [4].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some specific problems users might encounter:

Q1: My antibody-TCO conjugates show low reactivity in labeling experiments. What could be the cause? A common issue is that hydrophobic TCO moieties can become masked or buried within the antibody structure after conjugation, making them inaccessible for reaction with tetrazines [1].

  • Solution: Incorporate hydrophilic Polyethyleneglycol (PEG) linkers when conjugating TCO to the antibody. This strategy can prevent hydrophobic interactions and has been shown to result in a more than 5-fold enhancement in functional TCO density on antibodies like anti-EGFR, without significantly affecting binding affinity [1].

Q2: How do I balance the need for fast reaction kinetics with sufficient stability for my in vivo application? There is often a trade-off between the reactivity and the stability of both TCOs and tetrazines [2] [3].

  • For TCOs: "Standard" TCOs (e.g., TCO-5-OH) offer a good balance and are commonly used in vivo. Highly reactive derivatives like s-TCO are significantly faster but suffer from reduced stability, which may limit their use [4] [3].
  • For Tetrazines: The most reactive tetrazines (e.g., H-Tzs, 3-phenyl-1,2,4,5-tetrazines) can be less stable in aqueous conditions. For in vivo use, diaryl tetrazines (like bispyridyl-based Tzs) often provide a favorable compromise between high-rate constants and relative stability [2] [3] [5].

Q3: What are the key properties for designing a tetrazine probe for successful in vivo pretargeted imaging? Systematic studies have identified that two parameters are strong indicators of in vivo performance [6]:

  • High Click Reactivity: A second-order rate constant for the reaction with TCO of >50,000 M⁻¹s⁻¹ (in buffered aqueous solution at 37°C) is desirable.
  • Low Lipophilicity: A calculated distribution coefficient at pH 7.4 (clogD₇.₄) of below -3 promotes better pharmacokinetics and reduces non-specific binding.

Reagent Properties & Selection Guide

The following tables summarize key reagents to help users make informed choices.

Table 1: Common TCO Dienophiles and Their Properties

TCO Variant Key Characteristics Typical Reactivity (k, M⁻¹s⁻¹) Stability & Application Notes
TCO-5-OH (major, 2e) Most frequently used; equatorial -OH group for conjugation [4]. Moderate (Baseline) Good stability; suitable for many in vivo applications with prolonged circulation times [4].
s-TCO (4) Bicyclic structure; one of the most reactive TCOs known [4]. ~10x higher than TCO-5-OH [4] Lower stability due to high ring strain; choice when rapid reaction is critical over prolonged stability [4].
d-TCO (3) Contains a polar dioxolane ring for improved water solubility [4]. Between TCO-5-OH and s-TCO [4] Reported to display high stability; beneficial for reactions in biological media [4].

Table 2: Common Tetrazine Scaffolds and Their Properties

Tetrazine Scaffold Key Characteristics Impact on Reactivity
H-Tetrazine (Monosubstituted) e.g., 3-phenyl-1,2,4,5-tetrazine [2] [5]. ~70-fold increased reactivity compared to disubstituted Tzs; favorable for in vivo use but stability can be a concern [2] [3].
Diaryl Tetrazines e.g., 3,6-Dipyridyl-1,2,4,5-tetrazine; good balance of reactivity and stability [2]. High-rate constants and relative stability make them a leading candidate for clinical translation [2] [7].
Electron-Withdrawing Groups (EWG) e.g., -COOH, pyridine, attached to the tetrazine core [2] [3]. Increases reactivity by lowering the LUMO energy of the tetrazine [2] [3].
Electron-Donating Groups (EDG) e.g., -OCH₃, -CH₃, attached to the tetrazine core [3]. Decreases reactivity compared to Tzs with EWGs [3].
Sterically Bulky Groups e.g., tert-butyl groups on the tetrazine [3]. Decreases reactivity due to steric hindrance [3].

Detailed Experimental Protocols

Here are methodologies for key optimization and assessment procedures.

Protocol 1: Enhancing Functional TCO Density on Antibodies Using PEG Linkers

This protocol addresses the issue of masked TCOs [1].

  • Introduce Azide Handles: First, decorate the antibody with azide groups using standard amine-coupling chemistry (e.g., reacting with an NHS-ester azide).
  • Conjugate PEG-TCO: Use a heterobifunctional crosslinker, DBCO-PEGₙ-TCO. The dibenzylcyclooctyne (DBCO) group reacts selectively and efficiently with the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction orthogonal to the TCO-Tz chemistry.
  • Purify and Characterize: Purify the final conjugate (Azide-Ab + DBCO-PEG-TCO → PEG-TCO-Ab) and characterize it using techniques like MALDI-TOF mass spectrometry. This method has been shown to recover >90% functional TCO reactivity compared to direct conjugation [1].

Protocol 2: Assessing In Vivo Ligation Performance via a Pretargeted Blocking Assay

This method allows for the evaluation of a tetrazine's ability to reach and react with a pretargeted TCO-modified antibody in a live animal, without the need for radiolabeling every tetrazine candidate [6].

  • Pretargeting: Administer the TCO-modified antibody (e.g., CC49-TCO) to tumor-bearing mice.
  • Unlabeled Tetrazine Challenge: After the antibody has accumulated at the target (e.g., 72 hours later), inject the unlabeled tetrazine compound from your library.
  • Radiolabeled Tz Probe: One hour later, inject a benchmark radiolabeled tetrazine (e.g., [¹¹¹In]46 or an [¹⁸F]-labeled Tz).
  • Quantify Blocking: Euthanize the animals and perform an ex vivo biodistribution. The efficiency of the unlabeled tetrazine is correlated to the reduced tumor uptake of the radiolabeled probe. A successful tetrazine will "block" the benchmark probe, showing significantly lower tumor uptake.

Workflow and Relationship Diagrams

The following diagram illustrates the logical workflow for optimizing the TCO-Tetrazine ligation based on the parameters discussed.

Start Define Application Needs P1 In Vivo or In Vitro? Start->P1 TCO Select TCO P1->TCO In Vivo P1->TCO In Vitro P2 Stability or Speed Critical? P2->TCO Stability Critical P2->TCO Speed Critical P3 Assess Lipophilicity (clogD₇.₄ < -3 target) Conj Conjugation Strategy P3->Conj P4 Measure Reaction Kinetics (k > 50,000 M⁻¹s⁻¹ target) P4->Conj P5 Use Hydrophilic PEG Linkers Eval In Vivo Evaluation P5->Eval P6 Test In Vivo Performance (e.g., Blocking Assay) TCO->P2 Tz Select Tetrazine TCO->Tz Tz->P3 Tz->P4 Conj->P5 For Antibody-TCO Conj->Eval For Small Molecules Eval->P6

References

TCO-PEG3-acid Handling and Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The core handling precautions for TCO-PEG3-acid are primarily defined by its temperature sensitivity and stability. The information below is synthesized from supplier specifications [1] [2] [3].

Precauation Category Specific Guidance & Parameters
Storage Conditions Store at -20°C or lower [2] [3]. Keep the container tightly closed in a dry and well-ventilated place, protected from light and moisture [3].
Stability & Shelf Life The TCO group has a short half-life and will naturally isomerize to the less reactive cis-cyclooctene (CCO), losing reactivity over time. Long-term storage is not recommended [1].
Shipping & Handling Typically shipped on dry ice to maintain stability during transport [2] [4]. Allow the product to warm to room temperature before opening to avoid condensation [5].
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform [2]. The PEG3 spacer enhances solubility in aqueous media [1] [2].

Experimental Workflow and Troubleshooting

For your troubleshooting guide, here are some common experimental scenarios and solutions.

FAQ: My TCO-PEG3-acid conjugation efficiency is low. What could be wrong?

This is a common issue, often related to the reagent's stability or activation steps.

  • Cause 1: Reagent Decomposition. The TCO group is prone to isomerization and degradation over time, especially if not stored properly [1].
    • Solution: Confirm your stock solution is fresh and has been stored correctly at or below -20°C. Avoid repeated freeze-thaw cycles. For quantitative needs, consider using the more stable TCO-PEG3-NHS ester to simplify the conjugation process [3].
  • Cause 2: Inefficient Acid Activation. The terminal carboxylic acid requires activators like EDC or HATU to form an amide bond with primary amines [1].
    • Solution: Ensure your activation reagents are fresh and the reaction is performed in an appropriate buffer without interfering contaminants.
FAQ: What are the key differences between TCO-PEG3 linkers?

Choosing the right linker is critical for experimental success. The table below compares common TCO-PEG3 derivatives.

Linker Type Reactive Group Targets Key Feature
TCO-PEG3-acid [1] Carboxylic Acid Primary Amines (with EDC/HATU) Requires a separate activation step before conjugation.
TCO-PEG3-NHS Ester [3] [6] NHS Ester Primary Amines (-NH2) Ready-to-use; no activation needed; faster and more efficient conjugation to proteins/antibodies.
TCO-PEG3-Maleimide [4] [5] Maleimide Thiols / Sulfhydryl Groups (-SH) Ideal for cysteine-containing peptides, antibodies, and other thiolated molecules.
FAQ: How should I plan my experiments with this reagent?

Due to its limited shelf life, planning is essential. The following workflow outlines the key steps from storage to conjugation.

Start Retrieve Vial from -20°C A Allow to warm to room temperature before opening Start->A B Prepare stock solution in anhydrous DMSO or DMF A->B C Use immediately for conjugation (e.g., with EDC/HATU) B->C E Do not return unused solution to original stock B->E Aliquot if necessary D Click Reaction with Tetrazine C->D End Proceed with analysis D->End

References

purifying TCO-PEG3-CH2CO2H conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Handling

The table below summarizes the key characteristics of TCO-PEG3-CH2CO2H, inferred from related compounds in the search results. This data is crucial for planning your conjugation and purification strategy.

Property Details & Related Compounds
Core Structure TCO (Tetrazine-reactive) + PEG3 Spacer + Carboxylic Acid
Related Compound DBCO-PEG3-TCO [1]; TCO-PEG3-SS-PEG3-TCO [2]
Solubility Soluble in organic solvents (DCM, THF, Acetonitrile, DMF, DMSO) [1] [2]. The PEG spacer enhances solubility in aqueous media [1] [3].
Storage -20°C, protect from light [1] [2].
Primary Application Bioconjugation via Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines [1] [4].

Troubleshooting Guide for Purification

Here are common issues you might encounter during the purification of TCO-PEG3-CH2CO2H conjugates and how to address them.

Problem Possible Causes Solutions & Best Practices

| Low Conjugation Yield | • Low reactivity of carboxylic acid. • Improper reaction buffer pH. • Insufficient activator agents. | • Activate the acid: Use activators like EDC or HATU to form an active ester (e.g., NHS ester) for efficient coupling with primary amines [3] [5]. • Optimize pH: Conduct the reaction in a buffer at pH 8.0-8.5 to enhance reaction efficiency while maintaining stability [5]. | | Conjugate Precipitation/Aggregation | • Hydrophobic interactions. • High concentration of organic solvent. | • Use cosolvents: Gradually add a water-miscible organic solvent (like DMSO) to the aqueous buffer to improve solubility [1]. • Add detergents: Consider mild detergents in the buffer to reduce aggregation. • Optimize concentration: Avoid excessively high reactant concentrations. | | Unreacted Linker Removal Difficulties | • Similar size between conjugate and linker. | • Employ multiple methods: Use dialysis and size-exclusion chromatography to separate the conjugate from small molecules and byproducts [5]. • Affinity purification: If your target is an antibody, use Protein A or Protein G affinity chromatography for purification [5]. | | Loss of TCO Reactivity Post-Purification | • Instability of the TCO group. | • Control temperature: Always handle and store the compound at -20°C [1] [2]. • Protect from light: The TCO group can be light-sensitive; use amber vials and minimize light exposure during procedures [1] [2]. |

Experimental Workflow Visualization

The following diagram outlines the key stages of a typical conjugation and purification process for a TCO-PEG3-CH2CO2H conjugate, integrating the troubleshooting points above.

Start Start Conjugation Step1 Activate Carboxylic Acid (Use EDC/HATU) Start->Step1 Step2 Conjugate with Target Molecule (Buffer pH 8.0-8.5) Step1->Step2 Step3 Purify Conjugate (Dialysis + SEC) Step2->Step3 Step4 Analyze Final Product (Dye/Protein Ratio, Activity) Step3->Step4 Storage Store at -20°C Protect from Light Step4->Storage

Key Considerations for Your Experiment

To ensure successful conjugation and purification, please keep the following points in mind:

  • Buffer is Critical: The conjugation buffer must be compatible with both the TCO group and the activation chemistry. Avoid buffers containing primary amines (like Tris) when performing NHS-ester couplings, as they will compete with the reaction [5]. Phosphate-buffered saline (PBS) or HEPES are generally safe choices.
  • Characterize Your Product: After purification, it's essential to characterize the conjugate. Use UV-Vis spectroscopy to determine the dye-to-protein ratio if a fluorescent label is involved, and conduct functional assays (e.g., ELISA) to confirm that the biological activity of the antibody or protein is retained [5].
  • Prioritize Stability: The TCO moiety is key to the subsequent bioorthogonal reaction. Adhering to cold storage and light-protection conditions is non-negotiable for preserving its high reactivity over time [1] [2].

I hope this technical support guide helps you successfully navigate your conjugation and purification experiments.

References

increasing TCO-PEG3-CH2CO2H reaction yield

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Reagent and Reaction

TCO-PEG3-CH2CO2H is a click chemistry reagent containing a trans-cyclooctene (TCO) group, which reacts with tetrazine (Tz) groups in an inverse electron-demand Diels-Alder (IEDDA) reaction [1]. This reaction is favored in bioorthogonal chemistry for its fast kinetics and suitability for physiological conditions [2].

  • Reagent Structure: The molecule features a TCO "head" for IEDDA click chemistry with tetrazines, a triethylene glycol (PEG3) spacer that improves water solubility and reduces aggregation, and a carboxylic acid (CH2CO2H) "tail" that can be conjugated to primary amine groups to form stable amide bonds [1].

FAQs and Troubleshooting Guide

Here are answers to common questions and strategies for optimizing your reaction yield.

FAQ 1: What are the most critical factors to check for low yield?

The stability of the TCO group and the tetrazine partner is paramount. TCO is a strained alkene and can isomerize to the less reactive cis-cyclooctene form or decompose if stored improperly or for too long [2]. Similarly, tetrazines can degrade, especially in aqueous solutions.

FAQ 2: How can I optimize my reaction conditions?

The IEDDA reaction is highly dependent on specific conditions. You should systematically optimize the following parameters:

  • pH: The reaction proceeds efficiently at physiological pH (7.0-8.0) [3].
  • Temperature: While the reaction is fast at room temperature, slightly elevated temperatures (e.g., 25-37°C) can improve yield, but higher temperatures might compromise the stability of your biomolecules or the TCO reagent itself [2].
  • Reaction Time: The TCO-Tz reaction is typically very fast, often completing within minutes [3]. Extending time beyond what is necessary (e.g., >2 hours) may not improve yield and could increase side reactions.
  • Molar Ratio: A slight molar excess (e.g., 1.2 - 2.0 equivalents) of TCO-PEG3-CH2CO2H relative to the tetrazine component is commonly used to drive the reaction to completion.

FAQ 3: What analytical methods can I use to diagnose problems?

Employ orthogonal techniques to confirm successful conjugation and quantify yield.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To observe the mass shift corresponding to the conjugated product.
  • HPLC: To monitor the consumption of starting materials and the formation of the product.
  • NMR Spectroscopy: To verify the structure of the final conjugate and check for impurities.

Experimental Optimization Protocol

The following workflow provides a systematic, step-by-step approach to diagnosing and solving yield issues. You can use this as a standard operating procedure in your lab.

G Start Start: Low Reaction Yield Step1 1. Verify Reagent Quality (Check COA, run analytical control reaction if possible) Start->Step1 Step2 2. Optimize Reaction Parameters (Systematically test pH, temperature, molar ratios) Step1->Step2 Step3 3. Confirm Conjugation Success (Use LC-MS, HPLC, or NMR to verify product formation) Step2->Step3 Step4 4. Purify and Quantify (Purify product and calculate yield to assess improvement) Step3->Step4 Success Success: Acceptable Yield Achieved Step4->Success Troubleshoot Yield Still Low: Re-evaluate purification strategy and consider reagent degradation during reaction. Step4->Troubleshoot  No Troubleshoot->Step1 Re-investigate

To implement the optimization in Step 2, you can use the following factorial design approach. The table below outlines key variables and suggested ranges for testing.

Table: Key Variables for Reaction Optimization

Variable Suggested Range for Optimization Rationale & Considerations
pH 7.0 - 8.5 Mimics physiological conditions; outside this range, protein/Biomolecule stability or reaction kinetics may suffer [3].
Temperature 25°C - 37°C Balances fast reaction kinetics with the stability of the TCO group and biological components [2].
Molar Ratio (TCO:Tz) 1:1 to 3:1 A slight excess of TCO-PEG3-CH2CO2H is often used to drive the reaction to completion. The optimal ratio depends on the value of your tetrazine-modified molecule.
Reaction Time 5 min - 2 hours The IEDDA reaction is very fast, but complex systems (e.g., with biomolecules) may require longer for full conversion. Monitor over time [3].
Solvent/ Buffer Phosphate Buffered Saline (PBS), HEPES, Water Ensure the buffer is compatible and does not contain nucleophiles that might react with the NHS ester if you are using an activated form of your reagent. The PEG spacer enhances solubility in aqueous media [1].

Key Principles for High Yield

  • Reagent Handling: Always store TCO-PEG3-CH2CO2H at -20°C or below as recommended by suppliers [4] [1]. Minimize exposure to light, moisture, and repeated freeze-thaw cycles. Prepare stock solutions fresh or store them for short periods at -80°C in anhydrous DMSO.
  • Reaction Speed: The TCO-Tz IEDDA reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants that can be very high [2]. If your reaction is slow, it is a strong indicator of reagent degradation.
  • Analytical Controls: Always run a control reaction with your tetrazine-modified molecule and a known, fresh TCO reagent (or vice versa) to confirm the activity of your core components.

References

TCO PEG Linker Stability: FAQ & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the primary causes of TCO PEG linker degradation or reactivity loss? Research identifies three main mechanisms that can compromise TCO functionality [1]:

  • Hydrophobic Masking: The hydrophobic TCO group can bury itself within hydrophobic pockets on the antibody surface or within the protein's core structure, making it inaccessible for reaction with tetrazine.
  • Trans-to-Cis Isomerization: The reactive trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) form. This can be catalyzed by free thiols, transition metals in serum, or copper ions [1] [2].
  • Steric Hindrance: While less common than other factors, the bulky cycloaddition reaction with tetrazine can be physically blocked by the protein surface if the TCO is attached with an insufficiently long spacer [1].

How can I prevent TCO from being masked by hydrophobic interactions? Introducing a hydrophilic PEG linker between the TCO and the biomolecule is the most effective solution. The PEG chain improves aqueous solubility and acts as a physical spacer, preventing the TCO from interacting with hydrophobic protein domains [1]. Using a dual bioorthogonal approach (e.g., installing azides on the antibody followed by coupling to DBCO-PEG-TCO) can further enhance the functional TCO density by providing a more controlled and hydrophilic conjugation [1].

Does the length of the PEG linker affect TCO reactivity? Yes, the PEG length is critical. Shorter PEG chains may not provide sufficient spacing to prevent hydrophobic masking or steric hindrance. Conversely, very long PEG linkers might lead to decreased reactivity in some contexts, potentially due to chain entanglement or altered pharmacokinetics [2]. Optimization is required for each specific application.

Are TCO-PEG conjugates stable in serum? Stability in serum can be a challenge. Serum proteins contain transition metals that can catalyze the trans-to-cis isomerization of TCO [1]. Furthermore, the presence of esterases may hydrolyze certain labile esters used in linker construction. Stability should be empirically tested for each new conjugate.

Troubleshooting Guide: TCO Reactivity Loss

The following table outlines common problems, their underlying causes, and recommended solutions.

Problem Phenotype Potential Root Cause Recommended Mitigation Strategies
Low functional TCO density after conjugation (measured by tetrazine assay) Hydrophobic masking of TCO by the protein scaffold [1]. Incorporate a hydrophilic PEG linker (e.g., PEG12) during TCO conjugation [1] [2]. Use a bioorthogonal approach (e.g., Azide-DBCO) for site-specific labeling [1].
Loss of reactivity over time, especially in serum Trans-to-cis isomerization catalyzed by serum components (e.g., proteins, thiols, metals) [1] [2]. Avoid contact with catalysts like copper. Use chelating agents in storage buffers if compatible. Consider formulating conjugates in metal-free buffers and freezing aliquots to slow isomerization.
Reduced antibody binding affinity after heavy TCO modification Steric hindrance of the antigen-binding site by TCO moieties or linkers [2]. Optimize the TCO-to-antibody ratio to avoid over-modification. Use longer PEG linkers (e.g., PEG12 over PEG4) to project the TCO further from the protein surface [2].
Poor reaction kinetics with tetrazine probes Inaccessible TCO due to steric hindrance or suboptimal linker length [1]. Switch to a longer or more rigid linker. Ensure the tetrazine probe is not overly bulky itself. Test reactivity in a co-solvent like DMSO (if compatible with biomolecule stability) [1].

Experimental Protocols for Analysis

Protocol 1: Quantifying Functional TCO Density

This protocol measures the percentage of conjugated TCO groups that are reactive toward tetrazine, which is crucial for assessing conjugation efficiency [1].

  • Prepare the TCO-Biomolecule Conjugate: Synthesize your TCO-modified antibody or protein using standard amine-coupling or bioorthogonal methods.
  • React with Tetrazine-Fluorophore: Incubate a known concentration of the TCO-conjugate with a 5-10 molar excess of a tetrazine-modified fluorophore (e.g., Tetrazine-Oregon Green 488) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. Protect from light [1].
  • Purify: Remove excess, unreacted tetrazine-fluorophore using a centrifugal desalting column or dialysis.
  • Measure Absorbance/Fluorescence: Use UV-Vis spectroscopy or a fluorometer to determine the concentration of the conjugated fluorophore.
  • Calculate Functional Density:
    • The concentration of the fluorophore equals the concentration of reactive TCO sites.
    • Functional TCO Density = (Moles of conjugated fluorophore / Moles of TCO-conjugate) × 100%
Protocol 2: Monitoring Trans-to-Cis Isomerization by HPLC

This method tracks the conversion of reactive TCO to unreactive CCO over time [2].

  • Sample Preparation: Dilute the TCO-PEG conjugate to a working concentration. For stability studies, incubate aliquots in relevant conditions (e.g., PBS, serum, 37°C) and collect samples at various time points (0, 2, 6, 24 hours).
  • HPLC Analysis: Inject samples onto a reversed-phase C18 HPLC column.
  • Chromatographic Conditions:
    • Mobile Phase A: Water (0.1% Trifluoroacetic Acid, TFA)
    • Mobile Phase B: Acetonitrile (0.1% TFA)
    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
    • Flow Rate: 1.0 mL/min
    • Detection: UV absorbance at 220-260 nm.
  • Data Interpretation: The trans and cis isomers will typically elute at different retention times. The cis isomer is generally more hydrophobic and will elute later than the trans isomer. Monitor the decrease in the trans-TCO peak area and the corresponding increase in the cis-CCO peak area over time.

Proactive Solution: Using PEG Linkers to Enhance TCO Performance

The core strategy to combat TCO degradation is rational linker design. The diagram below illustrates the problem and the proven solution of using PEG linkers.

Problem Problem: TCO Inactivation Cause1 Hydrophobic Masking Problem->Cause1 Cause2 Trans-Cis Isomerization Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Result Low Functional TCO Cause1->Result Cause2->Result Cause3->Result Solution Solution: PEG Linkers Effect1 Hydrophilic Spacer Solution->Effect1 Effect2 Shielding from Protein Solution->Effect2 Effect3 Reduced Isomerization Solution->Effect3 Outcome High Reactive TCO Density Effect1->Outcome Effect2->Outcome Effect3->Outcome

Guidelines for PEG Linker Selection
  • Start with PEG12: For initial experiments, a PEG12 linker (or PEG~2000 Da) often provides an optimal balance of solubility, steric prevention, and preserved bioactivity [2].
  • Consider Shorter PEGs for Compact Labeling: For applications like probe labeling where minimal footprint is critical, shorter chains like PEG3 or PEG4 can be used, but you must empirically verify that reactivity is maintained [3] [4].
  • Use a Dual Bioorthogonal Strategy: For the highest functional TCO density, first conjugate azide groups to your biomolecule, then use a heterobifunctional crosslinker like DBCO-PEG-TCO. This method ensures the TCO is presented via a hydrophilic PEG spacer from the outset, preventing masking during the conjugation process [1].

References

Bioconjugation Efficiency Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common symptoms, their underlying causes, and recommended solutions to improve bioconjugation efficiency.

Symptom Potential Issue Troubleshooting Recommendations
Little or No Signal Low antibody concentration [1] Use antibody at > 0.5 mg/mL. Concentrate dilute antibodies using clean-up kits [1].
Little or No Signal Impure antibody or incompatible buffer [1] Use antibody >95% pure. Purify to remove interfering impurities (e.g., from ascites fluid). Perform buffer exchange to remove amine-containing additives (Tris, glycine) or stabilizers like BSA [1].
Low Reaction Yields Suboptimal reaction conditions [2] Tailor reaction time, solvent, temperature. Use alternative purification techniques post-conjugation [2].
Lack of Site-Specificity Non-specific reactions across common amino acids [2] Use a catalyst to promote site-specificity. Incorporate an unnatural amino acid via genetic manipulation for precise attachment [2].
Instability of Conjugate Conjugate degradation during storage or handling [2] Cool the conjugate (do not freeze). For storage at working concentrations, use specific stabilizer/diluents (e.g., 50% glycerol or commercial stabilizers) [2] [1].
Degradation of Enzyme Activity Harsh reaction conditions damaging the enzyme [2] Use an enzyme stabilizer. Change reaction pH, solvent, or conjugation strategy. Experiment with alternative linkers [2].

Frequently Asked Questions (FAQs)

Q1: How can I achieve site-specific conjugation for my protein? A key challenge is the lack of site-specificity, which can be addressed by moving beyond native amino acid reactivity. Strategies include:

  • Employing a catalyst to drive site-specific reactions [2].
  • Incorporating an unnatural amino acid bearing a unique functional group during protein synthesis. This provides a specific handle for conjugation that is not present in the natural protein structure [2].

Q2: My antibody is in a storage buffer containing Tris and BSA. Can I conjugate it directly? No. Common antibody buffer components like Tris, glycine, BSA, and sodium azide are major inhibitors of conjugation reactions. Tris and glycine contain primary amines that compete with the antibody for the conjugation label. BSA is a protein impurity that does the same. A necessary step is to purify the antibody and perform a buffer exchange into a compatible, amine-free buffer before starting the conjugation [1].

Q3: What are the key considerations for designing a bioconjugation experiment from the start? Any functional bioconjugation strategy should meet several key criteria to ensure success [2]:

  • Reaction Conditions: Must proceed in an aqueous solution under mild, controllable conditions to preserve biomolecule function.
  • Efficiency & Specificity: Should be stoichiometrically efficient with fast kinetics and avoid side reactions with endogenous functional groups.
  • Biomolecule Integrity: Must not require disruptive agents like strong oxidants, reductants, or metals.
  • Analyzability: The process of linker incorporation and conjugate formation should be easy to quantitate via simple, non-destructive methods.

Experimental Workflow for Diagnosis & Optimization

To help you visualize the systematic process of diagnosing and resolving low efficiency, here is a workflow diagram.

Start Low Bioconjugation Efficiency Step1 Verify Biomolecule Quality & Purity Start->Step1 Step2 Check Buffer Composition for Interfering Substances Step1->Step2 Step3 Optimize Core Reaction Conditions Step2->Step3 Step4 Evaluate Site-Specific Strategies Step3->Step4 Step5 Assess Conjugate Stability & Storage Conditions Step4->Step5

Strategic Approach to Bioconjugation

For a more holistic view of planning a successful experiment that avoids common pitfalls, consider the following strategic pathway.

Strat1 Define Conjugate Application Strat2 Select Compatible Biomolecule & Partner Strat1->Strat2 Guides selection Strat3 Choose Conjugation Chemistry & Linker Strat2->Strat3 Defines functional groups Strat4 Establish Analytic Methods for Validation Strat3->Strat4 Confirms success Strat5 Plan for Conjugate Stability & Storage Strat4->Strat5 Ensures longevity

References

TCO-PEG3-acid vs. TCO-PEG4-acid: A Direct Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative and qualitative differences between these two PEG linkers.

Feature TCO-PEG3-acid TCO-PEG4-acid
Full Molecular Weight Information missing 417.49 g/mol [1] [2]
Molecular Formula Information missing C₂₀H₃₅NO₈ [1] [2] [3]
PEG Spacer Length 3 EGU (PEG3) [4] 4 EGU (PEG4) [1] [2] [3]
Key Functional Groups trans-Cyclooctene (TCO), Carboxylic Acid [4] trans-Cyclooctene (TCO), Carboxylic Acid [1] [2] [3]
Primary Reactions IEDDA with Tetrazine; Amide Coupling [4] IEDDA with Tetrazine; Amide Coupling [1] [2] [3]
Reported Purity Information missing >95% [1] [3]
Storage Consideration Limited shelf life; isomerizes to unreactive cis-form [4] Information missing

Experimental Protocols and Application Workflows

While direct performance data is unavailable, the fundamental experimental workflows for using these linkers are well-established in bioconjugation. The following diagrams illustrate the core principles and a typical labeling workflow.

1. Core Chemistry of TCO-PEGn-acid Linkers

This diagram illustrates the two key chemical reactions that TCO-PEG3/4-acid linkers undergo, enabling their use in building complex molecules.

TCO TCO-PEGn-acid R1 Tetrazine-modified Molecule TCO->R1  IEDDA Click Reaction  (Bioorthogonal) R2 Amine-containing Molecule TCO->R2  Amide Coupling  (EDC, HATU) P1 Biotinylated Probe Imaging Agent PROTAC R1->P1 P2 Conjugated Biomolecule R2->P2

2. Workflow for Radiolabeling Application

A practical application of this chemistry is in radiolabeling biomolecules for imaging, as demonstrated in a study labeling single-domain antibodies. The workflow below, adapted from the literature, shows how the TCO group is first attached to the targeting molecule, followed by a rapid click reaction with a radiolabeled tetrazine [5].

Step1 Step 1: Conjugation TCO-PEGn-NHS ester reacts with lysines on the antibody Step2 Step 2: Purification Remove excess TCO reagent Step1->Step2 Step3 Step 3: Radiolabeling via IEDDA Mix with 18F-labeled Tetrazine (Fast, catalyst-free) Step2->Step3 Step4 Step 4: Final Product Radiolabeled Antibody for PET Imaging Step3->Step4

Key Selection Considerations

When deciding between TCO-PEG3-acid and TCO-PEG4-acid, consider these factors derived from the available information and general principles of PEG linkers:

  • Spacer Length and Steric Hindrance: The primary difference is the length of the PEG spacer. TCO-PEG4-acid provides a slightly longer chain, which may be beneficial for reducing steric hindrance during the click reaction, especially when conjugating large biomolecules or accessing sterically shielded sites [3].
  • Solubility: Both linkers benefit from PEG spacers that enhance hydrophilicity. The longer PEG chain in TCO-PEG4-acid could theoretically offer marginally better aqueous solubility, which is critical for bioconjugation in physiological buffers [1] [3].
  • Reaction Kinetics: The core TCO-tetrazine IEDDA reaction is extremely fast for both linkers. There is no evidence to suggest a significant difference in the intrinsic reaction rate between PEG3 and PEG4 versions, as the TCO group is the key reactive moiety [6] [7] [8].
  • Stability: Be aware that the TCO group itself has a limited shelf life, as it can isomerize over time into the unreactive cis-cyclooctene (CCO), losing its reactivity with tetrazines. This is a critical consideration for storage and planning [4].

How to Proceed with Experimental Comparison

For a rigorous comparison guide, you would need to generate experimental data. Here are some suggested protocols:

  • Conjugation Efficiency Assay: Compare the yield and rate of amide bond formation with a standard amine (e.g., glycine) using activators like EDC or HATU [1] [4].
  • IEDDA Kinetics Measurement: Use a stopped-flow spectrometer to measure the second-order rate constant (k) for the reaction of each linker with a standardized tetrazine solution in a relevant buffer [8].
  • Functional Performance Test: Incorporate each linker into a model system, such as a fluorescent probe for cell surface labeling, and quantitatively compare the signal-to-noise ratio and efficiency [5].

References

comparing TCO PEG linkers with different lengths

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for PEG Linker Selection

The performance of a PEG linker is influenced by several interconnected factors. The following table summarizes the key considerations based on the retrieved documents.

Feature Consideration & Impact on Performance
Molecular Weight (Length) Influences solubility, hydrodynamic radius, steric hindrance, circulation time, and biodistribution. Shorter chains (e.g., PEG2-PEG12) are for compact labeling; longer chains (PEG2000+) improve solubility and reduce immunogenicity [1].
Flexibility The flexible structure of PEG improves the likelihood that connected molecules can find their binding partners, which is crucial for the efficacy of chimeric molecules [2].
Architecture (Linear vs. Branched) Linear: Simpler, more predictable, lower cost, less steric hindrance. Branched: Better shielding, longer circulation half-life, higher payload capacity [1].
Conjugation Chemistry The reactive end group (e.g., TCO, azide, DBCO) must be chosen for selectivity, efficiency, and stability of the final bond under physiological conditions [1].

Proposed Experimental Framework for Comparison

Since a standardized protocol for comparing TCO PEG linkers was not available, the workflow below outlines a logical approach based on established principles for evaluating linker performance. You can adapt this framework to design your own comparative study.

Define Application Context Define Application Context Select TCO PEG Linkers Select TCO PEG Linkers Define Application Context->Select TCO PEG Linkers Conjugate to Model System Conjugate to Model System Select TCO PEG Linkers->Conjugate to Model System In Vitro Characterization In Vitro Characterization Conjugate to Model System->In Vitro Characterization In Vivo Evaluation (if applicable) In Vivo Evaluation (if applicable) In Vitro Characterization->In Vivo Evaluation (if applicable) A Physicochemical Analysis (Solubility, Log D, Stability) In Vitro Characterization->A B Binding/Affinity Assays (SPR, ELISA) In Vitro Characterization->B C Functional Cellular Assays (Uptake, Efficacy, Toxicity) In Vitro Characterization->C Data Analysis & Selection Data Analysis & Selection In Vivo Evaluation (if applicable)->Data Analysis & Selection

Title: Experimental Workflow for Linker Comparison

Here are detailed methodologies for the key stages in the workflow:

  • Step 1: Define Application Context – The optimal linker is entirely dependent on its intended use. Clearly define your system, for example: "Evaluating TCO-PEG(_n)-Tetrazine linkers for conjugating a hydrophobic drug to a monoclonal antibody for targeted cancer therapy."
  • Step 2: In Vitro Characterization Protocols – This phase assesses the fundamental properties of the linkers.
    • Physicochemical Analysis: Measure aqueous solubility of the final conjugate. Determine the partition coefficient (Log D) to understand hydrophilicity/lipophilicity. Perform stability studies in buffers at physiological pH (7.4) and in human plasma to assess susceptibility to enzymatic degradation [1].
    • Binding/Affinity Assays: Use Surface Plasmon Resonance (SPR) to quantify the kinetics (association rate (k_\text{on}), dissociation rate (k_\text{off})) and binding affinity ((K_D)) of the conjugate to its target. Compare how linker length influences the efficiency of the click conjugation reaction between TCO and tetrazine.
    • Functional Cellular Assays: Test conjugates in relevant cell lines. Measure cellular uptake (e.g., via flow cytometry or confocal microscopy if a fluorescent tag is used), and evaluate a key functional endpoint (e.g., target protein degradation efficiency for a PROTAC [2] or cytotoxic activity for an antibody-drug conjugate). Include assays for cell viability to rule out linker-dependent toxicity.
  • Step 3: In Vivo Evaluation (If Applicable) – For lead candidates, proceed to animal studies. Pharmacokinetic (PK) studies in rodents are crucial: administer the conjugate intravenously and collect serial blood samples to measure serum concentration over time. Key parameters include circulation half-life ((t_{1/2})), Area Under the Curve (AUC), and clearance (CL). Longer PEG chains generally extend half-life [1]. Subsequently, a pharmacodynamic (PD) study can evaluate the desired biological effect in a disease model, and biodistribution studies can track where the conjugate localizes in the body.

Key Selection Criteria Summary Table

Based on the general principles, the table below outlines what to generally expect from different TCO PEG linker lengths, which can serve as a hypothesis for your experiments.

Linker Length (PEGn) Expected Key Characteristics Best Suited For
Short (n ≤ 12) Compact structure, minimal steric shield, potentially faster clearance. Applications requiring minimal disruption of biomolecular interaction, short-distance conjugation, and cell-permeable constructs like PROTACs [2] [1].
Medium (12 < n < 45) Balanced properties: good solubility enhancement, moderate half-life extension, manageable steric effects. A versatile choice for many ADC and bioconjugation applications where a balance between size and performance is needed.
Long (n ≥ 45) Maximum solubility, significant steric shielding, longest circulation half-life, potential for reduced immunogenicity. Improving the pharmacokinetics of proteins and peptides, or enhancing the solubility of highly hydrophobic compounds [1].

References

TCO-PEG3-CH2CO2H reaction kinetics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Key Reaction Kinetics Data

The table below summarizes the key quantitative findings on the reaction kinetics of TCO-PEG3-CH2CO2H and related systems from the search results [1]:

TCO System / Condition Observed Reaction Kinetics Notes / Context
TCO-PEG3-CH2CO2H (Small Molecule) Baseline reaction rate. Standard, unencapsulated small molecule reagent [1].
TCO-functionalized PeptoBrushes (30% TCO loading) 77-fold faster than small molecule TCO. Hydrophobic patches within the polymer attract lipophilic tetrazines, concentrating reactants [1].
Lipophilic Tetrazines Faster reaction rates. Enhanced kinetics when reacting with TCOs in hydrophobic polymer cores [1].

Experimental Protocol for Kinetics Analysis

To analyze the reaction kinetics of TCO-PEG3-CH2CO2H with tetrazines, you can adapt the methodology from the research on PeptoBrushes [1]. The workflow involves preparing the reactants, initiating the reaction, and monitoring the tetrazine signal over time.

kinetics_workflow Start Prepare TCO-PEG3-CH2CO2H and Tetrazine solutions Reaction Mix solutions and initiate reaction Start->Reaction Monitor Monitor reaction via UV-Vis or Fluorescence Reaction->Monitor Data Collect and analyze data Monitor->Data Calculate Calculate pseudo-first-order rate constant (k_obs) Data->Calculate

Here are the detailed steps for the experiment:

  • Solution Preparation: Prepare separate solutions of the TCO-PEG3-CH2CO2H and a tetrazine (Tz) derivative in a suitable buffer (e.g., phosphate-buffered saline, PBS). The tetrazine concentration should be in significant excess (e.g., 10-20 fold) over the TCO concentration to maintain pseudo-first-order kinetics [1].
  • Reaction Initiation: Mix the two solutions to start the reaction.
  • Reaction Monitoring: The reaction progress is tracked by monitoring the decrease in the characteristic UV-Vis absorption or fluorescence signal of the tetrazine group over time. Data points should be collected at frequent intervals, especially in the initial phase of the reaction [1].
  • Data Analysis: The observed rate constant ((k_{obs})) is determined by fitting the time-dependent decay of the tetrazine signal to a pseudo-first-order kinetic model. The second-order rate constant ((k_2)) is then calculated by dividing (k_{obs}) by the concentration of the TCO reagent [1].

Application and Strategic Considerations

The dramatic enhancement of reaction rates within polymer systems highlights critical strategic considerations for your research:

  • Context-Dependent Performance: The reaction speed of TCO-PEG3-CH2CO2H is not an absolute value. It can be vastly improved by engineering the local chemical environment. As demonstrated, incorporating TCO moieties into a structured polymer like PeptoBrushes creates hydrophobic patches that pre-concentrate lipophilic tetrazines, leading to a 77-fold kinetic enhancement [1].
  • Utility in Pretargeting: The primary application for fast bioorthogonal reactions like the TCO-Tz ligation is in pretargeted strategies in nuclear imaging and therapy. In this approach, a slow-accumulating TCO-functionalized targeting agent (like a polymer or antibody) is administered first. After it has localized at the tumor site, a fast-clearing, radiolabeled tetrazine probe is injected. The rapid click reaction occurs selectively at the target site, enabling high-contrast imaging with lower radiation doses to healthy tissues [1].

Guidance for Further Research

  • Consult Primary Literature: Search for papers on the "tetrazine ligation" or "inverse electron-demand Diels-Alder (IEDDA) reaction kinetics" in databases like PubMed or SciFinder for specific rate constants of various TCO and tetrazine pairs.
  • Contact Suppliers: Inquire directly with chemical vendors (such as AxisPharm, BroadPharm, or Click Chemistry Tools) for technical data sheets or unpublished kinetics data they may have on TCO-PEG3-CH2CO2H [2] [3] [4].
  • Consider Stability: Be aware that the reactive TCO group can naturally isomerize over time to the less reactive cis-cyclooctene (CCO), which loses its fast reaction capability with tetrazines. This is an important factor for storage and experimental planning [3].

References

TCO-PEG3-CH2CO2H biocompatibility assessment

Author: Smolecule Technical Support Team. Date: February 2026

Biocompatibility Assessment Framework

Biocompatibility for a reagent like TCO-PEG3-CH2CO2H is multi-faceted. The table below summarizes the key aspects to investigate, drawing on general principles of TCO-PEG linkers and related bioorthogonal systems [1] [2] [3].

Assessment Aspect Key Parameters & Methods Relevant Findings from Related Compounds
In Vitro Cytotoxicity Cell viability assays (e.g., MTT assay); testing on various cell lines (e.g., HeLa, A549) [4]. Tetrazine-modified sugars (e.g., Ac4ManNTz) tolerated at concentrations >100 μmol/L [4].
Reaction Kinetics & Specificity Second-order rate constant (k) measurement for iEDDA reaction with tetrazines [3]. TCO-Tz ligation is extremely fast, selective, and works in complex aqueous environments [1] [2] [3].
In Vivo Pharmacokinetics PET imaging; measuring tumor accumulation and target-to-background ratios in mouse models [5]. Tz scaffolds with net neutral charge showed better in vivo performance than anionic counterparts [5].
Structural & Solubility Properties Solubility in various solvents (DCM, DMF, DMSO) and aqueous buffers; analysis of PEG spacer influence [1] [6]. PEG spacers enhance solubility, reduce aggregation, and minimize steric hindrance [2].

Experimental Protocols for Assessment

Here are detailed methodologies from recent publications that you can adapt to evaluate TCO-PEG3-CH2CO2H.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is used to evaluate the impact of chemical reagents on cell viability [4].

  • Cell Lines: Use representative cell lines, such as HeLa (cervical cancer) and A549 (lung carcinoma).
  • Procedure:
    • Plate cells in 96-well plates and culture overnight.
    • Treat cells with a concentration gradient of TCO-PEG3-CH2CO2H (e.g., from 10 μmol/L to 100 μmol/L).
    • Incubate for a set period (e.g., 24-48 hours).
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) using a plate reader.
  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Protocol for In Vivo Pretargeted Imaging

This protocol, adapted from a 2025 study, assesses performance in a live animal model [5].

  • Animal Model: Mice with xenograft tumors (e.g., LS174T cells).
  • Pretargeting Agent: Administer a TCO-tagged antibody (e.g., TCO–CC49) intravenously and allow several days for accumulation.
  • Imaging Probe: Synthesize the radiolabeled imaging agent (e.g., a fluorine-18-labeled tetrazine, [18F]Tz).
  • Imaging Workflow:
    • Inject the [18F]Tz probe intravenously.
    • Perform Positron Emission Tomography (PET) scans at specific time points post-injection.
    • Quantify uptake in tumors and key background tissues (e.g., muscle, liver) to calculate tumor-to-background ratios.
  • Key Evaluation: Compare the efficiency of different probes based on their ability to achieve high contrast in the target tissue.

The logical flow of this pretargeted imaging strategy can be summarized as follows:

G A Step 1: Inject TCO-tagged Antibody B Antibody accumulates in tumor over days A->B C Step 2: Inject 18F-labeled Tetrazine Probe B->C D Bioorthogonal click reaction occurs in vivo C->D E PET Imaging D->E F Quantify target-to-background ratios E->F

Key Considerations for Your Comparison Guide

When comparing TCO-PEG3-CH2CO2H to alternatives, focus on these parameters derived from the search results:

  • Linker Charge: Recent evidence suggests that neutral tetrazine scaffolds (net charge of 0) can outperform anionic ones (net charge of -1) in vivo, likely due to more favorable pharmacokinetics [5]. Assess the charge profile of your molecule and its analogs.
  • Spacer Properties: The PEG spacer is crucial for improving water solubility, reducing nonspecific interactions, and minimizing steric hindrance during conjugation [2] [3]. Compare the length and type of spacers in different TCO linkers.
  • Reaction Kinetics: The speed of the iEDDA reaction is a critical performance metric [3]. While direct rate constants for specific molecules may not be in the public domain, the structure-activity principle holds that less sterically hindered TCOs generally react faster.

References

evaluating TCO PEG linker efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance Data

The table below summarizes key experimental findings from published research on how PEG linker length influences the efficiency of TCO-functionalized conjugates.

PEG Linker Length (PEGn) Key Experimental Findings Reported Outcome / Consequence Citation
PEG0 (no linker) In vivo: Highest fluorescent signal in tumor models. Two times higher in vivo signal vs. PEG4/PEG12; selected as best candidate for pretargeted radioimmunotherapy (PRIT). [1]
PEG4 In vitro: Maximum immunofluorescence signal at 10 equivalents of TCO. In vivo: Lower fluorescent signal in tumors. Optimal TCO accessibility and antigen recognition in vitro; moderate in vivo performance. [1]
PEG7 / PEG11 SPR Study: Used to modulate pharmacokinetics. Shorter organ residence times and increased renal clearance; identified lead candidates for clinical translation. [2]
PEG12 In vitro: High TCO grafting efficiency. In vivo: Lower fluorescent signal in tumors. Facilitates more TCO attachments per antibody in vitro; suboptimal in vivo performance for pretargeting. [1]

Experimental Protocols for Evaluation

The data in the comparison table were generated using standardized experimental methods that you can adapt for your own evaluations.

In Vitro Grafting and Staining Protocol

This protocol assesses how effectively the antibody is modified with TCO and its subsequent binding capability [1].

  • mAb-TCO Conjugation: Incubate the monoclonal antibody (e.g., Ts29.2 or 35A7) with varying equivalents (e.g., 0 to 30) of NHS-ester derivatives of TCO attached to different PEG linkers (PEG0, PEG4, PEG12).
  • Purification: Purify the conjugated mAbs (mAbs-TCO) using size exclusion chromatography.
  • Grafting Analysis: Determine the average number of TCO groups grafted per antibody using MALDI-TOF Mass Spectrometry.
  • Cell Staining:
    • Incubate antigen-positive cells (e.g., HT29 or A431-CEA-Luc) with the conjugated mAbs.
    • Subsequently, incubate with a fluorescently labeled tetrazine (TZ) probe.
  • Analysis: Quantify the membrane fluorescence intensity using fluorescence microscopy and image analysis software to determine the efficiency of the TCO-Tz reaction and antigen recognition.
In Vivo Pretargeting Workflow

This protocol evaluates the overall efficiency of the pretargeting system in live animal models [1].

  • Administration of mAb-TCO: First, administer the TCO-functionalized antibody (e.g., Ts29.2-1–3 or 35A7-1–3) into tumor-bearing mice.
  • Clearance Period: Allow time for the antibody to accumulate at the tumor site and clear from circulation and non-target tissues.
  • Administration of TZ Probe: Inject a fluorescently or radiolabeled tetrazine probe.
  • Imaging and Analysis: After a set time, image the mice (e.g., with fluorescence imaging). Analyze the signal intensity in tumors and key organs to evaluate targeting specificity and background clearance.

The logical flow of this evaluation, from conjugation to in vivo assessment, can be visualized as follows:

Start Start Evaluation Conjugation Conjugate mAb with TCO-PEG Linker Start->Conjugation InVitro In Vitro Analysis Conjugation->InVitro Grafting MALDI-TOF MS: TCO Grafting Efficiency InVitro->Grafting Staining Cell Staining & Fluorescence Assay InVitro->Staining InVivo In Vivo Pretargeting AdminAb 1. Administer mAb-TCO InVivo->AdminAb DataAnalysis Data Analysis & Candidate Selection Grafting->InVivo Informs conjugate selection Staining->InVivo Confirms in vitro function AdminTz 2. Administer Tz Probe AdminAb->AdminTz Imaging 3. Imaging & Biodistribution AdminTz->Imaging Imaging->DataAnalysis

Key Selection Insights

  • For Optimal In Vivo Pretargeting: Favor shorter or no PEG linkers. Research indicates that while PEGylation increases TCO grafting, PEG0 (no linker) provided the strongest in vivo tumor signal in pretargeting studies, making it the preferred candidate for some applications [1].
  • For Improved Solubility and Grafting: Use longer PEG linkers (PEG12). If your primary challenge is poor solubility of the conjugate or achieving a high density of TCO groups on the antibody, longer PEG chains are beneficial [1].
  • To Tune Blood Clearance: Incorporate PEG7/PEG11 linkers. These medium-length linkers can be used to accelerate clearance from the blood and non-target organs, which is crucial for achieving high tumor-to-background ratios in imaging and therapy [2].

References

TCO-PEG3-CH2CO2H vs conventional crosslinkers

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Comparison

The table below summarizes the core distinctions between TCO-PEG3-CH2CO2H and conventional crosslinkers.

Feature TCO-PEG3-CH2CO2H (Click Chemistry) Conventional Crosslinkers (e.g., NHS, Imidoesters)
Reaction Type Bioorthogonal (inverse electron demand Diels-Alder) [1] [2] Nucleophilic substitution (e.g., with primary amines) [3]
Primary Target Groups Tetrazines (via TCO moiety) [1] Amines (-NH₂), Sulfhydryls (-SH), Carboxyls (-COOH) [3]
Specificity & Speed High specificity, very fast reaction kinetics with tetrazines [1] [2] Broader reactivity, slower reaction kinetics [3]
Key Advantage Minimal interference with biological processes; allows for sequential, controlled conjugation [1] Well-established, efficient for creating stable covalent bonds between biomolecules [3]
Spacer Arm Includes a hydrophilic PEG3 spacer that enhances solubility [1] Spacer length varies by product (e.g., DSS: 11.4 Å, BS(PEG)₉: 35.8 Å) [3]
Common Applications Construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) [2] Protein-protein conjugation, antibody labeling, immobilization, polymer formation [3]

Experimental Considerations

For researchers planning experiments, the workflow and activation methods for these crosslinkers differ significantly.

  • TCO-PEG3-CH2CO2H Workflow: This reagent enables a two-step, controlled conjugation process.

    • Initial Activation and Coupling: The carboxylic acid (-CO₂H) group of TCO-PEG3-CH2CO2H must first be activated to form a stable amide bond with a primary amine on your target molecule (e.g., an antibody or protein). This is typically done using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide) or similar compounds [1] [4] [5].
    • Bioorthogonal Conjugation: The resulting TCO-labeled biomolecule can then be purified. In a second step, it is reacted with a molecule containing a tetrazine group. This reaction is fast, specific, and does not interfere with other functional groups in biological systems [1] [2].
  • Conventional Crosslinker Workflow: These are often used in a one-step process.

    • Direct Conjugation: A homobifunctional crosslinker like DSS or BS³ reacts with primary amines on two different biomolecules simultaneously, which can lead to heterogeneous mixtures and polymerization [3].
    • Sequential Conjugation (for some heterobifunctional linkers): A reagent like Sulfo-SMCC first reacts with an amine on one protein, and the resulting maleimide-activated protein is then purified and reacted with a sulfhydryl group on a second molecule [3]. This offers more control but still relies on naturally occurring amino acids.

The following diagram illustrates the key experimental workflows for each approach.

cluster_tco TCO-PEG3-CH2CO2H Workflow cluster_conv Conventional Crosslinker (e.g., Sulfo-SMCC) Workflow Start Start Experiment TCO_Step1 Activate carboxylic acid with EDC/NHS and couple to primary amine on Biomolecule A Start->TCO_Step1 Conv_Step1 React NHS-ester end with primary amine on Biomolecule A Start->Conv_Step1 End Final Conjugate TCO_Purify Purify TCO-labeled Biomolecule A TCO_Step1->TCO_Purify TCO_Step2 React TCO group with Tetrazine-labeled Biomolecule B (Bioorthogonal Click Reaction) TCO_Purify->TCO_Step2 TCO_Step2->End Conv_Purify Purify maleimide-activated Biomolecule A Conv_Step1->Conv_Purify Conv_Step2 React maleimide end with sulfhydryl group on Biomolecule B Conv_Purify->Conv_Step2 Conv_Step2->End

Application Scenarios

Your choice between these reagents will depend heavily on your experimental goals:

  • Choose TCO-PEG3-CH2CO2H when:

    • You require high specificity and minimal cross-reactivity in complex environments like live cells [1] [2].
    • You are constructing sophisticated assemblies like ADCs and need a controlled, two-step process [2].
    • You are working with biomolecules that are sensitive to traditional chemistry and need the gentle, bioorthogonal nature of click chemistry.
  • Choose Conventional Crosslinkers when:

    • Your goal is straightforward protein-protein conjugation or polymer formation, and heterogeneity is not a primary concern [3].
    • You are working with well-defined, stable proteins and have a proven protocol using amines or sulfhydryls.
    • Cost-effectiveness and the use of well-established, readily available reagents are key factors.

Further Research Guidance

The field of bioconjugation is advancing rapidly. For a comprehensive guide, you may need to delve deeper into the following areas:

  • Performance Data: While the fundamental properties are compared above, you might seek specific experimental data in publications. Look for head-to-head comparisons in journals focusing on bioconjugate chemistry, which often provide quantitative data on reaction efficiency, conjugate stability, and residual bioactivity.
  • Emerging Alternatives: Other bioorthogonal chemistries are also in use, such as the reaction between DBCO and azides [3] [1]. Comparing TCO/tetrazine with these other pairs could be valuable for your readers.
  • Toxicity and Biocompatibility: For in vivo applications, researching the relative toxicity and immunogenicity of the TCO-PEG3 linker versus common crosslinkers like glutaraldehyde (known for its toxicity) [6] [5] would be crucial.

References

IEDDA reaction rate comparison for TCO PEGs

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing IEDDA Reaction Rates

The table below summarizes the second-order rate constants ((k)) for IEDDA reactions of various TCO derivatives with different tetrazines, based on experimental data from the literature.

Dienophile (TCO Type) Tetrazine Partner Second-Order Rate Constant ((k), M⁻¹s⁻¹) Context & Notes
TCO (general) 3-(4-benzylamino)-1,2,4,5-tetrazine ~26,000 [1] Early benchmark rate
TCO (general) Various 3,6-disubstituted tetrazines 210 to ~30,000 [1] Rate depends heavily on tetrazine substituents
Norbornene 3-(4-benzylamino)-1,2,4,5-tetrazine ~1-2 [1] Highlights TCO's superior reactivity over other strained alkenes
sTCO [2] - Up to (10^7) [2] "Super TCO" (sTCO), a highly strained derivative

The IEDDA reaction proceeds through a [4+2] cycloaddition between the TCO (dienophile) and tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas ((N_2)) [2]. The key factors determining the reaction rate are:

  • Strain of the Dienophile: The distorted double bond in TCO raises its HOMO energy, making it more reactive [2].
  • Electron Density of the Tetrazine: Electron-withdrawing groups on the tetrazine lower its LUMO energy, reducing the energy gap and accelerating the reaction [2].
  • Steric Effects: Less substituted, hydrogen-bearing tetrazines are significantly more reactive than bulkier ones [2].

This relationship is illustrated in the following mechanism:

G Tz Tetrazine (Tz) Intermediate Bicyclic Intermediate Tz->Intermediate [4+2] Cycloaddition TCO Trans-Cyclooctene (TCO) TCO->Intermediate Product Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Intermediate->N2

Key Experimental Considerations

When planning experiments, stability is as crucial as reactivity. Highly reactive groups can be less stable, so selecting the right combination is essential for success [3].

  • Stability of TCO: The TCO handle is generally stable across a wide range of pH conditions and in the presence of common reducing agents like TCEP [3]. Its main vulnerability is isomerization to the less reactive cis-cyclooctene form, which can be triggered by light or radicals [4].
  • Stability of Tetrazine: Tetrazines are more sensitive. They can be unstable under basic conditions, and their structure impacts stability. For example, a hydrogen-substituted tetrazine was found to be less stable than a methyl-substituted one over a four-week period [3].
  • General Protocol for Conjugation: A typical IEDDA conjugation involves these steps [5]:
    • Preparation: The TCO-modified molecule and the tetrazine-modified molecule are prepared and purified.
    • Reaction: The two partners are mixed in an aqueous buffer at or near room temperature.
    • Incubation: The reaction is allowed to proceed, often for minutes to a few hours, depending on the concentration and reactivity of the partners.
    • Analysis: The completion of the reaction is monitored by analytical techniques like radio-TLC or HPLC, which track the consumption of the starting materials [5].

How to Approach Product Selection

Since published literature does not typically compare commercial "TCO-PEGs" directly, you will need to adopt a practical strategy for selecting products.

  • Consult Vendor Data: Reputable suppliers often provide second-order rate constants for their specific TCO and tetrazine products. Use this data for direct comparison.
  • Consider Structural Classes: Focus on the class of TCO. Standard TCO offers high reactivity, while "super TCO" derivatives provide even faster kinetics [2].
  • Balance Reactivity and Stability: For experiments with long preparation times, a more stable, slightly less reactive tetrazine may be preferable to one that is highly reactive but decomposes [3].
  • Perform Pilot Reactions: If possible, test a small scale conjugation with your chosen building blocks to confirm the reaction efficiency under your specific experimental conditions.

References

TCO-PEG3-CH2CO2H performance validation methods

Author: Smolecule Technical Support Team. Date: February 2026

TCO-PEG3-CH2CO2H Product Summary

Parameter Details
Product Name TCO-PEG3-CH2CO2H / TCO-PEG3-acid [1] [2]
CAS Number 2249928-25-2 (TCO PEG3 CH2CO2H); 2141981-86-2 (TCO-PEG3-acid) [1] [3] [2]
Molecular Formula C₁₇H₂₉NO₇ (for this compound) [1]
Molecular Weight 359.42 g/mol (for this compound) [1]
Structure Composed of a TCO group, a PEG spacer (3 repeating units), and a terminal carboxylic acid (-CH₂CO₂H) [1] [3] [2]
Key Functional Group Carboxylic Acid (-COOH) [1] [3] [2]

| Primary Reactivity | - With primary amines (via carboxylic acid) to form stable amide bonds, requiring activators like EDC or HATU [1] [3].

  • With tetrazines (via TCO group) in an inverse-electron demand Diels-Alder (IEDDA) reaction [4] [3] [5]. | | Key Application | A click chemistry reagent for bioconjugation, molecular imaging, and drug development [4] [5]. |

Proposed Validation Workflow

While specific protocols for TCO-PEG3-CH2CO2H are not detailed in the search results, the general workflow for validating its performance would logically follow the path below, incorporating standard analytical techniques referenced for PEGylated compounds [6].

cluster_reactivity Step 2 Details cluster_storage Step 4 Details Start TCO-PEG3-CH2CO2H Performance Validation Purity Step 1: Purity & Identity Analysis (HPLC, LC-MS) Start->Purity Reactivity Step 2: Functional Group Reactivity Validation Purity->Reactivity Conjugation Step 3: Bioconjugation Efficiency Testing Reactivity->Conjugation Acid Carboxylic Acid Reaction (EDC/HATU activation) Target: Primary Amines Reactivity->Acid TCO TCO IEDDA Reaction Target: Tetrazine Groups Reactivity->TCO Storage Step 4: Stability & Storage Assessment Conjugation->Storage Isomerization Monitor Isomerization (HPLC, loss of TCO reactivity) Storage->Isomerization Conditions Recommended Storage: -20°C, anhydrous conditions Storage->Conditions

Step 1: Purity and Identity Analysis
  • Technique: High-Performance Liquid Chromatography (HPLC) is a core technique for analyzing PEGylated compounds [6]. It can assess purity and identify impurities.
  • Detection Methods: Since PEGs lack strong UV chromophores, coupling HPLC with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) is recommended for accurate quantification [6]. For structural confirmation, HPLC coupled with Mass Spectrometry (HPLC-MS/MS) is highly effective [6].
Step 2: Functional Group Reactivity Validation

This step verifies the activity of both key functional groups, as illustrated below.

cluster_acid Carboxylic Acid Function cluster_tco TCO Function TCOPEG TCO-PEG3-CH2CO2H Acid Activation with EDC/HATU TCOPEG->Acid Path A Tetrazine Reaction with Tetrazine TCOPEG->Tetrazine Path B Amine Reaction with a Primary Amine Acid->Amine Amide Formation of Stable Amide Bond Amine->Amide IEDDA IEDDA Cycloaddition Tetrazine->IEDDA Conjugate Formation of Stable Conjugate IEDDA->Conjugate

  • Carboxylic Acid Activity: The reaction efficiency of the -COOH group can be quantified by reacting it with a known concentration of a primary amine (e.g., glycine) in the presence of activators like EDC or HATU [3] [2]. The consumption of the amine or the formation of the amide product can be monitored using HPLC-ELSD/RID or NMR spectroscopy.
  • TCO Group Activity: The kinetic rate constant (k) of the IEDDA reaction with tetrazine is a critical performance metric. This can be determined by UV-Vis spectroscopy by monitoring the decrease in tetrazine absorbance at ~520 nm upon reaction with TCO-PEG3-CH2CO2H [5]. A high second-order rate constant (on the order of 10³ M⁻¹s⁻¹) confirms high reactivity [5].
Step 3: Bioconjugation Efficiency Testing

Apply the reagent in a model conjugation. For example, conjugate it to a model protein (e.g., Bovine Serum Albumin, BSA) via the carboxylic acid and then attempt a second conjugation with a tetrazine-modified dye via the TCO group. Analyze the success using Size Exclusion Chromatography (SEC) or SDS-PAGE to confirm the formation of higher molecular weight conjugates.

Step 4: Stability and Storage Assessment
  • Critical Consideration: TCO groups are known to isomerize over time to the less reactive cis-cyclooctene (CCO), leading to a loss of function [3].
  • Method: The stability should be assessed by storing aliquots of the compound under different conditions (e.g., -20°C, 4°C, in solution, as a solid) and periodically testing the TCO reactivity using the tetrazine kinetics assay from Step 2. HPLC can also track the formation of isomerization products [3]. It is recommended to store the compound at -20°C and use it promptly [3] [2].

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

359.19440226 g/mol

Monoisotopic Mass

359.19440226 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types